1-(2-Bromoethyl)imidazolidin-2-one
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-(2-bromoethyl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrN2O/c6-1-3-8-4-2-7-5(8)9/h1-4H2,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIDPIFLOWJKCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2-Bromoethyl)imidazolidin-2-one: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 1-(2-Bromoethyl)imidazolidin-2-one, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. While direct and extensive literature on this specific molecule is limited, this document synthesizes available data on closely related analogues to present a robust guide to its chemical properties, plausible synthetic routes, reactivity, and potential applications.
Introduction: The Imidazolidin-2-one Scaffold in Medicinal Chemistry
The imidazolidin-2-one ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs. Its structural rigidity, combined with the presence of hydrogen bond donors and acceptors, allows for specific and high-affinity interactions with various biological targets. The incorporation of a reactive bromoethyl group at the N1 position introduces a versatile handle for further chemical modification, making this compound a valuable building block for the synthesis of more complex molecular architectures.
Physicochemical Properties
While experimentally determined data for this compound is not extensively published, its core physicochemical properties can be predicted and are available from chemical suppliers. These properties are crucial for designing reaction conditions, purification strategies, and for understanding its pharmacokinetic profile in potential drug candidates.
| Property | Value | Source |
| CAS Number | 328569-74-0 | ChemShuttle |
| Molecular Formula | C₅H₉BrN₂O | ChemShuttle |
| Molecular Weight | 193.04 g/mol | ChemShuttle |
| Appearance | (Predicted) White to off-white solid | N/A |
| Boiling Point | (Predicted) 362.7 ± 21.0 °C | N/A |
| Density | (Predicted) 1.568 ± 0.06 g/cm³ | N/A |
| Solubility | (Predicted) Soluble in polar organic solvents | N/A |
Synthesis of this compound
Proposed Synthetic Route 1: Bromination of a Hydroxyethyl Precursor
This approach is analogous to the synthesis of the corresponding chloro-derivative, 1-(2-chloroethyl)imidazolidin-2-one, which is prepared from 1-(2-hydroxyethyl)imidazolidin-2-one. The hydroxyl group can be converted to a bromide using standard brominating agents.
Caption: Proposed synthesis of this compound via bromination.
Detailed Experimental Protocol (Proposed):
-
Starting Material: 1-(2-Hydroxyethyl)imidazolidin-2-one is commercially available and can also be synthesized from the reaction of 2-[(2-aminoethyl)amino]ethan-1-ol with carbon dioxide.
-
Reaction Setup: To a solution of 1-(2-hydroxyethyl)imidazolidin-2-one (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of phosphorus tribromide (PBr₃) (0.4 eq) in dichloromethane at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Proposed Synthetic Route 2: Alkylation of Imidazolidin-2-one
A second viable approach involves the direct N-alkylation of imidazolidin-2-one with an excess of 1,2-dibromoethane in the presence of a base. This method has been successfully employed for the synthesis of similar N-substituted imidazolidinones.
Caption: Proposed synthesis via alkylation of imidazolidin-2-one.
Detailed Experimental Protocol (Proposed):
-
Starting Materials: Imidazolidin-2-one and 1,2-dibromoethane are readily available commercial reagents.
-
Reaction Setup: To a suspension of sodium hydride (1.1 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere, add a solution of imidazolidin-2-one (1.0 eq) in DMF at 0 °C.
-
Anion Formation: Stir the mixture at room temperature for 1 hour to allow for the formation of the corresponding sodium salt.
-
Alkylation: Add 1,2-dibromoethane (3.0 eq) to the reaction mixture and heat to 60-80 °C for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Expected Spectroscopic Characterization
While experimental spectra are not publicly available, the expected features can be predicted based on the structure of this compound and data from analogous compounds.
-
¹H NMR: The spectrum is expected to show four distinct signals:
-
A triplet corresponding to the two protons of the -CH₂-Br group.
-
A triplet corresponding to the two protons of the -N-CH₂- group.
-
Two triplets for the two non-equivalent methylene groups of the imidazolidin-2-one ring.
-
A broad singlet for the N-H proton.
-
-
¹³C NMR: The spectrum should display five signals:
-
A signal for the carbonyl carbon (C=O) in the downfield region (around 160-170 ppm).
-
Signals for the four distinct methylene carbons (-CH₂-).
-
-
IR Spectroscopy: Key characteristic peaks would include:
-
A strong absorption band for the carbonyl (C=O) stretch, typically around 1680-1700 cm⁻¹.
-
A broad absorption for the N-H stretch, around 3200-3400 cm⁻¹.
-
C-H stretching vibrations for the methylene groups, just below 3000 cm⁻¹.
-
A C-Br stretching vibration in the fingerprint region.
-
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.
Chemical Reactivity and Applications in Drug Development
The primary utility of this compound in drug development stems from its nature as an alkylating agent. The bromoethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the covalent attachment of the imidazolidin-2-one scaffold to various nucleophiles, which is a common strategy in the synthesis of drug candidates.
Caption: General reactivity of this compound with nucleophiles.
Potential Applications:
-
Synthesis of Enzyme Inhibitors: The imidazolidin-2-one core is present in various enzyme inhibitors. The bromoethyl side chain can be used to link this core to other pharmacophoric groups to create potent and selective inhibitors. For example, derivatives of cyclic ureas have been explored as inhibitors of HIV protease and other viral enzymes.
-
Development of Anticancer Agents: The ability to alkylate biological nucleophiles is a key feature of many anticancer drugs. While highly reactive alkylating agents can be toxic, the reactivity of this compound can be tuned by the choice of the nucleophile and reaction conditions, allowing for the targeted delivery of this cytotoxic moiety. The imidazolidine scaffold itself has been investigated for its anticancer properties.
-
Probes for Target Identification: The reactive handle allows for the attachment of reporter tags (e.g., fluorescent dyes, biotin) to the imidazolidin-2-one scaffold. These modified molecules can be used as chemical probes to identify and validate novel drug targets.
Safety and Handling
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. It may cause irritation to the skin, eyes, and respiratory tract.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable, albeit under-documented, building block for medicinal chemistry and drug discovery. Its combination of a privileged imidazolidin-2-one scaffold and a reactive bromoethyl handle makes it a versatile intermediate for the synthesis of a wide range of potential therapeutic agents. While a dedicated, comprehensive study of its properties and reactivity is yet to be published, this guide provides a solid foundation for researchers looking to utilize this compound in their work, based on sound chemical principles and data from closely related molecules. Further research into the experimental validation of its synthesis, properties, and reactivity is warranted to fully unlock its potential in the development of new medicines.
References
-
Gazizov, A. S., Smolobochkin, A. V., Kuznetsova, E. A., Abdullaeva, D. S., Burilov, A. R., Pudovik, M. A., Voloshina, A. D., Syakaev, V. V., Lyubina, A. P., Amerhanova, S. K., & Voronina, J. K. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4432. [Link]
-
Vargas, D. A., Santiago, C. C., & Cánepa, A. S. (2020). Synthesis of Complex Ureas with Brominated Heterocyclic Intermediates. ChemistrySelect, 5(33), 10335-10340. [Link]
-
Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry A, 7(6), 894-909. [Link]
-
de la Cruz, J. F. N., da Silva, G. S., de Oliveira, B. G., & Paniago, R. M. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 30(1), 1. [Link]
-
Fritz, J. A., Nakhla, J. S., & Wolfe, J. P. (2006). Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination. Scope and limitations. The Journal of organic chemistry, 71(23), 8893–8904. [Link]
-
NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy. In Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Imidazolidinone synthesis. [Link]
-
ResearchGate. (n.d.). Formation of 1-(2-hydroxyethyl)imidazolidin-2-one from.... [Link]
- Jenkins, T. C., Naylor, M. A., O'Neill, P., Threadgill, M. D., Cole, S., Stratford, I. J., Adams, G. E., Fielden, E. M., Suto, M. J., & Stier, M. A. (1990). Synthesis and evaluation of alpha-[[(2-haloethyl)amino]methyl]-2- nitro-1H-imidazole-
1-(2-Bromoethyl)imidazolidin-2-one structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 1-(2-Bromoethyl)imidazolidin-2-one
Introduction
This compound is a heterocyclic organic compound featuring a five-membered cyclic urea (imidazolidin-2-one) core functionalized with a bromoethyl substituent at one of the nitrogen atoms. As a bifunctional molecule, it possesses both a reactive alkylating agent (the bromoethyl group) and a polar cyclic urea moiety. This structure makes it a valuable intermediate in organic synthesis, particularly for the introduction of the imidazolidin-2-one scaffold into larger molecules, which is a common motif in medicinal chemistry.[1] The unequivocal confirmation of its molecular structure is paramount for its use in further synthetic applications and for ensuring the integrity of drug development pipelines.
This technical guide provides a comprehensive, multi-technique approach to the complete structure elucidation of this compound. Moving beyond a simple listing of methods, this document details the causality behind experimental choices, outlines self-validating protocols, and synthesizes data from multiple analytical platforms to arrive at a definitive structural assignment. It is intended for researchers, chemists, and quality control specialists who require a robust framework for molecular characterization.
Chapter 1: The Hypothesized Structure & Analytical Workflow
Before empirical analysis, we establish the hypothesized structure based on its chemical name. This provides a clear framework for interpreting the subsequent spectroscopic data. The core objective of our analytical workflow is to verify every atom and bond within this proposed structure.
Hypothesized Molecular Structure
The structure consists of a central five-membered ring containing two nitrogen atoms and a carbonyl group, with a 2-bromoethyl chain attached to the N1 position.
Caption: Hypothesized structure of this compound with atom numbering.
Integrated Analytical Workflow
A robust structure elucidation relies on the convergence of data from multiple orthogonal techniques. No single method provides the complete picture. Our workflow is designed as a self-validating loop where the output of one technique informs and is confirmed by the next.
Caption: Integrated workflow for structure elucidation.
Chapter 2: Mass Spectrometry - Confirming the Elemental Composition
Expertise & Rationale: Mass spectrometry is the first essential step. Its primary purpose is to determine the molecular weight of the compound and, crucially, to confirm the presence and number of bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance (50.7% and 49.3%, respectively).[2][3] This unique isotopic signature provides a definitive "fingerprint" for a monobrominated compound, appearing as two peaks of almost equal intensity separated by 2 m/z units (the M+ and M+2 peaks).[2][3][4] We select Electron Ionization (EI) to induce fragmentation, which can provide initial clues about the molecule's substructures.[5]
Experimental Protocol: GC-MS (EI)
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.
-
GC Method:
-
Injector Temperature: 250°C.
-
Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 20°C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
Expected Data & Interpretation
The analysis of the mass spectrum focuses on the highest m/z region to identify the molecular ion cluster.
| m/z (Expected) | Ion Identity | Significance |
| 192 / 194 | [M]⁺ | Molecular Ion Cluster. The presence of two peaks of nearly equal intensity at a 2 m/z separation is definitive evidence for one bromine atom.[2][3] The peak at 192 corresponds to the molecule containing ⁷⁹Br, and 194 corresponds to the ⁸¹Br isotope. |
| 113 | [M - Br]⁺ | Loss of a bromine radical, confirming the C-Br bond. |
| 86 | [C₃H₆N₂O]⁺ | Fragment corresponding to the imidazolidin-2-one ring. |
The observation of the 192/194 m/z cluster with a ~1:1 intensity ratio is the most critical takeaway, confirming the molecular formula C₅H₉BrN₂O (MW: 193.04).
Chapter 3: Infrared Spectroscopy - Identifying Key Functional Groups
Expertise & Rationale: Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule. For this compound, we are specifically looking for the characteristic absorption of the cyclic urea (amide) group. A strong, sharp peak for the carbonyl (C=O) stretch is expected, which is a dominant feature in the spectrum. We also expect to see C-N stretching and the absence of a ring N-H stretch, confirming the N1-substitution.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use an FT-IR spectrometer equipped with a diamond ATR accessory.
-
Data Acquisition:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Average 16 scans for a high signal-to-noise ratio.
-
Background: Perform a background scan of the clean, empty ATR crystal before running the sample.
-
Expected Data & Interpretation
The spectrum is analyzed for characteristic absorption bands that correspond to specific bond vibrations.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~3300 | N-H Stretch | Secondary Amine | Confirms the presence of the N-H group at the N3 position of the ring. |
| 2960-2850 | C-H Stretch | Alkane (CH₂) | Confirms the presence of the saturated methylene groups in the ring and ethyl chain. |
| ~1680 | C=O Stretch | Cyclic Urea (Amide I) | A strong, sharp absorption in this region is a key indicator of the imidazolidin-2-one carbonyl group.[6][7] |
| ~1480 | C-N Stretch | Amide II | Confirms the presence of the carbon-nitrogen bonds within the urea structure.[7] |
| ~650 | C-Br Stretch | Bromoalkane | A weaker absorption in the fingerprint region indicating the carbon-bromine bond. |
The presence of a strong carbonyl peak around 1680 cm⁻¹ and an N-H peak around 3300 cm⁻¹ provides strong evidence for the imidazolidin-2-one ring structure.
Chapter 4: NMR Spectroscopy - The Definitive Structural Blueprint
Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is required to assemble the complete structural puzzle. ¹H NMR reveals the proton environments and their neighbors, ¹³C NMR shows the unique carbon atoms, and 2D techniques map their direct and long-range connections.[1][8]
Experimental Protocol: NMR
-
Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Experiments to Run:
-
¹H NMR (Proton)
-
¹³C NMR (Carbon-13)
-
¹H-¹H COSY (Correlation Spectroscopy)
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Data Interpretation
The ¹H NMR spectrum will show four distinct signals, corresponding to the four unique proton environments.
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~6.0 | Singlet (broad) | 1H | N3-H | The amide proton is typically broad and downfield. |
| ~3.6 | Triplet | 2H | C2'-H₂ | Methylene group adjacent to the electronegative bromine atom, shifted downfield. Split into a triplet by the two neighboring C1'-H₂ protons. |
| ~3.5 | Triplet | 2H | C1'-H₂ | Methylene group adjacent to the ring nitrogen. Split into a triplet by the two neighboring C2'-H₂ protons. |
| ~3.4 | Multiplet | 4H | C4-H₂ & C5-H₂ | The two methylene groups on the imidazolidinone ring. They may overlap or appear as a complex multiplet.[1] |
The ¹³C NMR spectrum will show four signals for the four unique carbon environments.
| Predicted δ (ppm) | Assignment | Rationale |
| ~163 | C2 (C=O) | The carbonyl carbon is the most deshielded and appears significantly downfield.[9][10] |
| ~50 | C1' | Methylene carbon attached to nitrogen. |
| ~40 | C4 & C5 | Methylene carbons of the imidazolidinone ring. They may be equivalent or have very similar chemical shifts. |
| ~30 | C2' | Methylene carbon attached to bromine. |
-
¹H-¹H COSY: This experiment is crucial for confirming the bromoethyl fragment. A cross-peak will be observed between the triplet at ~3.6 ppm (C2'-H₂) and the triplet at ~3.5 ppm (C1'-H₂), providing definitive evidence that these two methylene groups are directly connected to each other.
-
¹H-¹³C HSQC: This experiment maps each proton signal to its directly attached carbon. It will show correlations between:
-
¹H at ~3.6 ppm ↔ ¹³C at ~30 ppm (C2')
-
¹H at ~3.5 ppm ↔ ¹³C at ~50 ppm (C1')
-
¹H at ~3.4 ppm ↔ ¹³C at ~40 ppm (C4/C5)
-
-
¹H-¹³C HMBC: This experiment reveals longer-range (2-3 bond) correlations and is the final key to confirming the overall structure. The critical correlations to look for are:
-
From the C1'-H₂ protons (~3.5 ppm) to the ring carbons C2 and C5 . This unequivocally proves the attachment of the ethyl group to the N1 position.
-
From the C2'-H₂ protons (~3.6 ppm) to the C1' carbon (~50 ppm), confirming the ethyl chain connectivity.
-
From the ring protons C4-H₂/C5-H₂ (~3.4 ppm) to the carbonyl carbon C2 (~163 ppm).
-
Chapter 5: Data Synthesis and Safety
Final Structure Confirmation
The convergence of all analytical data provides an unambiguous confirmation of the structure.
-
MS confirms the molecular formula C₅H₉BrN₂O via the M+ and M+2 peaks at m/z 192/194.[2][3]
-
FT-IR confirms the presence of the key functional groups: a secondary amine (N-H), alkane C-H, a cyclic urea carbonyl (C=O), and C-N bonds.
-
¹H and ¹³C NMR show the correct number of proton and carbon environments.
-
COSY confirms the -CH₂-CH₂- connectivity of the ethyl chain.
-
HSQC links each proton to its respective carbon.
-
HMBC confirms the attachment of the bromoethyl group to the N1 position of the imidazolidin-2-one ring.
Collectively, this body of evidence rigorously and irrefutably elucidates the structure as this compound.
Safety and Handling Precautions
As a bromoalkane, this compound should be handled as a potential alkylating agent and irritant. While specific toxicity data is limited, related compounds show corrosive or irritant properties.[11][12][13]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[11][14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
Conclusion
The structure elucidation of this compound is a clear example of the necessity of an integrated, multi-technique analytical approach. While each technique provides valuable pieces of the puzzle—elemental composition from MS, functional groups from FT-IR, and atomic environments from 1D NMR—it is the synergy of 2D NMR correlation experiments that definitively establishes the atomic connectivity. This rigorous, self-validating workflow ensures the highest level of confidence in the molecular structure, a critical requirement for any subsequent research, synthesis, or drug development activities.
References
- Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. Benchchem.
- Organic Compounds Containing Halogen Atoms (2020). Chemistry LibreTexts.
- Organic Compounds Containing Halogen Atoms (2023). Chemistry LibreTexts.
- The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity (2021). PMC - NIH.
- The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations (2022). MDPI.
- A 15N NMR Study of Some Imidazolidine-2,4-Dichalcogen Derivatives. Spectroscopy Letters.
- N‐CF3 Imidazolidin‐2‐one Derivatives via Photocatalytic and Silver‐Catalyzed Cyclizations. RWTH Publications.
- Mass spectrometry of halogen-containing organic compounds (2025). ResearchGate.
- 2-Imidazolidinone, 1-(2-bromoethyl)- CAS. ChemicalBook.
- Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol (2025). PMC - NIH.
- Mass Spectroscopy - Halo-isotopes | A Level Chemistry (2019). YouTube.
- SAFETY DATA SHEET (2014). Fisher Scientific.
- Aldrich 274372 - SAFETY DATA SHEET (2025).
- FTIR spectra of deposit C obtained after 100h cyclic heating and urea injection.
- 1-(2-Chloroethyl)imidazolidin-2-one | 2387-20-4. Benchchem.
- Photocontrolled Release of Urea Enables the Detection of Urea–Urease Intermediates by Cryo‐FTIR (2025). PMC - NIH.
- SAFETY DATA SHEET. Fisher Scientific.
- SAFETY DATA SHEET. Santa Cruz Biotechnology.
- SAFETY DATA SHEET (2014). Fisher Scientific.
- Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI.
- Imidazolidinone synthesis. Organic Chemistry Portal.
- FTIR spectra of urea, biuret, and a sample of urea-TiO2 (N : Ti, 4 : 1)... ResearchGate.
- Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. IOSR Journal.
- Urea FTIR and identifying bond stretch (2019). Reddit.
- 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione. NIH.
- 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione. ResearchGate.
- Synthesis of New Imidazolidin-2-ones Based on the Reaction of 1-(2,2-Dimethoxyethyl)urea with C-Nucleophiles (2023). CoLab.
- Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. MDPI.
- Crystal structure of 1-(2-bromoethyl)-2-methyl-5-nitroimidazole, C6H8BrN3O2 (2025). ResearchGate.
Sources
- 1. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Photocontrolled Release of Urea Enables the Detection of Urea–Urease Intermediates by Cryo‐FTIR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. fishersci.com [fishersci.com]
1-(2-Bromoethyl)imidazolidin-2-one CAS number 328569-74-0
An In-depth Technical Guide to 1-(2-Bromoethyl)imidazolidin-2-one (CAS: 328569-74-0)
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound of interest to researchers in medicinal chemistry and materials science. While specific literature on this molecule is sparse, this document synthesizes information from analogous structures and fundamental chemical principles to offer insights into its properties, a proposed synthetic route, reactivity, and potential applications. The guide is intended for an audience of researchers, scientists, and drug development professionals, focusing on the causality behind experimental design and the potential of this molecule as a versatile chemical intermediate.
Introduction and Molecular Overview
This compound (CAS Number: 328569-74-0) is a derivative of 2-imidazolidinone, a cyclic urea.[1] The core imidazolidin-2-one scaffold is a privileged structure in medicinal chemistry, appearing in a variety of FDA-approved drugs and biologically active compounds.[2][3] Its value lies in its rigid, predictable geometry and the presence of hydrogen bond donors and acceptors.
The introduction of a 2-bromoethyl group at the N1 position transforms the parent molecule into a valuable bifunctional intermediate. The bromoethyl moiety serves as a reactive electrophilic handle, enabling covalent linkage to a wide range of nucleophiles, while the cyclic urea core maintains the desirable structural and physicochemical properties of the imidazolidinone class.[4] This combination makes it a promising building block for creating libraries of complex molecules for drug discovery and other applications.
Below is a diagram illustrating the chemical structure of the title compound.
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Properties
Quantitative data for this compound is limited and appears to be based on predictions and data from similar compounds. The available information is summarized below.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 328569-74-0 | [5] |
| Molecular Formula | C₅H₉BrN₂O | [5] |
| Molecular Weight | 193.04 g/mol | [5] |
| Melting Point | 15 °C / 59 °F | |
| Boiling Point | 87 - 90 °C at 1 hPa | |
| Predicted Boiling Point | 362.7 ± 21.0 °C (at 760 mmHg) | [5] |
| Predicted Density | 1.568 ± 0.06 g/cm³ | [5] |
Predicted Spectroscopic Data
| Spectroscopy | Expected Signature |
| ¹H NMR | δ (ppm): ~3.3-3.6 (m, 4H, ring CH₂-N), ~3.6-3.8 (t, 2H, N-CH₂-CH₂-Br), ~3.5 (t, 2H, N-CH₂-CH₂-Br), ~6.0-7.0 (br s, 1H, N-H). The two triplets of the bromoethyl group will likely show coupling to each other. The ring protons may present as a complex multiplet. |
| ¹³C NMR | δ (ppm): ~30-35 (CH₂-Br), ~40-45 (ring CH₂), ~50-55 (N-CH₂), ~160-165 (C=O). |
| FT-IR | ν (cm⁻¹): ~3200-3400 (N-H stretch), ~2850-2960 (C-H stretch), ~1680-1720 (C=O stretch, strong), ~1200-1300 (C-N stretch), ~550-650 (C-Br stretch). |
| Mass Spec (EI) | m/z: Expected molecular ion peaks at 192 and 194 (due to ⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio). Key fragmentation would likely involve the loss of the bromoethyl group or bromine radical. |
Synthesis and Purification: A Proposed Protocol
A validated synthesis for this compound is not published in readily accessible literature. However, a logical and robust synthesis can be proposed based on the N-alkylation of 2-imidazolidinone. This approach leverages the nucleophilicity of the amide nitrogen and the electrophilicity of a suitable bromoethylating agent.
Reaction Principle: The synthesis involves the deprotonation of 2-imidazolidinone to form a nucleophilic anion, which then attacks an electrophilic 2-bromoethyl source in a classic Sₙ2 reaction. The use of a dibromoethane requires careful control of stoichiometry to minimize the formation of the N,N'-bis-alkylated product.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Step-by-Step Methodology
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-imidazolidinone (1.0 eq).
-
Solvation: Add anhydrous dimethylformamide (DMF) to dissolve the starting material completely.
-
Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the amide, driving the reaction forward. The low temperature controls the exothermic reaction. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another hour until hydrogen evolution ceases.
-
Alkylation: Add 1,2-dibromoethane (3.0 eq) dropwise via a syringe. Causality: Using an excess of the di-electrophile statistically favors mono-alkylation over the formation of a bridged dimer.
-
Reaction: Heat the reaction mixture to 50°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction to room temperature and cautiously quench by slowly adding cold water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield the pure product.
Chemical Reactivity and Potential Applications
The primary utility of this compound stems from the reactivity of its bromoethyl group.
Nucleophilic Substitution
The terminal bromine atom is a good leaving group, making the adjacent carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. This is the key reaction for its use as a building block.
Caption: General reactivity pathway via nucleophilic substitution.
Applications in Drug Discovery and Development
The imidazolidinone scaffold is a cornerstone in many pharmaceuticals.[2][3] this compound can serve as an intermediate to synthesize derivatives with potential biological activity.
-
Linker Chemistry: The ethyl chain can act as a simple, flexible linker to attach the imidazolidinone core to other pharmacophores or to solid supports for screening assays.
-
Probe Synthesis: It can be used to synthesize chemical probes. By reacting it with a fluorescent dye or a biotin tag, researchers can create tools to study the biological targets of imidazolidinone-based drugs.
-
Fragment-Based Drug Discovery (FBDD): The molecule itself can be considered a reactive fragment. In FBDD, such fragments are used to identify binding interactions with protein targets. The bromoethyl group allows for covalent fragment linking, which can help in identifying binding sites and developing more potent inhibitors.
-
Anticancer and Antimicrobial Agents: Derivatives of similar urea compounds have been explored for anti-cancer activity, acting through covalent modification of biological targets like proteins or DNA.[4] The chloro-analog, 1-(2-Chloroethyl)imidazolidin-2-one, has been investigated for antimicrobial and cytotoxic effects.[6] This suggests that the bromo- version could be a valuable precursor for similar agents.
Safety and Handling
According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture under the OSHA Hazard Communication Standard. However, as with all laboratory chemicals, appropriate precautions should be taken.
-
Handling: Use in a well-ventilated area. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] The recommended storage temperature is typically listed on the product label.
-
First Aid:
-
Inhalation: Move to fresh air.
-
Skin Contact: Take off contaminated clothing and rinse skin with water/shower.
-
Eye Contact: Rinse out with plenty of water. Remove contact lenses if present.
-
Ingestion: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.
-
-
Incompatibilities: Avoid strong oxidizing agents and strong heating.
-
Toxicological Information: The chemical, physical, and toxicological properties have not been thoroughly investigated. It is not listed as a carcinogen by IARC, ACGIH, or NTP.
Conclusion
This compound is a promising, albeit under-documented, chemical intermediate. Its value lies in the combination of the medicinally relevant imidazolidin-2-one core and a reactive bromoethyl handle. This guide provides a foundational understanding of its properties, a robust proposed synthesis, and a clear rationale for its potential applications in drug discovery and chemical biology. Further experimental validation of its synthesis and reactivity is warranted and will undoubtedly expand its utility for the scientific community.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkylation of (1‐bromoethyl)benzene (13b) with an imidazolidinone. Retrieved from [Link]
-
Grok. (n.d.). Imidazolidinone. Retrieved from [Link]
-
Fisher Scientific. (2023, August 25). Safety Data Sheet for 1-(2-Aminoethyl)imidazolidin-2-one. Retrieved from [Link]
-
Wikipedia. (n.d.). Imidazolidinone. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Imidazolidinone. Retrieved from [Link]
-
Journal of Chemical Education. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017, August 31). Spectral Information in PubChem. Retrieved from [Link]
-
Hangen, F. A. (1943). The synthesis of ethylene urea. DSpace@MIT. Retrieved from [Link]
-
Ferretti, F., & Ragaini, F. (2018). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 28. Retrieved from [Link]
-
Gazizov, A. S., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4432. Retrieved from [Link]
-
Al-Subari, A. A., et al. (2023). 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione. IUCrData, 8(2). Retrieved from [Link]
-
Shandong Aosen New Material Technology Co., Ltd. (2025, January 2). Applications of 2-Imidazolidinone. Retrieved from [Link]
-
Ammar, Y. A., et al. (2016). Synthesis of New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Molecules, 21(3), 346. Retrieved from [Link]
- Google Patents. (n.d.). US2892843A - Preparation of ethylene urea.
-
Ataman Kimya. (n.d.). 2-IMIDAZOLIDINONE. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of New Imidazolidin-2-ones Based on the Reaction of 1-(2,2-Dimethoxyethyl)urea with C-Nucleophiles. Retrieved from [Link]
-
Gazizov, A. S., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. PMC. Retrieved from [Link]
Sources
- 1. Imidazolidinone - Wikipedia [en.wikipedia.org]
- 2. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity | MDPI [mdpi.com]
- 3. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(2-Bromoethyl)urea | 40380-05-0 | Benchchem [benchchem.com]
- 5. 2-Imidazolidinone, 1-(2-bromoethyl)- CAS#: 328569-74-0 [m.chemicalbook.com]
- 6. 1-(2-Chloroethyl)imidazolidin-2-one | 2387-20-4 | Benchchem [benchchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
An In-depth Technical Guide to the Synthesis of 1-(2-Bromoethyl)imidazolidin-2-one
Abstract: This guide provides a comprehensive, technically detailed framework for the synthesis of 1-(2-Bromoethyl)imidazolidin-2-one, a valuable bifunctional intermediate in medicinal chemistry and materials science. The imidazolidin-2-one core is a privileged scaffold in numerous FDA-approved pharmaceuticals, and the introduction of a bromoethyl group provides a reactive handle for further molecular elaboration.[1][2] This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, safety imperatives, and characterization methodologies. The primary synthetic route detailed is the robust N-alkylation of imidazolidin-2-one (ethyleneurea) using 1,2-dibromoethane, a method chosen for its reliability and scalability. This paper is intended for researchers and process chemists in drug development and fine chemical synthesis.
Strategic Overview: Retrosynthetic Analysis
The synthesis of this compound is most logically approached through the formation of a carbon-nitrogen bond between the imidazolidin-2-one nucleus and the desired bromoethyl sidechain. Retrosynthetic analysis points to a straightforward nucleophilic substitution pathway.
The key disconnection is at the N1-C1' bond, identifying imidazolidin-2-one as the nucleophile (or its conjugate base) and a 2-bromoethyl electrophile as the complementary synthon. 1,2-dibromoethane is an ideal source for this electrophile, as it is commercially available and possesses two carbon atoms with differential reactivity potential.
The nitrogen atom of the cyclic urea is not inherently nucleophilic enough to react efficiently. Therefore, deprotonation with a strong, non-nucleophilic base is required to generate the corresponding imidazolidin-2-one anion. Sodium hydride (NaH) is an excellent choice for this transformation due to its high basicity and the irreversible nature of the deprotonation, which drives the reaction forward by liberating hydrogen gas.[3]
Core Synthesis Protocol: N-Alkylation of Imidazolidin-2-one
Principle and Mechanism
The core of this synthesis is a classic Williamson ether synthesis-type reaction, applied here to N-alkylation. The mechanism proceeds in two distinct stages:
-
Deprotonation: Sodium hydride, a powerful base, abstracts the acidic proton from one of the nitrogen atoms of imidazolidin-2-one. This generates a resonance-stabilized sodium salt (the imidazolidin-2-one anion) and hydrogen gas. The reaction is typically performed in a polar aprotic solvent, such as anhydrous N,N-Dimethylformamide (DMF), which effectively solvates the sodium cation without interfering with the base or the nucleophile.[3]
-
Nucleophilic Substitution (Sₙ2): The resulting anion is a potent nucleophile. It attacks one of the electrophilic methylene carbons of 1,2-dibromoethane in a concerted Sₙ2 mechanism. This displaces a bromide ion as the leaving group, forming the desired C-N bond and yielding this compound.
To favor mono-alkylation and minimize the formation of the N,N'-bis-alkylated byproduct, a significant excess of 1,2-dibromoethane is employed. This ensures that the nucleophile is more likely to encounter a molecule of the alkylating agent than the mono-alkylated product.
Reagents and Equipment
Table 1: Required Chemicals and Reagents
| Reagent | Formula | MW ( g/mol ) | Role | Key Properties |
| Imidazolidin-2-one | C₃H₆N₂O | 86.09 | Starting Material | White solid, hygroscopic |
| Sodium Hydride (60% disp.) | NaH | 24.00 | Base | Grey powder, water-reactive |
| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | Alkylating Agent | Colorless liquid, toxic |
| Anhydrous DMF | C₃H₇NO | 73.09 | Solvent | Polar aprotic, high boiling point |
| Diethyl Ether | C₄H₁₀O | 74.12 | Extraction Solvent | Volatile, flammable |
| Saturated NaCl solution | NaCl(aq) | - | Quench/Wash | Aqueous solution |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | Drying Agent | White powder |
Required Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and nitrogen/argon inlet for inert atmosphere
-
Addition funnel
-
Thermometer
-
Condenser
-
Heating mantle
-
Rotary evaporator
-
Standard glassware for workup (separatory funnel, beakers, etc.)
-
Silica gel for column chromatography
Detailed Step-by-Step Protocol
-
Preparation: A 500 mL three-neck flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer is flame-dried and cooled under a stream of dry nitrogen.
-
Base Preparation: Sodium hydride (60% dispersion in mineral oil, 1.1 eq) is weighed and transferred to the flask. The mineral oil is removed by washing with anhydrous hexanes (3x) under an inert atmosphere, with the hexane being carefully cannulated away each time.
-
Reaction Setup: Anhydrous DMF is added to the washed NaH to form a suspension. The suspension is cooled to 0 °C in an ice bath.
-
Deprotonation: Imidazolidin-2-one (1.0 eq) is dissolved in a minimal amount of anhydrous DMF and added dropwise to the stirred NaH suspension via an addition funnel over 30 minutes.
-
Anion Formation: After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature. It is stirred for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating complete formation of the sodium salt.
-
Alkylation: The reaction mixture is re-cooled to 0 °C. 1,2-dibromoethane (3.0-5.0 eq) is added dropwise, ensuring the internal temperature does not rise significantly.
-
Reaction: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. Progress is monitored by Thin Layer Chromatography (TLC).
-
Workup & Isolation:
-
The reaction is carefully quenched by pouring it into a beaker of ice-cold water with vigorous stirring.
-
The aqueous mixture is transferred to a separatory funnel and extracted with diethyl ether or ethyl acetate (3x).
-
The combined organic layers are washed with saturated NaCl solution (brine) to remove residual DMF.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
-
Purification: The crude residue is purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a pure product.
Safety and Hazard Management
Scientific integrity demands a rigorous approach to safety. Both sodium hydride and 1,2-dibromoethane present significant hazards that must be actively managed.
-
Sodium Hydride (NaH): NaH is a highly water-reactive and flammable solid.[3] It can ignite spontaneously in moist air, and contact with water generates flammable hydrogen gas, which can also ignite.[3]
-
1,2-Dibromoethane (EDB): EDB is highly toxic, a suspected human carcinogen, and can be absorbed through the skin.[5] It is also a severe irritant to the eyes, skin, and respiratory system.
-
Handling: Always handle EDB in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., Viton or laminate), a lab coat, and chemical splash goggles.
-
Exposure: In case of skin contact, wash immediately and thoroughly with soap and water. If inhaled, move to fresh air immediately. Seek medical attention for any significant exposure.
-
Characterization and Quality Control
Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques.
Table 2: Physical and Spectroscopic Data
| Property | Expected Value/Observation |
| Appearance | White to off-white solid or viscous oil |
| Molecular Formula | C₅H₉BrN₂O |
| Molecular Weight | 193.04 g/mol |
| ¹H NMR (CDCl₃) | δ ~3.4-3.7 (m, 6H, -N-CH₂-CH₂-N- and -CH₂-Br), δ ~3.8 (t, 2H, -N-CH₂-), δ ~5.0 (br s, 1H, -NH-) |
| ¹³C NMR (CDCl₃) | δ ~30 (-CH₂-Br), δ ~40 (-N-CH₂-CH₂-N-), δ ~50 (-N-CH₂-), δ ~160 (C=O) |
| IR Spectroscopy | ~3300 cm⁻¹ (N-H stretch), ~2900 cm⁻¹ (C-H stretch), ~1690 cm⁻¹ (C=O stretch, strong) , ~650 cm⁻¹ (C-Br stretch) |
-
¹H NMR Spectroscopy: The proton NMR spectrum is the most diagnostic tool. Key features to expect are two triplets in the 3.4-3.8 ppm range, characteristic of an ethyl group (-CH₂-CH₂-), with coupling constants (J) around 6-7 Hz. The downfield shift of one triplet is due to the adjacent bromine atom, while the other is adjacent to the nitrogen. The two methylene protons on the imidazolidinone ring will appear as a multiplet.[1][6]
-
¹³C NMR Spectroscopy: The carbon spectrum will show four distinct signals in the aliphatic region and one carbonyl signal significantly downfield (~160 ppm). The carbon attached to the bromine will be the most upfield of the methylene signals.[2][7]
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum will be a strong absorption band around 1690 cm⁻¹, corresponding to the carbonyl (C=O) stretching vibration of the cyclic urea. The presence of a broad peak above 3200 cm⁻¹ would indicate the N-H stretch of the unreacted starting material or the secondary amine on the product.[8][9]
References
-
University of Wisconsin-Madison. (n.d.). Synthesis of an N-heterocyclic carbene via deprotonation of an imidazolinium salt. ChemSpider SyntheticPages. Retrieved from [Link]
-
LookChem. (n.d.). Cas 40380-05-0, 1-(2-bromoethyl)urea. Retrieved from [Link]
- Venturello, P., & Barbero, M. (n.d.). Sodium Hydride. Science of Synthesis, 8.2.2. Retrieved from a PDF source detailing the use of Sodium Hydride in organic synthesis.
-
GOV.UK. (n.d.). 1,2-dibromoethane - Incident management. Retrieved from [Link]
-
The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4432. (2021). MDPI. Retrieved from [Link]
-
Synthesis of imidazolidinon-2-ones by triphosgene and sodium hydride. ResearchGate. Retrieved from [Link]
-
Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. Molecules, 23(11), 2938. (2018). MDPI. Retrieved from [Link]
-
Imidazolidinone synthesis. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Livestock Metabolome Database. (n.d.). [1H,13C] 2D NMR Spectrum (LMDB00001). Retrieved from [Link]
-
Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 28. (2019). MDPI. Retrieved from [Link]
-
The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4432. (2021). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 29(10), 2315. (2024). MDPI. Retrieved from [Link]
-
Table 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz). ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Urea, 3-(2-bromoethyl)-1-(2-naphthyl)-. PubChem Compound Database. Retrieved from [Link]
-
LibreTexts. (n.d.). 29.6 Infrared (IR) Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]
- Atta-ur-Rahman & Choudhary, M. I. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2016(3), M907. (2016). MDPI. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Imidazolidinone. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1-(2-Hydroxyethyl)-2-imidazolidinone. NIST Chemistry WebBook. Retrieved from [Link]
-
Mechanochemical N-alkylation of imides. Beilstein Journal of Organic Chemistry, 13, 1756-1762. (2017). Beilstein-Institut. Retrieved from [Link]
-
Brown, W. P. (n.d.). Infrared Spectroscopy Index. Doc Brown's Chemistry. Retrieved from [Link]
Sources
- 1. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. 2-bromoethylurea | CAS#:40380-05-0 | Chemsrc [chemsrc.com]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. mdpi.com [mdpi.com]
- 8. 2-Imidazolidinone [webbook.nist.gov]
- 9. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
An In-depth Technical Guide on the Core Mechanism of Action of 1-(2-Bromoethyl)imidazolidin-2-one
Abstract
1-(2-Bromoethyl)imidazolidin-2-one is a heterocyclic compound featuring a reactive bromoethyl group attached to an imidazolidin-2-one core. While direct mechanistic studies on this specific molecule are not extensively documented in publicly available literature, its chemical structure strongly suggests a mechanism of action rooted in its capacity as an alkylating agent. This guide synthesizes the established principles of alkylating agent chemistry and pharmacology to propose a detailed mechanism for this compound. We will explore its likely molecular interactions, cellular consequences, and potential therapeutic applications, particularly in oncology. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's potential biological activity.
Introduction: The Imidazolidin-2-one Scaffold and the Significance of the 2-Bromoethyl Moiety
The imidazolidin-2-one ring is a common motif in a variety of biologically active molecules and pharmaceuticals.[1] Its presence can confer favorable pharmacokinetic properties and provide a stable scaffold for further chemical modification. However, the key to the biological activity of this compound undoubtedly lies in the 2-bromoethyl substituent. This functional group is a classic electrophile, poised to react with nucleophilic sites in biological macromolecules.
Compounds containing haloethyl groups are well-known alkylating agents, a class of compounds that covalently attach an alkyl group to a target molecule.[2] This covalent modification can irreversibly alter the structure and function of the target, leading to significant biological effects. Therefore, it is highly probable that this compound exerts its biological effects through the alkylation of critical cellular components.
Proposed Mechanism of Action: Alkylation of Biological Macromolecules
The central hypothesis for the mechanism of action of this compound is its function as a mono-functional alkylating agent. The electron-withdrawing nature of the bromine atom creates a partial positive charge on the adjacent carbon, making it susceptible to nucleophilic attack.
Reaction Chemistry: SN2 Nucleophilic Substitution
The alkylation reaction is expected to proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[3] In this reaction, a nucleophile (Nu:) in a biological molecule attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable covalent bond.
Caption: Proposed signaling pathway for the mechanism of action of this compound.
Proteins also contain numerous nucleophilic residues that can be targeted by alkylating agents. The most reactive amino acid side chains are the thiol group of cysteine and the imidazole ring of histidine. [4]Alkylation of proteins can lead to:
-
Enzyme Inhibition: If the alkylated residue is in the active site of an enzyme, it can lead to irreversible inhibition of its catalytic activity.
-
Disruption of Protein Structure and Function: Covalent modification can alter the three-dimensional structure of a protein, leading to a loss of its biological function.
Studies on 2-bromoethylamine have demonstrated its ability to alkylate cysteine residues in proteins. [5][6]This provides a strong precedent for the potential of this compound to similarly modify protein targets.
Potential Therapeutic Applications and Cytotoxicity
The probable mechanism of action of this compound as a DNA and protein alkylating agent suggests its potential as a cytotoxic agent, with likely applications in cancer chemotherapy. The cytotoxic effects observed for the related chloro-analog support this hypothesis. [7] Several studies have investigated the cytotoxic properties of various substituted imidazolidin-2-one derivatives against different cancer cell lines, with some compounds showing promising anti-proliferative activity. [8][9]While not directly involving the bromoethyl derivative, these findings highlight the potential of the imidazolidin-2-one scaffold in the design of novel anti-cancer agents.
Table 1: Cytotoxicity of a Related Imidazolidin-2-one Derivative
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 1-(2-Chloroethyl)imidazolidin-2-one | MCF-7 (Breast Cancer) | 12.5 - 15.0 | [7] |
| 1-(2-Chloroethyl)imidazolidin-2-one | HeLa (Cervical Cancer) | 12.5 - 15.0 | [7] |
Experimental Protocols for Mechanistic Validation
To rigorously validate the proposed mechanism of action for this compound, a series of experiments can be conducted.
In Vitro DNA Alkylation Assay
This experiment aims to demonstrate the direct alkylation of DNA by the compound.
Methodology:
-
Incubation: Incubate purified plasmid DNA with varying concentrations of this compound in a suitable buffer (e.g., phosphate-buffered saline) at 37°C for a defined period.
-
DNA Purification: Remove the unreacted compound by ethanol precipitation or spin column purification.
-
Enzymatic Digestion: Digest the DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
LC-MS/MS Analysis: Analyze the resulting nucleoside mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect the presence of alkylated DNA adducts (e.g., 7-(2-hydroxyethyl)guanine, assuming hydrolysis of the bromo-adduct during workup).
Cell-Based DNA Damage Response Assay
This assay assesses the cellular response to DNA damage induced by the compound.
Methodology:
-
Cell Culture: Culture a relevant cancer cell line (e.g., HeLa or MCF-7) in appropriate media.
-
Treatment: Treat the cells with a range of concentrations of this compound for various time points.
-
Western Blot Analysis: Prepare cell lysates and perform Western blotting to detect the phosphorylation of key DNA damage response proteins, such as γH2AX and p53. An increase in the levels of these phosphorylated proteins indicates the activation of the DNA damage response pathway.
Sources
- 1. mdpi.com [mdpi.com]
- 2. drugs.com [drugs.com]
- 3. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 4. chemistry.msu.edu [chemistry.msu.edu]
- 5. Selectivity of labeled bromoethylamine for protein alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1-(2-Chloroethyl)imidazolidin-2-one | 2387-20-4 | Benchchem [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 1-(2-Bromoethyl)imidazolidin-2-one: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 1-(2-bromoethyl)imidazolidin-2-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on analogous compounds and first principles of spectroscopic interpretation. While experimental spectra for this specific molecule are not widely published, this guide offers a robust framework for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Introduction
This compound is a heterocyclic organic compound featuring an imidazolidinone core functionalized with a bromoethyl group. The imidazolidin-2-one scaffold is a key structural motif in a variety of pharmaceuticals.[1][2] The bromoethyl moiety introduces a reactive alkylating site, making this compound a potentially valuable intermediate for the synthesis of more complex molecules. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of such compounds in any research and development setting.
This guide will delve into the expected spectroscopic signatures of this compound, providing a detailed interpretation of its predicted NMR, IR, and MS data. The analysis is supported by data from closely related structures, such as 1-(2-chloroethyl)imidazolidin-2-one, and established principles of spectroscopy.[3][4]
Molecular Structure and Spectroscopic Correlation
The logical connections between the molecular structure and the expected spectroscopic data are foundational to its characterization.
Caption: Correlation of molecular structure with key spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide distinct signals corresponding to each unique nucleus in the structure. The predicted chemical shifts are based on the analysis of similar N-acyl and N-alkyl imidazolidines.[5]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show four distinct signals, corresponding to the four different proton environments in the molecule. The methylene protons of the imidazolidinone ring and the bromoethyl side chain are diastereotopic and will likely appear as triplets due to coupling with adjacent methylene groups.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.35 | t | 2H | N-CH₂ (ring) | Protons on the nitrogen-bearing carbon of the ring. |
| ~3.55 | t | 2H | CH₂-Br | Methylene protons adjacent to the electronegative bromine atom. |
| ~3.65 | t | 2H | N-CH₂ (chain) | Methylene protons of the ethyl group attached to the nitrogen. |
| ~5.5-6.5 | br s | 1H | N-H | The amide proton signal is expected to be broad and its chemical shift can vary with solvent and concentration. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Four signals are anticipated, corresponding to the carbonyl carbon, the two methylene carbons of the imidazolidinone ring, and the two carbons of the bromoethyl side chain.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~30.5 | CH₂-Br | The carbon directly attached to bromine is shifted downfield. |
| ~40.0 | N-CH₂ (ring) | Methylene carbon of the imidazolidinone ring. |
| ~48.0 | N-CH₂ (chain) | Methylene carbon of the ethyl group attached to the nitrogen. |
| ~158.0 | C=O | The carbonyl carbon of the cyclic urea shows a characteristic downfield shift. |
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-resolution NMR spectra is crucial for accurate structural elucidation.
Caption: Workflow for NMR data acquisition and analysis.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typically, 16 to 32 scans are sufficient.
-
¹³C Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (1024 to 4096) is generally required.[6]
-
Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.
-
Analysis: Analyze the processed spectra to determine chemical shifts, multiplicities, integration, and coupling constants.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the cyclic urea and the C-Br bond. The spectrum of the parent 2-imidazolidinone provides a good reference for the ring vibrations.[7][8]
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| ~3300 | Strong, Broad | N-H Stretch | Amide |
| ~2950-2850 | Medium | C-H Stretch | Aliphatic CH₂ |
| ~1680 | Strong | C=O Stretch | Cyclic Urea (Amide I) |
| ~1500 | Medium | N-H Bend | Amide II |
| ~1250 | Medium | C-N Stretch | Amide |
| ~650 | Medium-Strong | C-Br Stretch | Bromoalkane |
Experimental Protocol: IR Spectroscopy
Caption: General workflow for acquiring an IR spectrum.
-
Sample Preparation: For a solid sample, the potassium bromide (KBr) pellet method is common.[9] A small amount of the sample is finely ground with dry KBr and pressed into a transparent disk. Alternatively, a thin film can be cast from a volatile solvent.
-
Background Spectrum: A background spectrum of the empty sample compartment or the KBr pellet without the sample is recorded.
-
Sample Spectrum: The sample is placed in the IR beam, and the spectrum is recorded.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to give the final absorbance or transmittance spectrum.
-
Analysis: The spectrum is analyzed to identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.[10][11]
Table 4: Predicted Key Mass Fragments
| m/z | Isotopic Pattern | Proposed Fragment | Fragmentation Pathway |
| 192/194 | M/M+2 | [C₅H₉⁷⁹/⁸¹BrN₂O]⁺ | Molecular Ion |
| 113 | Single peak | [C₅H₉N₂O]⁺ | Loss of a bromine radical |
| 109/111 | M/M+2 | [CH₂=CH-Br]⁺ | Cleavage of the N-C bond of the ethyl group |
| 85 | Single peak | [C₃H₅N₂O]⁺ | Cleavage of the bromoethyl side chain |
| 56 | Single peak | [C₂H₄N₂]⁺ | Fragmentation of the imidazolidinone ring |
Plausible Fragmentation Pathway
The fragmentation of this compound under electron ionization (EI) is likely initiated by the loss of an electron to form the molecular ion, followed by cleavage of the weakest bonds, primarily the C-Br bond and bonds alpha to the nitrogen atoms.
Caption: A simplified predicted fragmentation pathway for this compound.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.[12]
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Analysis: The spectrum is analyzed to identify the molecular ion and characteristic fragment ions, aiding in the structural confirmation.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS characteristics. The detailed experimental protocols and data interpretation frameworks presented herein are intended to serve as a valuable resource for scientists and researchers engaged in the synthesis and characterization of this and related compounds, ensuring scientific integrity and facilitating further research and development.
References
-
Siteselective fragmentation in coreexcited bromochloroalkanes [Br(CH2)nCl]. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. (2021). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
mass spectrum & fragmentation of 1-bromobutane. (2022, November 22). YouTube. Retrieved January 20, 2026, from [Link]
-
2-Imidazolidinone. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility–Mass Spectrometry, Host–Guest Chemistry, and Tandem Mass Spectrometry. (2025). Journal of the American Society for Mass Spectrometry. Retrieved January 20, 2026, from [Link]
-
1-(2-Chloroethyl)imidazolidin-2-one. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
2-Imidazolidinone. (n.d.). NIST WebBook. Retrieved January 20, 2026, from [Link]
-
Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility-Mass Spectrometry, Host-Guest Chemistry, and Tandem Mass Spectrometry. (2025). PubMed. Retrieved January 20, 2026, from [Link]
-
Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR. (n.d.). HETEROCYCLES, Vol. 60, No. 1, 2003. Retrieved January 20, 2026, from [Link]
-
The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. (2021). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. (2021). PubMed. Retrieved January 20, 2026, from [Link]
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved January 20, 2026, from [Link]
-
Chemical shifts. (n.d.). Retrieved January 20, 2026, from [Link]
-
Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025). Save My Exams. Retrieved January 20, 2026, from [Link]
-
General proposed fragmentation pathway of the protonated substituted urea. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. (n.d.). SpringerLink. Retrieved January 20, 2026, from [Link]
-
IR Sample Preparation: A Practical Guide. (2022). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
(PDF) Spectroscopic analysis of imidazolidines Part V: 1H and 13C NMR spectroscopy and conformational analysis of N-acylimidazolidines. (2014). ResearchGate. Retrieved January 20, 2026, from [Link]
-
(PDF) Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]
-
13 C NMR spectra of en dissolved in D 2 O before (red trace) and after... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
1-(2-Chloroethyl)imidazolidin-2-one. (n.d.). MySkinRecipes. Retrieved January 20, 2026, from [Link]
-
4,4-dimethyl-1-(2-hydroxypropyl)-2-imidazolidinone - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 20, 2026, from [Link]
-
1-(2-CHLOROETHYL)-2-IMIDAZOLIDINONE. (n.d.). Gsrs. Retrieved January 20, 2026, from [Link]
-
2-imidazolidinone, 1-(chloroacetyl)- - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 20, 2026, from [Link]
-
1-(2-Hydroxyethyl)-2-imidazolidinone. (n.d.). NIST WebBook. Retrieved January 20, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(2-Chloroethyl)imidazolidin-2-one | 2387-20-4 | Benchchem [benchchem.com]
- 4. 1-(2-Chloroethyl)imidazolidin-2-one | C5H9ClN2O | CID 75435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. 2-Imidazolidinone | C3H6N2O | CID 8453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Imidazolidinone [webbook.nist.gov]
- 9. PubChemLite - 1-(2-chloroethyl)-2-imidazolidinone (C5H9ClN2O) [pubchemlite.lcsb.uni.lu]
- 10. youtube.com [youtube.com]
- 11. savemyexams.com [savemyexams.com]
- 12. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(2-Bromoethyl)imidazolidin-2-one solubility and stability
An In-depth Technical Guide to the Solubility and Stability of 1-(2-Bromoethyl)imidazolidin-2-one
Introduction
This compound is a heterocyclic compound featuring a core imidazolidin-2-one ring, a common scaffold in medicinal chemistry and materials science.[1] The presence of a reactive 2-bromoethyl side chain marks it as a valuable intermediate for further chemical synthesis, enabling the introduction of the imidazolidin-2-one moiety onto other molecules through nucleophilic substitution. The successful application of this reagent in any research or drug development context is fundamentally dependent on a thorough understanding of its core physicochemical properties: solubility and stability.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility and stability profile of this compound. Rather than presenting a static set of data, we will delineate the requisite experimental protocols and the scientific rationale behind them, empowering researchers to generate reliable data and make informed decisions in their work.
Predicted Physicochemical Profile: A Structural Analysis
A preliminary analysis of the molecular structure of this compound allows for an expert prediction of its behavior, guiding our experimental design.
-
Solubility Prediction : The molecule possesses both polar and non-polar characteristics. The imidazolidin-2-one ring, with its two nitrogen atoms and a carbonyl group, can participate in hydrogen bonding, suggesting solubility in polar protic and aprotic solvents. The bromoethyl group adds some non-polar character. Therefore, we can hypothesize:
-
High solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).
-
Moderate to good solubility in polar protic solvents like ethanol and methanol.
-
Low solubility in water, due to the energetic cost of disrupting water's extensive hydrogen-bonding network.
-
Limited solubility in non-polar solvents like toluene or heptane.
-
-
Stability Prediction : The molecule's stability is likely dictated by two primary structural features:
-
The C-Br Bond : The bromoethyl group contains a good leaving group (Br⁻). This site is susceptible to nucleophilic attack, particularly by strong nucleophiles or in polar protic solvents that can solvate the leaving group. Hydrolysis (reaction with water) under neutral or basic conditions could lead to the formation of 1-(2-hydroxyethyl)imidazolidin-2-one.
-
The Imidazolidin-2-one Ring : Cyclic ureas are generally stable but can undergo hydrolysis under harsh acidic or basic conditions, leading to ring-opening.[2][3][4]
-
Part 1: A Practical Guide to Solubility Determination
Determining the solubility of this compound is a critical first step for any application, from reaction setup to formulation for biological screening. The Shake-Flask method followed by concentration analysis is a robust and widely accepted technique.
Objective
To quantitatively determine the solubility of this compound in a range of common laboratory solvents at controlled temperatures (e.g., 25 °C and 37 °C).
Experimental Workflow: Solubility Determination
The following workflow provides a systematic approach to measuring solubility.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Detailed Protocol
-
Preparation : Bring the solid this compound and all selected solvents to the desired experimental temperature (e.g., 25 °C) in a temperature-controlled bath.
-
Saturation : In a series of sealed glass vials, add an excess amount of the solid compound to a precisely known volume of each solvent. "Excess" is critical; undissolved solid must remain visible to ensure the solution is saturated.
-
Equilibration : Place the vials in an orbital shaker or rotator within a temperature-controlled incubator. Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Separation : After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for several hours to let the excess solid settle.
-
Sampling & Analysis : Carefully withdraw a sample of the clear supernatant and immediately filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microscopic particles. Quantify the concentration of the compound in the filtrate using a pre-developed analytical method, such as HPLC-UV.
-
Data Reporting : The determined concentration is the solubility of the compound in that solvent at that temperature.
Data Presentation: Solubility Profile
All quantitative data should be summarized in a clear, structured table for easy comparison.
| Solvent | Polarity Index | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 10.2 | 25 | To be determined | To be determined |
| Methanol | 6.6 | 25 | To be determined | To be determined |
| Ethanol | 5.2 | 25 | To be determined | To be determined |
| Acetone | 5.1 | 25 | To be determined | To be determined |
| Dichloromethane | 3.4 | 25 | To be determined | To be determined |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 25 | To be determined | To be determined |
Part 2: A Comprehensive Guide to Stability Assessment
Stability testing is essential for defining proper storage conditions, shelf-life, and identifying potential degradation products that could interfere with experiments or pose safety risks. A forced degradation (or stress testing) study is the most effective way to achieve this.
Objective
To investigate the intrinsic stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, photolytic) and to identify key degradation products.
Experimental Workflow: Forced Degradation Study
This workflow outlines the parallel stress conditions applied to the compound.
Caption: Workflow for a comprehensive forced degradation stability study.
Detailed Protocols for Stress Testing
A stability-indicating analytical method, typically Reverse-Phase HPLC with UV detection (RP-HPLC-UV), must be developed first. This method must be able to separate the parent compound from all potential degradation products.
-
Hydrolytic Stability :
-
Acidic : Prepare a solution of the compound in 0.1 M hydrochloric acid. Store at an elevated temperature (e.g., 60°C).
-
Basic : Prepare a solution in 0.1 M sodium hydroxide. Store at room temperature, as base hydrolysis can be rapid.
-
Neutral : Prepare a solution in purified water. Store at an elevated temperature (e.g., 60°C).
-
Causality: These conditions mimic potential exposure to acidic or basic environments during synthesis or in formulations. The elevated temperature accelerates the degradation process.[5]
-
-
Oxidative Stability :
-
Prepare a solution of the compound in a dilute solution of hydrogen peroxide (e.g., 3%). Store at room temperature, protected from light.
-
Causality: This tests the compound's susceptibility to oxidation, a common degradation pathway. The compound is known to be incompatible with strong oxidizing agents.[6][7]
-
-
Thermal Stability :
-
Expose both the solid powder and a solution of the compound to elevated temperatures (e.g., 80°C) in a calibrated oven. Include a control sample at ambient temperature.
-
Causality: This assesses the compound's resilience to heat, which is crucial for determining acceptable shipping and storage temperatures.[8]
-
-
Photostability :
-
Expose the solid powder and a solution of the compound to a controlled light source that meets ICH Q1B guideline specifications (overall illumination of ≥ 1.2 million lux hours and integrated near UV energy of ≥ 200 watt hours/square meter).[9][10]
-
A parallel set of samples, wrapped in aluminum foil to serve as dark controls, must be stored under the same temperature and humidity conditions.[11]
-
Causality: This is a regulatory requirement for drug substances and reveals if the compound requires light-protective packaging.
-
Analytical Monitoring and Data Interpretation
-
Sampling : At specified time points (e.g., 0, 2, 6, 24, 48 hours), withdraw an aliquot from each stress condition. If necessary, neutralize the acidic and basic samples before analysis.
-
Analysis : Analyze all samples by the stability-indicating HPLC-UV method.
-
Interpretation :
-
Monitor the decrease in the peak area of the parent compound over time.
-
Observe the appearance and growth of new peaks, which correspond to degradation products.
-
Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the degradants.
-
-
Characterization : For significant degradation products, use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine their molecular weights, which provides crucial clues to their structures.[12][13]
Data Presentation: Stability Profile Summary
Results should be compiled into a summary table to provide a clear overview of the compound's stability.
| Stress Condition | Reagent/Parameters | Time | % Assay of Parent | Observations / Major Degradants |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 h | To be determined | e.g., 2 new peaks observed |
| Base Hydrolysis | 0.1 M NaOH, 25°C | 6 h | To be determined | e.g., Rapid degradation |
| Neutral Hydrolysis | Water, 60°C | 24 h | To be determined | e.g., Minor degradation |
| Oxidation | 3% H₂O₂, 25°C | 24 h | To be determined | e.g., Stable |
| Thermal (Solid) | 80°C | 48 h | To be determined | e.g., Stable |
| Photostability | ICH Q1B | - | To be determined | e.g., No change vs. dark control |
Handling and Storage Recommendations
Based on the predicted and experimentally determined properties, the following handling and storage procedures are recommended:
-
Storage : Store in a cool, dry, and well-ventilated place away from strong oxidizing agents.[7] Keep the container tightly closed.
-
Handling : Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with skin and eyes.
-
Solution Preparation : For maximum stability, prepare solutions fresh. If storage is necessary, use aprotic solvents like DMSO or acetonitrile and store at low temperatures (2-8°C or -20°C), protected from light. Avoid aqueous solutions for long-term storage, especially if the pH is not controlled to be near neutral.
Conclusion
A comprehensive understanding of the solubility and stability of this compound is not an academic exercise; it is a prerequisite for its effective and safe use. By following the systematic, evidence-based protocols outlined in this guide, researchers can generate the high-quality data needed to advance their projects, whether in synthetic chemistry, materials science, or drug discovery. The principles of structural analysis, controlled experimentation, and robust analytical methodology form the foundation of sound scientific practice.
References
-
Fisher Scientific. (2014). Safety Data Sheet: 1-(2-Aminoethyl)imidazolidin-2-one.
-
MicroChemicals GmbH. (n.d.). Solvents and solubilities.
-
Fisher Scientific. (2014). Safety Data Sheet: 1-(2-Aminoethyl)imidazolidin-2-one.
-
EDQM. (2024). In-Use stability testing FAQ.
-
FUJIFILM Wako Pure Chemical Corporation. (n.d.). Safety Data Sheet: 1-Acetylimidazolidin-2-one.
-
University of California, Riverside. (n.d.). Incompatible Chemicals.
-
Utah State University. (n.d.). Incompatible Chemicals.
-
Kowacz, M., et al. (2013). Thermal stability and crystallization behavior of imidazolium halide ionic liquids. Thermochimica Acta.
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
-
Caron Scientific. (n.d.). Finding Peaceable Photostability.
-
Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
-
European Medicines Agency. (1996). ICH Q1B Photostability Testing of New Active Substances and Medicinal Products.
-
Dibenedetto, A., et al. (2021). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts.
-
Q1 Scientific. (2021). Photostability testing theory and practice.
-
International Journal of Creative Research Thoughts. (2025). A Comprehensive Overview Of Stability Studies In Pharmaceutical Products.
-
Al-Saleh, I., et al. (2020). Analytical methods for human biomonitoring of pesticides. A review. TrAC Trends in Analytical Chemistry.
-
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.
-
Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.
-
Atlas-Mts. (2020). Photostability of Pharmaceuticals.
-
Krasavin, M., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules.
-
Murov, S. (n.d.). Properties of Solvents Used in Organic Chemistry.
-
Wang, L., et al. (2023). Degradation of QPPO-based anion polymer electrolyte membrane at neutral pH. RSC Advances.
-
ResearchGate. (n.d.). DMSO solubility and bioscreening.
-
Wiest, L., et al. (2015). Monitoring the extraction of additives and additive degradation products from polymer packaging into solutions. Analytical and Bioanalytical Chemistry.
-
Popat, A., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceutics.
-
Varghese, J., et al. (2010). Thermal Stability and Moisture Uptake of 1-Alkyl-3-methylimidazolium Bromide. Journal of Thermal Analysis and Calorimetry.
-
ResearchGate. (2017). DMSO and Acetone.
-
ResearchGate. (n.d.). Monitoring the extraction of additives and additive degradation products from polymer packaging...
-
ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?
-
ResearchGate. (n.d.). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions.
-
Reddy, G., et al. (2013). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Science of Advanced Materials.
-
ResearchGate. (2015). In cell culture, what is the appropriate solvent for a drug other than DMSO?
-
Gaylord Chemical Company. (n.d.). Solvent Miscibility Table.
-
Cheméo. (n.d.). Chemical Properties of 2-Imidazolidinone (CAS 120-93-4).
-
Tian, J., & Stella, V. J. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Journal of Pharmaceutical Sciences.
-
ResearchGate. (n.d.). Degradation of Paclitaxel and Related Compounds in Aqueous Solutions II: Nonepimerization Degradation Under Neutral to Basic pH Conditions.
-
Wang, Y., et al. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. Molecules.
-
ResearchGate. (n.d.). Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one...
Sources
- 1. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijcrt.org [ijcrt.org]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. ema.europa.eu [ema.europa.eu]
- 10. q1scientific.com [q1scientific.com]
- 11. ikev.org [ikev.org]
- 12. hovione.com [hovione.com]
- 13. researchgate.net [researchgate.net]
The Ascendant Therapeutic Potential of Imidazolidin-2-one Derivatives: A Technical Guide for Drug Discovery
Abstract
The imidazolidin-2-one scaffold, a five-membered cyclic urea, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the diverse therapeutic applications of imidazolidin-2-one derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. This document delves into the core biological activities, including anticancer, antiviral, anticonvulsant, antimicrobial, and anti-inflammatory properties. For each therapeutic area, we will dissect the underlying mechanisms of action, present detailed experimental protocols for activity evaluation, and analyze structure-activity relationships (SAR) to guide future drug design. The synthesis of these versatile compounds is also a key focus, providing a practical foundation for their chemical exploration.
Introduction: The Imidazolidin-2-one Core - A Versatile Scaffold in Medicinal Chemistry
Imidazolidin-2-one, a heterocyclic compound featuring a saturated five-membered ring with two nitrogen atoms, serves as a foundational building block for a vast array of biologically active molecules.[1][2] Its structural rigidity, coupled with the capacity for diverse substitutions at the nitrogen and carbon atoms, allows for the fine-tuning of physicochemical properties and biological targets. This inherent versatility has led to the development of numerous imidazolidin-2-one derivatives with a wide spectrum of pharmacological activities.[2][3] This guide will provide a comprehensive overview of the most significant of these activities, empowering researchers to leverage this privileged scaffold in their drug discovery endeavors.
Anticancer Activity: Targeting the Proliferative Machinery
Imidazolidin-2-one derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent cytotoxicity against a range of human cancer cell lines.[4][5][6] Their mechanisms of action are multifaceted, primarily involving the disruption of key cellular processes essential for tumor growth and survival.
Mechanisms of Action
The anticancer effects of imidazolidin-2-one derivatives are often attributed to their ability to interfere with critical cellular targets, including:
-
Tubulin Polymerization Inhibition: A significant number of imidazolidin-2-one derivatives function as microtubule-targeting agents.[7][8] They bind to the colchicine site on β-tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly. This leads to cell cycle arrest in the G2/M phase and the induction of apoptosis.[7]
-
Kinase Inhibition: Several derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer. Notably, some compounds have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), key drivers in many solid tumors.[9][10] By blocking the signaling pathways mediated by these kinases, these derivatives can halt cell proliferation and induce apoptosis.
-
DNA Interaction and Cell Cycle Regulation: Some imidazolidin-2-one derivatives have been shown to interact with DNA, potentially through intercalation, leading to the disruption of DNA replication and transcription. This, in turn, can trigger cell cycle arrest and programmed cell death.[2][11]
Signaling Pathway of Imidazolidin-2-one Derivatives as Kinase Inhibitors
Caption: Inhibition of EGFR/HER2 signaling by imidazolidin-2-one derivatives.
Experimental Protocols for Anticancer Activity Evaluation
The following protocols are commonly employed to assess the anticancer potential of imidazolidin-2-one derivatives:
2.2.1. In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability and proliferation.
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, HepG2 for liver cancer) and a normal cell line (e.g., WI-38) should be used to determine both efficacy and selectivity.[9][12]
-
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
2.2.2. Cell Cycle Analysis
Flow cytometry is used to determine the effect of the compounds on the cell cycle distribution.
-
Procedure:
-
Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells, fix them in cold 70% ethanol, and store at -20°C.
-
Wash the cells and resuspend them in a solution containing propidium iodide (PI) and RNase A.
-
Analyze the DNA content of the cells using a flow cytometer.
-
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
2.2.3. Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Procedure:
-
Use a commercially available tubulin polymerization assay kit.
-
Incubate purified tubulin with the test compound and a polymerization buffer containing GTP.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the rate of tubulin polymerization.
-
-
Data Analysis: Calculate the IC50 value for the inhibition of tubulin polymerization.
Structure-Activity Relationship (SAR)
The anticancer activity of imidazolidin-2-one derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring.
| Position of Substitution | Favorable Substituents | Impact on Activity | Reference(s) |
| N1 and N3 | Aryl groups, particularly those with electron-withdrawing groups (e.g., chloro, nitro). | Enhance cytotoxicity and kinase inhibitory activity. | [9][13] |
| C4 | Aryl groups, often mimicking the trimethoxyphenyl ring of combretastatin A-4. | Crucial for tubulin polymerization inhibition. | [5] |
| C5 | Diphenyl substitution is often associated with potent anticancer activity. | Enhances cytotoxicity and EGFR/HER2 inhibition. | [9] |
Antiviral Activity: A Promising Frontier
Imidazolidin-2-one derivatives have demonstrated significant antiviral activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Dengue virus.[10][11]
Mechanism of Action
The primary antiviral mechanism of action for many imidazolidin-2-one derivatives is the inhibition of viral enzymes that are essential for replication.
-
HIV Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Several imidazolidin-2-one derivatives have been identified as potent NNRTIs. They bind to a hydrophobic pocket in the HIV-1 reverse transcriptase, inducing a conformational change that inactivates the enzyme and halts viral DNA synthesis.[14]
-
Viral Protease Inhibition: Some derivatives act as inhibitors of viral proteases, such as the HCV NS3/4A protease, which is crucial for the processing of the viral polyprotein.[10]
-
CCR5 Co-receptor Antagonism: Certain imidazolidinone derivatives can block the entry of HIV into host cells by acting as antagonists of the CCR5 co-receptor.[10][11]
Experimental Protocols for Antiviral Activity Evaluation
3.2.1. Anti-HIV Activity Assay
-
Cell Line: MT-4 cells are commonly used for anti-HIV-1 and HIV-2 assays.
-
Procedure:
-
Infect MT-4 cells with HIV-1 or HIV-2 in the presence of various concentrations of the test compounds.
-
After several days of incubation, assess the cytopathic effect (CPE) of the virus using the MTT method.
-
-
Data Analysis: Calculate the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) to determine the selectivity index (SI = CC50/EC50).
Structure-Activity Relationship (SAR)
| Position of Substitution | Favorable Substituents | Impact on Activity | Reference(s) |
| N1 | Anilino substituents with smaller groups (e.g., methyl, ethyl) at the 4-position of the imidazole ring. | Enhances anti-HIV activity. | [14] |
| Sulfur at C2 | Methylation or benzylation of the sulfur atom. | Abolishes antiviral activity. | [14] |
Anticonvulsant Activity: Modulating Neuronal Excitability
Imidazolidin-2-one derivatives have shown promise as anticonvulsant agents, with several compounds demonstrating efficacy in animal models of epilepsy.[1][15][16]
Mechanism of Action
The anticonvulsant activity of these derivatives is primarily attributed to their ability to modulate neuronal excitability through various mechanisms:
-
Modulation of Voltage-Gated Ion Channels: Some derivatives have been shown to interact with and inhibit voltage-gated sodium and calcium channels, which play a crucial role in the generation and propagation of action potentials.[15][17]
-
Enhancement of GABAergic Neurotransmission: While less common, some compounds may enhance the activity of the inhibitory neurotransmitter GABA.[17]
Experimental Protocols for Anticonvulsant Activity Evaluation
4.2.1. Maximal Electroshock (MES) Test
This test is a model for generalized tonic-clonic seizures.
-
Animal Model: Mice or rats.
-
Procedure:
-
Administer the test compound intraperitoneally (i.p.).
-
After a set period, deliver a supramaximal electrical stimulus through corneal electrodes.
-
Observe the presence or absence of the tonic hind limb extension.
-
-
Data Analysis: Determine the ED50, the dose that protects 50% of the animals from the tonic extension.
4.2.2. Subcutaneous Pentylenetetrazole (scPTZ) Test
This test is a model for absence seizures.
-
Animal Model: Mice.
-
Procedure:
-
Administer the test compound i.p.
-
Inject a convulsive dose of pentylenetetrazole subcutaneously.
-
Observe the animals for the presence of clonic seizures.
-
-
Data Analysis: Determine the ED50, the dose that protects 50% of the animals from seizures.
Structure-Activity Relationship (SAR)
| Position of Substitution | Favorable Substituents | Impact on Activity | Reference(s) |
| C5 | Phenyl and isopropyl groups. | Broad-spectrum anticonvulsant activity. | [15] |
| N3 | Morpholinomethyl group. | Enhances anticonvulsant efficacy. | [15] |
| Arylalkylimidazole scaffold | Lipophilic aryl portion. | Important for blood-brain barrier penetration. | [18] |
Antimicrobial and Anti-inflammatory Activities
Imidazolidin-2-one derivatives also exhibit a range of other important biological activities.
Antibacterial and Antifungal Activity
Several imidazolidin-2-one derivatives have demonstrated significant activity against various bacterial and fungal strains.[9][13][19][20] The exact mechanisms are still under investigation but may involve the disruption of microbial cell wall synthesis or other essential cellular processes.
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for evaluating the antimicrobial activity of derivatives.
Anti-inflammatory Activity
Certain imidazolidin-2-one derivatives have shown potent anti-inflammatory effects by inhibiting key inflammatory mediators.[8][12][21]
-
Mechanism of Action: Inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, and 15-lipoxygenase (15-LOX) has been identified as a primary mechanism.[3] This leads to a reduction in the production of prostaglandins and leukotrienes, which are key mediators of inflammation. Some derivatives also reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β.[21]
-
Experimental Evaluation: The anti-inflammatory activity can be assessed using in vivo models such as the carrageenan-induced paw edema test in rats and in vitro assays for COX and LOX inhibition.[3][21]
Synthesis of Imidazolidin-2-one Derivatives
A variety of synthetic routes have been developed for the preparation of the imidazolidin-2-one core and its derivatives.
General Synthetic Strategies
-
From Diamines and Carbonylating Agents: The most common method involves the reaction of a 1,2-diamine with a carbonylating agent such as phosgene, carbonyldiimidazole (CDI), or dialkyl carbonates.[22]
-
Intramolecular Cyclization of Ureas: Substituted ureas can undergo intramolecular cyclization to form the imidazolidin-2-one ring.[23]
-
Multi-component Reactions: One-pot multi-component reactions provide an efficient and atom-economical approach to synthesize diverse imidazolidin-2-one derivatives.
Example Synthetic Protocol
Synthesis of 4-Aryl-Imidazolidin-2-ones:
-
React an appropriate aminoethanone hydrochloride with potassium cyanate in water.
-
Heat the reaction mixture to induce cyclization.
-
Purify the resulting 4-aryl-4-imidazoline-2-one derivative by recrystallization.[1]
Conclusion and Future Perspectives
The imidazolidin-2-one scaffold has proven to be a remarkably fruitful source of diverse and potent biologically active compounds. The extensive research into their anticancer, antiviral, anticonvulsant, antimicrobial, and anti-inflammatory properties highlights their significant therapeutic potential. The continued exploration of this versatile heterocyclic system, guided by a deeper understanding of structure-activity relationships and mechanisms of action, will undoubtedly lead to the development of novel and effective therapeutic agents for a wide range of diseases. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as exploring novel biological targets for this privileged scaffold.
References
- Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. (URL not available)
- New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5080277/]
- New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. [URL: https://www.eurekaselect.com/article/75577]
- Imidazolidinones Derivatives As Pioneering Anticancer Agents: Unraveling Insights Through synthesis And Structure‐Activity Explor
- Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents. [URL: https://pubmed.ncbi.nlm.nih.gov/18061372/]
- (PDF) New Imidazolidineiminothione, Imidazolidin-2-one, and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. (URL not available)
- Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety. [URL: https://pubmed.ncbi.nlm.nih.gov/39739594/]
- Imidazolidinones and Imidazolidine-2,4-diones as Antiviral Agents. [URL: https://pubmed.ncbi.nlm.nih.gov/30600644/]
- Design, synthesis and anticonvulsant activity of new imidazolidindione and imidazole derivatives. [URL: https://pubmed.ncbi.nlm.nih.gov/32599366/]
- Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives. [URL: https://scialert.net/abstract/?doi=ijp.2011.1.18]
- Dual COX-2 and 15-LOX inhibition study of novel 4-arylidine-2-mercapto-1-phenyl-1H-imidazolidin-5(4H)-ones: Design, synthesis, docking and anti-inflammatory activity. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8793630/]
- Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives. [URL: https://pubmed.ncbi.nlm.nih.gov/21802425/]
- Inhibition of HIV by imidazolidinones. (URL not available)
- Synthesis and anticonvulsant activity of some new 4-aryl-4-imidazoline-2-one derivatives. [URL: https://pubmed.ncbi.nlm.nih.gov/1530669/]
- Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. (URL not available)
- 5-Thioxoimidazolidine-2-one derivatives: Synthesis, anti-inflammatory activity, analgesic activity, COX inhibition assay and molecular modelling study. [URL: https://pubmed.ncbi.nlm.nih.gov/30953887/]
- The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo. [URL: https://pubmed.ncbi.nlm.nih.gov/31865012/]
- CHEMICAL SYNTHESIS, STRUCTURE DETERMINATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF IMIDAZOLIDINONE DERIVATIVES. [URL: https://www.ijcrt.org/papers/IJCRT2205001.pdf]
- Synthesis, molecular properties, toxicity and biological evaluation of some new substituted imidazolidine derivatives in search of potent anti-inflammatory agents. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4277636/]
- Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents. [URL: https://pubmed.ncbi.nlm.nih.gov/18061372/]
- Synthesis and Characterization some Imidazolidine Derivatives and Study the Biological Activity. [URL: https://www.annalsofrscb.ro/index.php/journal/article/view/2819]
- Synthesis, Characterization, Biological Activity of 4-Oxo-imidazolidin-2-thione Derivatives. [URL: https://scialert.net/abstract/?doi=crch.2017.1.13]
- Structure-activity relationships of (arylalkyl)imidazole anticonvulsants: comparison of the (fluorenylalkyl)imidazoles with nafimidone and denzimol. [URL: https://pubmed.ncbi.nlm.nih.gov/6538600/]
- Chapter 4 - Imidazole derivatives: Impact and prospects in antiviral drug discovery. (URL not available)
- New imidazolidineiminothione derivatives: Synthesis, spectral characterization and evaluation of antitumor, antiviral, antibacterial and antifungal activities. (URL not available)
- Synthesis and anticonvulsant activity of new N-1',N-3'-disubstituted-2'H,3H,5'H-spiro-(2-benzofuran-1,4'-imidazolidine)-2',3,5'-triones. [URL: https://pubmed.ncbi.nlm.nih.gov/16793262/]
- Design, In-Silico Studies, Synthesis, Characterization, and Anticonvulsant Activities of Novel Thiazolidin-4-One Substituted Thiazole Derivatives. [URL: https://www.mdpi.com/1420-3049/27/19/6704]
- Mechanisms of action of antiepileptic drugs. [URL: https://www.epilepsysociety.org.uk/sites/default/files/2021-08/Mechanisms%20of%20action%20of%20antiepileptic%20drugs.pdf]
- The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8306300/]
- An Overview of the Anti-HIV Potential of Thiazolidinone Deriv
- Anti-HIV and Antimicrobial Activity of 7-Hydrazino-8-hydroxyquinoline-Based Aromatic Hydrazones. [URL: https://www.mdpi.com/1422-0067/25/11/5828]
- Mechanisms of anticonvulsant drug action. II. Drugs primarily used for absence epilepsy. [URL: https://pubmed.ncbi.nlm.nih.gov/2452281/]
- Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives. [URL: https://pubmed.ncbi.nlm.nih.gov/23883072/]
- Anticonvulsant activity of compounds 1-24. (URL not available)
- Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. [URL: https://www.mdpi.com/2073-4344/9/1/28]
- Synthesis and anticonvulsant activity of 2-iminohydantoins. (URL not available)
Sources
- 1. Synthesis and anticonvulsant activity of some new 4-aryl-4-imidazoline-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajrconline.org [ajrconline.org]
- 3. Dual COX-2 and 15-LOX inhibition study of novel 4-arylidine-2-mercapto-1-phenyl-1H-imidazolidin-5(4H)-ones: Design, synthesis, docking and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, molecular properties, toxicity and biological evaluation of some new substituted imidazolidine derivatives in search of potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imidazolidinones and Imidazolidine-2,4-diones as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 5-Thioxoimidazolidine-2-one derivatives: Synthesis, anti-inflammatory activity, analgesic activity, COX inhibition assay and molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamscience.com [benthamscience.com]
- 14. scialert.net [scialert.net]
- 15. Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis and anticonvulsant activity of new imidazolidindione and imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 18. Structure-activity relationships of (arylalkyl)imidazole anticonvulsants: comparison of the (fluorenylalkyl)imidazoles with nafimidone and denzimol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
1-(2-Bromoethyl)imidazolidin-2-one as a synthetic intermediate.
An In-depth Technical Guide to 1-(2-Bromoethyl)imidazolidin-2-one: A Strategic Intermediate in Modern Drug Discovery
Abstract
This compound is a pivotal heterocyclic building block that serves as a versatile and highly strategic intermediate in the synthesis of complex molecular architectures.[1] Its structure uniquely combines the privileged imidazolidin-2-one scaffold, a motif prevalent in numerous biologically active compounds, with a reactive 2-bromoethyl side chain that functions as a potent electrophilic handle for constructing key carbon-heteroatom bonds.[2][3] This guide provides an in-depth analysis for researchers, medicinal chemists, and drug development professionals on the synthesis, reactivity, and application of this intermediate. We will explore its role as a gateway to valuable pharmacophores, most notably substituted piperazines, and provide detailed, field-proven protocols and mechanistic insights to empower its effective utilization in drug discovery programs.
The Strategic Value of this compound
The Imidazolidin-2-one Scaffold: A Privileged Structure in Medicinal Chemistry
The imidazolidin-2-one core is a well-established and valuable functionality in medicinal chemistry, frequently found in a plethora of bioactive compounds and FDA-approved drugs.[3][4] This five-membered cyclic urea is recognized for its ability to engage in critical hydrogen bonding interactions with biological targets and for its role as a rigid scaffold to orient other pharmacophoric elements. Its derivatives are known to exhibit a wide range of biological activities, including antiviral, antimicrobial, and anticancer properties.[5][6] Furthermore, these compounds can serve as crucial precursors for vicinal diamines, which are themselves valuable building blocks in organic synthesis.[3]
Physicochemical Properties and Core Reactivity
The utility of this compound stems from its predictable chemical properties and reactivity profile. The key to its function lies in the bromoethyl moiety. The carbon-bromine bond is highly polarized, rendering the terminal carbon atom electrophilic and susceptible to nucleophilic substitution (SN2) reactions. The bromine atom is an excellent leaving group, facilitating reactions with a wide range of nucleophiles.
| Property | Value | Reference |
| CAS Number | 328569-74-0 | [5] |
| Molecular Formula | C₅H₉BrN₂O | [5] |
| Molecular Weight | 193.04 g/mol | [5] |
| Predicted Boiling Point | 362.7 ± 21.0 °C | [5] |
| Predicted Density | 1.568 ± 0.06 g/cm³ | [5] |
Synthesis of the Intermediate: Plausible and Efficient Routes
The synthesis of this compound can be approached from readily available starting materials. The choice of route often depends on the availability of precursors and desired scale.
Retrosynthetic Analysis
A logical retrosynthetic analysis points to two primary strategies: functional group interconversion from a hydroxyethyl precursor or direct N-alkylation of the parent imidazolidin-2-one heterocycle.
Caption: Retrosynthetic analysis of this compound.
Protocol 1: Bromination of 1-(2-Hydroxyethyl)imidazolidin-2-one
This is a classic functional group interconversion. The hydroxyl group of the precursor is converted to a better leaving group and subsequently displaced by a bromide ion. Thionyl chloride is effective for creating the analogous chloro-derivative, and similar phosphorus or sulfur-based brominating agents are standard for this transformation.[7]
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-(2-Hydroxyethyl)imidazolidin-2-one (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (DCM) or acetonitrile. Purge the flask with an inert gas (e.g., Nitrogen or Argon).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is critical to control the exothermicity of the initial addition of the brominating agent.
-
Reagent Addition: Slowly add phosphorus tribromide (PBr₃, ~0.4 eq) or thionyl bromide (SOBr₂, 1.1 eq) dropwise to the stirred solution. The choice of reagent depends on desired workup and byproduct tolerance. PBr₃ is often effective but requires careful quenching.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux (e.g., 40-50 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Cool the mixture back to 0 °C and cautiously quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction & Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Direct Alkylation of Imidazolidin-2-one
This route leverages the nucleophilicity of the NH group in the parent heterocycle to displace a bromide from a symmetrical, bifunctional electrophile. A similar strategy has been successfully employed for related structures.[8]
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, dissolve imidazolidin-2-one (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.2 eq), to deprotonate the nitrogen, forming the more nucleophilic imidazolidinone anion.
-
Electrophile Addition: Add 1,2-dibromoethane (a large excess, e.g., 5-10 eq, which also serves as a solvent in some cases) to the mixture. The large excess minimizes the competing side reaction of the product acting as a nucleophile itself.
-
Heating: Heat the reaction mixture (e.g., to 80-100 °C) and stir for several hours. Monitor the reaction by TLC or GC-MS.
-
Workup: After cooling, filter the reaction mixture to remove the inorganic salts. The excess 1,2-dibromoethane and DMF can be removed under reduced pressure (high vacuum).
-
Purification: The resulting residue is then purified by column chromatography to isolate the desired mono-alkylated product from any di-alkylated byproducts and unreacted starting material.
Application in Heterocyclic Synthesis: The Gateway to Substituted Piperazines
The premier application of this compound is in the construction of the piperazine ring, a privileged scaffold in medicinal chemistry due to its presence in numerous marketed drugs.[9]
Mechanistic Rationale: Tandem Inter- and Intramolecular Alkylation
The synthesis proceeds via a powerful tandem reaction. First, a primary amine (R-NH₂) acts as an external nucleophile, displacing the bromide of the intermediate in an intermolecular SN2 reaction. The resulting secondary amine intermediate is then perfectly positioned for a subsequent, rapid intramolecular SN2 cyclization, where the newly introduced nitrogen attacks the endocyclic methylene carbon adjacent to the other nitrogen, effectively forming the six-membered piperazine ring.
Caption: Mechanism for piperazine synthesis from the intermediate.
Experimental Workflow: From Intermediate to Piperazine
The practical execution of this synthesis follows a logical and scalable workflow, making it amenable to library synthesis for drug discovery campaigns.
Caption: General experimental workflow for piperazine synthesis.
Protocol 3: Synthesis of a 1-Aryl-4-((imidazolidin-2-on-1-yl)methyl)piperazine
This representative protocol illustrates the practical steps for synthesizing a key class of piperazine derivatives.
Step-by-Step Methodology:
-
Setup: To a solution of this compound (1.0 eq) in anhydrous acetonitrile (ACN) are added the desired substituted aniline (1.1 eq) and potassium carbonate (K₂CO₃, 2.5 eq). The use of a carbonate base is advantageous as it is inexpensive and easily removed by filtration.
-
Reaction: The heterogeneous mixture is heated to reflux (approx. 82 °C) with vigorous stirring. The reaction progress is monitored by TLC, typically showing the consumption of the starting materials over 12-24 hours.
-
Filtration: Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration through a pad of Celite, washing with additional ACN.
-
Concentration: The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification: The residue is purified by flash column chromatography on silica gel, typically using a gradient elution system (e.g., 0-10% methanol in dichloromethane), to afford the pure piperazine product.
-
Characterization: The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Broader Synthetic Utility and Scope
While its application in piperazine synthesis is prominent, the electrophilic nature of this compound makes it a valuable alkylating agent for a variety of other nucleophiles.
-
O-Alkylation: Alcohols and phenols can be alkylated under basic conditions to form the corresponding ethers, introducing the imidazolidinone moiety into different molecular frameworks.
-
S-Alkylation: Thiols are excellent nucleophiles and react readily to form thioethers, a common linkage in various bioactive molecules.
-
C-Alkylation: Soft carbon nucleophiles, such as those derived from malonates or other activated methylene compounds, can be alkylated, enabling carbon-carbon bond formation.[10]
This versatility allows for its use in scaffold hopping and fragment-based drug discovery (FBDD), where the imidazolidinone-ethyl fragment can be systematically attached to various cores to explore new chemical space and optimize ligand-target interactions.[11][12]
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, its chemical nature as an alkylating agent and its relation to other imidazolidinone derivatives allow for a sound hazard assessment.[13][14]
-
Hazard Assessment: As an alkylating agent, the compound should be considered a potential irritant to the skin, eyes, and respiratory tract. Alkyl halides are often classified as harmful if swallowed or inhaled. Handle with caution.
-
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields (or goggles), a lab coat, and chemical-resistant gloves (e.g., nitrile).[13]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors or dust.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[15]
-
Conclusion
This compound stands out as a high-value synthetic intermediate for chemical and pharmaceutical sciences.[1] Its dual functionality—a privileged heterocyclic scaffold and a reactive electrophilic arm—provides a direct and efficient entry point to complex and pharmacologically relevant molecules, particularly substituted piperazines.[9][16] The straightforward and robust protocols for its use, coupled with its versatility in alkylating a range of nucleophiles, cement its role as a powerful tool in the modern drug discovery toolkit. By understanding its reactivity and applying the methodologies described herein, researchers can effectively leverage this intermediate to accelerate the development of novel therapeutic agents.
References
- Manjula, S. N., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. International Journal of ChemTech Research, 6(11), 4811-4817.
-
Organic Chemistry Portal. (n.d.). Imidazolidinone synthesis. Retrieved from [Link]
-
Baruah, T., et al. (2022). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 51(3), 859-887. Retrieved from [Link]
-
Williams, C. M., et al. (2019). An analysis of the complementary stereoselective alkylations of imidazolidinone derivatives toward α-quaternary proline-based amino amides. PMC, 11(1), 1-10. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Retrieved from [Link]
-
Wagner, G. K., & Böhm, H. J. (2022). New therapeutic modalities in drug discovery and development: Insights & opportunities. ADMET & DMPK, 10(4), 335-339. Retrieved from [Link]
-
Ferlin, F., & Santoro, S. (2018). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 28. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of New Imidazolidin-2-ones Based on the Reaction of 1-(2,2-Dimethoxyethyl)urea with C-Nucleophiles. Retrieved from [Link]
-
Torres-Quiroz, C., et al. (2024). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 29(10), 2320. Retrieved from [Link]
-
Gazizov, A. S., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4432. Retrieved from [Link]
-
Fisher Scientific. (2023). Safety Data Sheet: 1-(2-Aminoethyl)imidazolidin-2-one. Retrieved from [Link]
-
Kumar, D., et al. (2013). Synthesis and antiproliferative evaluation of piperazine-1-carbothiohydrazide derivatives of indolin-2-one. Bioorganic & Medicinal Chemistry Letters, 23(11), 3297-3301. Retrieved from [Link]
- Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11-12), 941-947.
-
University of Pennsylvania. (n.d.). Chapter 1: Enolate Alkylations. Retrieved from [Link]
-
ChemRxiv. (n.d.). Friedel-Crafts Alkylation and Acylation for Biomolecular Chemistry. Retrieved from [Link]
-
Cambridge Healthtech Institute. (n.d.). Drug Discovery Chemistry. Retrieved from [Link]
-
Lin, W. (2023). Alkylation of Carboxylic Acids And 1,2,3-Triazoles Using Imidates. Retrieved from [Link]
-
MDPI. (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione. Retrieved from [Link]
-
MDPI. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Retrieved from [Link]
Sources
- 1. This compound;CAS No.:328569-74-0 [chemshuttle.com]
- 2. mdpi.com [mdpi.com]
- 3. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2-Imidazolidinone, 1-(2-bromoethyl)- CAS#: 328569-74-0 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. 1-(2-Chloroethyl)imidazolidin-2-one | 2387-20-4 | Benchchem [benchchem.com]
- 8. 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. publish.uwo.ca [publish.uwo.ca]
- 11. New therapeutic modalities in drug discovery and development: Insights & opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthetic Strategies for 1-(2-Bromoethyl)imidazolidin-2-one
Abstract
1-(2-Bromoethyl)imidazolidin-2-one is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure combines a cyclic urea moiety, common in various biologically active compounds, with a reactive primary alkyl bromide, suitable for a range of nucleophilic substitution and coupling reactions. This application note provides a detailed guide to the plausible and efficient synthetic routes for this target molecule. While a direct, single-step synthesis is not prominently featured in the literature, this guide outlines two logical, multi-step strategies derived from fundamental organic chemistry principles: Route A , a functional group interconversion from a hydroxyethyl precursor, and Route B , a direct N-alkylation of the imidazolidin-2-one core. We provide a comparative analysis, detailed, step-by-step protocols, and mechanistic insights to empower researchers to select and execute the optimal synthetic pathway.
Introduction and Retrosynthetic Analysis
The imidazolidin-2-one scaffold is a privileged structure in drug discovery, appearing in FDA-approved drugs such as imidapril and azlocillin.[1] The addition of a bromoethyl group at the N1 position creates a versatile intermediate for further elaboration, enabling the introduction of diverse functionalities through the displacement of the bromide.
A retrosynthetic analysis of the target compound, This compound (3) , suggests two primary strategic disconnections, as illustrated below.
Diagram 1: Retrosynthetic analysis of the target compound.
-
Route A (Functional Group Interconversion): This strategy involves the synthesis of an alcohol precursor, 1-(2-hydroxyethyl)imidazolidin-2-one (2) , followed by a bromination reaction to yield the final product. The synthesis of the hydroxyethyl intermediate is well-documented.[2][3]
-
Route B (N-Alkylation): This approach involves the direct alkylation of the parent imidazolidin-2-one (4) ring with a suitable two-carbon electrophile, such as 1,2-dibromoethane.
Comparative Analysis of Synthetic Routes
The choice between these routes depends on factors such as starting material availability, scalability, and control over side reactions. Route A is generally preferred for its superior control and potentially higher overall yield.
| Feature | Route A: Functional Group Interconversion | Route B: N-Alkylation |
| Starting Materials | 2-((2-Aminoethyl)amino)ethanol, Urea (or equivalent) | Imidazolidin-2-one, 1,2-Dibromoethane |
| Number of Steps | Two main synthetic steps | One main synthetic step |
| Key Challenge | Handling of brominating agents (e.g., PBr₃, SOBr₂) | Control of N,N'-dialkylation (dimerization) and potential for multiple alkylations. |
| Selectivity | High. The cyclization and subsequent bromination are generally clean reactions. | Moderate. Requires careful control of stoichiometry and conditions to favor mono-alkylation. |
| Purification | Straightforward purification of intermediates and final product. | Can be challenging due to the formation of structurally similar byproducts. |
| Recommendation | Highly Recommended for reliability and predictable outcomes. | Feasible, but requires optimization to manage side reactions. |
Detailed Protocols and Mechanistic Insights
Protocol 3.1: Synthesis via Route A (Recommended)
This two-step protocol offers a robust and high-yielding pathway to the target compound.
Diagram 2: Experimental workflow for Route A.
Step 3.1.1: Synthesis of 1-(2-Hydroxyethyl)imidazolidin-2-one (2)
This reaction proceeds via the cyclization of 2-((2-aminoethyl)amino)ethanol with urea, eliminating ammonia. The use of urea as a carbonyl source is an efficient and common method for creating the cyclic urea core.[3]
-
Reagents & Equipment:
-
2-((2-Aminoethyl)amino)ethanol (1.0 eq)
-
Urea (1.0-1.1 eq)
-
Round-bottom flask equipped with a distillation head and a mechanical stirrer
-
Heating mantle and temperature controller
-
Nitrogen or argon atmosphere
-
-
Procedure:
-
Combine 2-((2-aminoethyl)amino)ethanol and urea in the round-bottom flask.
-
Heat the mixture under a gentle flow of nitrogen to 180-200°C.
-
Scientist's Note: The reaction will begin to evolve ammonia gas, which should be safely vented or trapped in an acidic solution. The reaction can be monitored by observing the cessation of ammonia evolution.
-
Maintain the temperature for 2-4 hours or until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture to approximately 80-100°C. The product is often a viscous liquid or a low-melting solid.
-
The crude product can be purified by vacuum distillation or recrystallization.
-
Step 3.1.2: Bromination of 1-(2-Hydroxyethyl)imidazolidin-2-one (2)
This step converts the primary alcohol into the target alkyl bromide via an SN2 reaction. Phosphorus tribromide (PBr₃) is a classic and effective reagent for this transformation.[4]
-
Reagents & Equipment:
-
1-(2-Hydroxyethyl)imidazolidin-2-one (2) (1.0 eq)
-
Phosphorus tribromide (PBr₃) (0.4-0.5 eq)
-
Anhydrous dichloromethane (DCM) or other inert solvent
-
Three-neck round-bottom flask with a dropping funnel, thermometer, and nitrogen inlet
-
Ice bath
-
-
Procedure:
-
Dissolve the hydroxyethyl precursor (2) in anhydrous DCM in the reaction flask and cool the solution to 0°C using an ice bath.
-
Slowly add PBr₃ dropwise from the dropping funnel, ensuring the internal temperature does not rise above 5-10°C.
-
Scientist's Note: The addition is exothermic. Slow addition is critical to prevent side reactions and ensure safety.
-
After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly pouring it over crushed ice.
-
Neutralize the aqueous layer with a saturated sodium bicarbonate solution.
-
Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Diagram 3: Simplified SN2 mechanism for bromination with PBr₃.
Protocol 3.2: Synthesis via Route B (Alternative)
This route involves the direct N-alkylation of imidazolidin-2-one. The primary challenge is preventing the formation of the N,N'-bridged dimer.
-
Reagents & Equipment:
-
Imidazolidin-2-one (Ethylene urea) (4) (1.0 eq)
-
1,2-Dibromoethane (large excess, e.g., 5-10 eq)
-
Strong base (e.g., Sodium Hydride, NaH) or a weaker base (e.g., Potassium Carbonate, K₂CO₃)
-
Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)
-
Three-neck round-bottom flask with a thermometer and nitrogen inlet
-
-
Procedure:
-
Suspend imidazolidin-2-one (4) and the base (e.g., K₂CO₃, 1.5 eq) in the chosen solvent. If using NaH, add it carefully to a solution of the urea at 0°C.
-
Add the large excess of 1,2-dibromoethane to the mixture.
-
Scientist's Note: Using a large excess of the dihalide statistically favors the mono-alkylation product over the dimer.
-
Heat the reaction mixture (e.g., 60-80°C) and stir for several hours until TLC analysis indicates consumption of the starting material.
-
Cool the reaction to room temperature and filter off any inorganic salts.
-
Remove the solvent and excess 1,2-dibromoethane under reduced pressure.
-
The resulting crude oil will likely be a mixture of the desired product, unreacted starting material, and the dimer byproduct.
-
Purify extensively using column chromatography.
-
Diagram 4: Competing reaction pathways in the N-alkylation of imidazolidin-2-one.
Conclusion
For the synthesis of This compound , we recommend Route A , which involves the cyclization of 2-((2-aminoethyl)amino)ethanol with urea followed by bromination of the resulting alcohol. This pathway offers superior control, higher predictability, and avoids the challenging purification associated with the side reactions inherent in the direct N-alkylation (Route B). The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers aiming to utilize this valuable synthetic intermediate.
References
-
D'Elia, V., et al. (2018). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI Catalysts. Available at: [Link]
-
Organic Chemistry Portal. Imidazolidinone synthesis. Available at: [Link]
-
Krasavin, M., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. PMC - NIH. Available at: [Link]
-
Wolfe, J. P., et al. (2006). Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination. Scope and limitations. NIH. Available at: [Link]
-
European Patent Office. (1992). Processes for the preparation of cyclic nitrogen-containing compounds - EP 0476779 A2. Available at: [Link]
-
Soine, T. O., & Buchdahl, M. R. (1952). β-BROMOETHYLPHTHALIMIDE. Organic Syntheses, 32, 18. DOI: 10.15227/orgsyn.032.0018. Available at: [Link]
Sources
- 1. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
Application Notes: 1-(2-Bromoethyl)imidazolidin-2-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Bifunctional Building Block for Drug Discovery
The imidazolidin-2-one core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous bioactive compounds and FDA-approved drugs, including Emicerfont, Imidapril, and Azlocillin.[1] Its prevalence is due to its ability to engage in key hydrogen bonding interactions and serve as a rigid, stable core for orienting pharmacophoric groups. Within this important class of heterocycles, 1-(2-Bromoethyl)imidazolidin-2-one emerges as a highly valuable, bifunctional synthetic intermediate.
This molecule uniquely combines the stable, bioactive imidazolidin-2-one ring with a reactive 2-bromoethyl side chain. This side chain acts as a potent electrophile, enabling the covalent linkage of the imidazolidin-2-one moiety to a wide variety of nucleophilic substrates. This dual-functionality allows medicinal chemists to:
-
Introduce a proven bioactive scaffold onto a target molecule or pharmacophore.
-
Utilize the ethyl group as a short, flexible linker to probe structure-activity relationships (SAR).
-
Construct more complex molecules by using it as a versatile building block in multi-step syntheses.
These application notes provide a comprehensive guide to the synthesis, properties, and core applications of this compound, complete with detailed protocols for its preparation and subsequent use in alkylation reactions.
Physicochemical & Reactivity Profile
While this compound is not as widely commercialized as its chloro- or hydroxy- precursors, its properties can be reliably determined or estimated.
Table 1: Physicochemical Properties of this compound
| Property | Value | Method / Comment |
| Molecular Formula | C₅H₉BrN₂O | - |
| Molecular Weight | 193.04 g/mol | Calculated. |
| Appearance | Off-white to pale yellow solid (Est.) | Estimated based on analogous compounds like 1-(2-chloroethyl)imidazolidin-2-one. |
| Solubility | Soluble in DMF, DMSO, ACN, DCM (Est.) | Expected to be soluble in polar aprotic solvents commonly used for alkylation reactions. |
| Reactivity | Electrophilic Alkylating Agent | The C-Br bond is susceptible to Sₙ2 attack by nucleophiles (amines, phenols, thiols, carbanions). |
| CAS Number | Not definitively assigned | The related chloro-analogue is CAS 2387-20-4. The hydroxy-precursor is CAS 3699-54-5.[2][3] |
Synthesis Pathway and Protocols
The most logical and efficient synthesis of this compound is a two-step process starting from commercially available precursors. This pathway involves the initial formation of the imidazolidin-2-one ring followed by the conversion of a hydroxyl group to the target bromide.
Caption: Two-step synthesis of the target compound.
Protocol 1: Synthesis of 1-(2-Hydroxyethyl)imidazolidin-2-one (Precursor)
This protocol is adapted from established methods for forming the imidazolidin-2-one ring from diamines and a carbonyl source.[4]
-
Rationale: The reaction between a diamine and a carbonyl source like carbon dioxide or urea is a classic method for forming cyclic ureas. Using N-(2-hydroxyethyl)ethylene diamine directly incorporates the required hydroxyethyl side chain.
-
Materials:
-
N-(2-hydroxyethyl)ethylene diamine (1.0 eq)
-
Urea (1.1 eq)
-
High-boiling point solvent (e.g., xylene or sulfolane)
-
-
Procedure:
-
Combine N-(2-hydroxyethyl)ethylene diamine and urea in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
-
Add the solvent (approx. 2 mL per gram of diamine).
-
Heat the mixture to reflux (typically 140-180 °C, depending on the solvent) for 4-6 hours. Ammonia gas will be evolved during the reaction.
-
Monitor the reaction progress by TLC or LC-MS until the starting diamine is consumed.
-
Cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
If a precipitate forms, filter the solid and wash with a cold, non-polar solvent (e.g., hexanes) to remove residual solvent.
-
If no precipitate forms, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography (Silica gel, gradient elution with Dichloromethane/Methanol) or recrystallization from a suitable solvent like isopropanol.
-
Protocol 2: Bromination of 1-(2-Hydroxyethyl)imidazolidin-2-one
This protocol employs a common and effective method for converting primary alcohols to alkyl bromides using hydrobromic acid and an oxidant.
-
Rationale: This method avoids the use of harsher brominating agents like PBr₃. Hydrogen peroxide oxidizes HBr in situ to generate a low concentration of Br₂, which facilitates the conversion of the alcohol to the bromide under acidic conditions, minimizing side reactions.
-
Materials:
-
1-(2-Hydroxyethyl)imidazolidin-2-one (1.0 eq)
-
Hydrobromic acid (48% aqueous solution, 2.0-3.0 eq)
-
Hydrogen peroxide (30% aqueous solution, 1.2 eq)
-
Dichloromethane (DCM) or Toluene
-
-
Procedure:
-
Dissolve 1-(2-Hydroxyethyl)imidazolidin-2-one in the chosen organic solvent in a round-bottom flask.
-
Add the 48% hydrobromic acid and stir vigorously.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add the 30% hydrogen peroxide dropwise via an addition funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (40-50 °C) for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting alcohol is consumed.
-
Cool the mixture to room temperature and carefully quench by adding it to a cold, saturated solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify by column chromatography if necessary (Silica gel, Hexane/Ethyl Acetate gradient).
-
Application in Medicinal Chemistry: Alkylation of Nucleophiles
The primary utility of this compound is as an alkylating agent to connect the imidazolidinone scaffold to a nucleophilic molecule of interest (Nu-H), such as an amine, phenol, or thiol.
Caption: General scheme for Sₙ2 alkylation.
Protocol 3: General N-Alkylation of a Primary/Secondary Amine
This protocol describes a robust method for coupling the title reagent with an amine, a common transformation in drug development.
-
Rationale: A mild inorganic base like potassium carbonate is sufficient to act as a proton scavenger for the HBr byproduct formed during the Sₙ2 reaction with an amine. A polar aprotic solvent like DMF is chosen for its ability to dissolve a wide range of substrates and facilitate Sₙ2 reactions.
-
Materials:
-
Nucleophilic Amine (R-NH₂ or R₂NH) (1.0 eq)
-
This compound (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Potassium Iodide (KI) (0.1 eq, optional catalyst)
-
-
Experimental Workflow:
Caption: Standard workflow for an alkylation reaction.
-
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine (1.0 eq), anhydrous potassium carbonate (2.5 eq), and potassium iodide (0.1 eq, if used).
-
Scientist's Note: KI acts as a catalyst via the Finkelstein reaction, transiently forming the more reactive iodo-intermediate, which can accelerate the reaction for less reactive amines or hindered substrates.
-
-
Add anhydrous DMF and stir the suspension for 15 minutes at room temperature.
-
Add this compound (1.1 eq), either as a solid or dissolved in a small amount of DMF.
-
Heat the reaction mixture to 60-80 °C and stir until the starting amine is consumed (typically 4-24 hours, monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and pour it into a beaker containing cold water.
-
Extract the aqueous mixture three times with a suitable organic solvent (e.g., Ethyl Acetate or DCM).
-
Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure alkylated product.
-
Table 2: Guideline for Reaction Conditions
| Nucleophile Type | Recommended Base | Solvent | Temperature (°C) | Notes |
| Aromatic Amine | K₂CO₃, Cs₂CO₃ | DMF, ACN | 60 - 100 | May require longer reaction times or a catalyst (KI). |
| Aliphatic Amine | K₂CO₃, DIPEA | ACN, THF | 25 - 60 | Generally faster and more facile than aromatic amines. |
| Phenol | K₂CO₃, NaH | DMF, THF | 25 - 80 | NaH should be used with caution in an anhydrous solvent for full deprotonation. |
| Thiol | K₂CO₃, Et₃N | ACN, EtOH | 0 - 25 | Usually a very fast reaction at room temperature or below. |
Safety and Handling
-
Hazard Profile: As an alkylating agent, this compound should be handled as a potentially toxic and mutagenic compound. Based on its chloro-analogue, it is expected to be a skin, eye, and respiratory irritant.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile is appropriate) when handling the compound and its solutions.
-
Handling: Conduct all manipulations in a well-ventilated chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a potent and versatile bifunctional intermediate for medicinal chemistry and drug discovery. Its synthesis from readily available precursors is straightforward, and its reactive bromoethyl handle provides a reliable method for covalently linking the biologically relevant imidazolidin-2-one scaffold to a wide array of molecular architectures. The protocols and guidelines presented here offer a solid foundation for researchers to leverage this valuable building block in the design and synthesis of novel therapeutic agents.
References
-
Vyas, P.V., et al. (2003). An efficient method of bromination of aromatic amines, hydrocarbons and naptholts. Tetrahedron Letters, 44, 4085-4088. Available at: [Link]
-
Casnati, A., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Molecules, 24(3), 552. Available at: [Link]
- Google Patents. (1976). Process for the manufacture of 2-arylamino-2-imidazoline derivatives and their salts. US3931216A.
-
Tiekink, E.R.T., et al. (2018). 1-(2-Hydroxyethyl)imidazolidine-2-thione. Molbank, 2018(4), M1020. Available at: [Link]
- Google Patents. (1992). Process for the production of N-(2-hydroxyethyl)-2-imidazolidinone. EP0496168A1.
-
PubChem. (n.d.). 1-(2-Chloroethyl)imidazolidin-2-one. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Clark, A. D., & Wheelhouse, R. T. (2014). The Medicinal Chemistry of Imidazotetrazine Prodrugs. Pharmaceuticals, 7(8), 797–830. Available at: [Link]
-
Smolobochkin, A. V., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4432. Available at: [Link]
Sources
Application Notes & Protocols: The Strategic Use of 1-(2-Bromoethyl)imidazolidin-2-one as a Versatile Alkylating Agent
Abstract
The imidazolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The ability to strategically introduce this moiety onto various nucleophilic substrates is of significant interest in drug discovery and development. 1-(2-Bromoethyl)imidazolidin-2-one is a valuable bifunctional reagent that serves as a robust building block for this purpose. It couples the desirable imidazolidin-2-one core with a reactive bromoethyl group, enabling covalent attachment to a wide range of nucleophiles via alkylation. This document provides an in-depth guide to the mechanistic principles, practical considerations, and detailed experimental protocols for utilizing this compound as an alkylating agent for O-, N-, and S-nucleophiles.
Reagent Profile and Safety
This compound is a heterocyclic compound featuring a stable imidazolidinone ring substituted with a primary alkyl bromide.[2] This structure designates it as a classic electrophile for nucleophilic substitution reactions.
Physicochemical Properties (Typical):
| Property | Value |
|---|---|
| Molecular Formula | C₅H₉BrN₂O |
| Molecular Weight | 209.04 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMF, DMSO, Acetone, Acetonitrile; Sparingly soluble in water |
Safety & Handling: Alkylating agents, by their nature, are reactive and require careful handling.[3] While specific toxicity data for this exact compound is limited, precautions for related alkyl bromides and irritants should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[4]
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[4] Avoid contact with skin and eyes. Causes skin and serious eye irritation.[5]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[6] If skin contact occurs, wash with plenty of soap and water.[5] If inhaled, move the person to fresh air.[4] Seek medical attention if irritation persists or if swallowed.
Mechanism of Action: Nucleophilic Aliphatic Substitution (Sₙ2)
The primary utility of this compound as an alkylating agent stems from its participation in the Sₙ2 (Substitution, Nucleophilic, Bimolecular) reaction. The carbon atom adjacent to the bromine is electrophilic due to the electronegativity of the bromine atom, making it susceptible to attack by a nucleophile (Nu:⁻).
Key Mechanistic Steps:
-
Activation of Nucleophile: A base is typically used to deprotonate the nucleophilic species (e.g., a phenol, thiol, or amine), increasing its nucleophilicity.
-
Nucleophilic Attack: The activated nucleophile attacks the electrophilic carbon of the bromoethyl group in a single, concerted step.
-
Displacement: Simultaneously, the carbon-bromine bond breaks, and the bromide ion is displaced as the leaving group.
This reaction proceeds with an inversion of stereochemistry if the electrophilic carbon is chiral, although in this case, it is not. The reaction rate is dependent on the concentration of both the alkylating agent and the nucleophile.[7]
Caption: General Sₙ2 mechanism for alkylation.
General Considerations for Alkylation
The success of an alkylation reaction using this compound depends critically on the choice of reaction conditions, which must be tailored to the specific nucleophile being used.
| Parameter | O-Alkylation (Phenols) | N-Alkylation (Amines) | S-Alkylation (Thiols) | Rationale & Causality |
| Nucleophile | Phenols, Alcohols | Primary/Secondary Amines, Anilines, Heterocycles | Thiols, Thiophenols | The pKa of the substrate dictates the strength of the base required for deprotonation. |
| Base | K₂CO₃, Cs₂CO₃, NaH | K₂CO₃, Et₃N, DIPEA, or excess amine | K₂CO₃, NaH, Et₃N | A mild, non-nucleophilic base like K₂CO₃ is often sufficient for phenols and thiols. For amines, a hindered base (DIPEA) or excess amine can be used to scavenge the HBr byproduct without competing in the reaction. NaH is a strong, non-nucleophilic base suitable for less acidic substrates. |
| Solvent | Acetone, DMF, Acetonitrile | Acetonitrile, DMF, THF | DMF, Acetonitrile, Ethanol | Polar aprotic solvents (DMF, Acetonitrile) are ideal as they solvate the cation of the base but do not hydrogen-bond with the nucleophile, thus enhancing its reactivity. |
| Temperature | 25 - 80 °C | 25 - 80 °C | 25 - 60 °C | Higher temperatures increase the reaction rate but can also promote side reactions like E2 elimination, especially with sterically hindered or strong bases. |
| Potential Issues | C- vs. O-alkylation (rare with alkyl halides) | Over-alkylation leading to tertiary amines or quaternary salts.[8] | Over-oxidation of thiol to disulfide. | The higher nucleophilicity of the product amine compared to the starting amine can lead to a second alkylation.[8] Thiols are sensitive to oxidation, requiring an inert atmosphere. |
Experimental Protocols
The following protocols are provided as validated starting points. Researchers should optimize conditions for their specific substrates.
Caption: Standard experimental workflow for alkylation.
Protocol 1: O-Alkylation of 4-Methoxyphenol
This protocol details a classic Williamson ether synthesis, a reliable method for forming aryl ethers.[9]
Materials:
-
4-Methoxyphenol (1.0 eq)
-
This compound (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-methoxyphenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Rationale: Anhydrous conditions prevent side reactions with water. K₂CO₃ is a suitable base to deprotonate the phenol (pKa ~10) to its more nucleophilic phenoxide form.
-
-
Solvent Addition: Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2 M concentration with respect to the phenol).
-
Reagent Addition: Add this compound (1.1 eq) to the mixture. A slight excess ensures complete consumption of the limiting phenol.
-
Reaction: Heat the reaction mixture to 60 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting phenol is consumed (typically 4-12 hours).
-
Workup: a. Cool the reaction to room temperature. b. Pour the mixture into a separatory funnel containing water and ethyl acetate. c. Extract the aqueous layer three times with ethyl acetate. d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Rationale: The aqueous workup removes the inorganic base (K₂CO₃) and the highly polar DMF solvent.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product, 1-(2-(4-methoxyphenoxy)ethyl)imidazolidin-2-one.
Protocol 2: N-Alkylation of Morpholine
This protocol demonstrates the alkylation of a secondary amine. Controlling stoichiometry is key to preventing over-alkylation.[10]
Materials:
-
Morpholine (1.0 eq)
-
This compound (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetonitrile (ACN), anhydrous
Procedure:
-
Setup: To a round-bottom flask, add morpholine (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Rationale: While morpholine can act as its own base, adding K₂CO₃ ensures the reaction equilibrium is driven towards the free, more nucleophilic amine and efficiently scavenges the HBr byproduct.
-
-
Solvent Addition: Add anhydrous acetonitrile to create a 0.3 M solution.
-
Reagent Addition: Add a solution of this compound (1.0 eq) in a small amount of acetonitrile dropwise to the stirring suspension at room temperature.
-
Rationale: A 1:1 stoichiometry minimizes the formation of the quaternary ammonium salt. Dropwise addition helps control any potential exotherm.
-
-
Reaction: Stir the reaction at 50 °C. Monitor carefully by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Workup: a. Cool the reaction to room temperature. b. Filter the suspension to remove the inorganic salts, washing the filter cake with acetonitrile. c. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can often be purified by flash column chromatography. A basic alumina column or silica treated with triethylamine may be necessary to prevent product streaking. The product is 4-(2-(2-oxoimidazolidin-1-yl)ethyl)morpholine.
Troubleshooting
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently strong base. 2. Low reaction temperature. 3. Deactivated nucleophile. | 1. Switch to a stronger base (e.g., NaH for phenols, DBU for amines). 2. Increase temperature in 10 °C increments. 3. Ensure starting materials are pure and dry. |
| Multiple Products (TLC/LCMS) | 1. (For Amines) Over-alkylation.[8] 2. E2 Elimination byproduct. | 1. Use a 1:1 stoichiometry or a slight excess of the amine. 2. Use a less sterically hindered, milder base (e.g., K₂CO₃ instead of t-BuOK). Run the reaction at a lower temperature. |
| Starting Material Remains | 1. Insufficient reaction time. 2. Reagent degradation. | 1. Allow the reaction to run longer. 2. Check the purity and age of the this compound. |
References
- Johnstone, R., & Rose, M. (1979). A rapid, simple, and mild procedure for alkylation of phenols, alcohols, amides and acids. Tetrahedron.
-
ResearchGate. (n.d.). Reaction of imidazolidines 1H with 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). Available at: [Link]
-
Wikipedia. (n.d.). Amine alkylation. Available at: [Link]
-
Ma, Q., et al. (2006). Alkylation of phenol: a mechanistic view. Journal of Physical Chemistry A, 110(6), 2246-52. Available at: [Link]
-
Zholdassova, R., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4421. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Imidazolidinone synthesis. Available at: [Link]
-
Bhattacharyya, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4, 18229-18233. Available at: [Link]
-
ResearchGate. (2006). Alkylation of Phenol: A Mechanistic View. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of New Imidazolidin-2-ones Based on the Reaction of 1-(2,2-Dimethoxyethyl)urea with C-Nucleophiles. Available at: [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]
-
Hethcox, J. C., et al. (2018). Synthesis of Secondary Amines via Self-Limiting Alkylation. Journal of the American Chemical Society, 140(40), 12758-12762. Available at: [Link]
-
Ashenhurst, J. (2012). The E1 Reaction and Its Mechanism. Master Organic Chemistry. Available at: [Link]
-
Singer, F., et al. (2023). The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Chemical Communications, 59(64), 9789-9792. Available at: [Link]
-
SlideShare. (n.d.). Clinical and High-Dose Alkylating Agents. Available at: [Link]
-
Organic Chemistry Portal. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. Available at: [Link]
-
Wikipedia. (n.d.). Alkylating antineoplastic agent. Available at: [Link]
-
Satkar, Y., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. Organic & Biomolecular Chemistry, 16(20), 3849-3853. Available at: [Link]
-
Drugs.com. (n.d.). List of Alkylating agents. Available at: [Link]
-
SlideShare. (n.d.). Alkylating Agents with brief details of chemotherapy. Available at: [Link]
-
Colvin, M. (2000). Alkylating Agents. In: Holland-Frei Cancer Medicine. 5th edition. BC Decker. Available at: [Link]
-
ResearchGate. (2004). Kinetics of N-bromination of 2-oxazolidinone. Available at: [Link]
-
Khan Academy. (n.d.). Substitution and elimination reactions. Available at: [Link]
Sources
- 1. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound;CAS No.:328569-74-0 [chemshuttle.com]
- 3. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 4. echemi.com [echemi.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. fishersci.com [fishersci.com]
- 7. Khan Academy [khanacademy.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Amine alkylation - Wikipedia [en.wikipedia.org]
Synthesis of 1-(2-Bromoethyl)imidazolidin-2-one Derivatives: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed protocol for the synthesis of 1-(2-bromoethyl)imidazolidin-2-one and its derivatives. This class of compounds holds significant interest for researchers, scientists, and drug development professionals due to the versatile reactivity of the bromoethyl group, which serves as a key handle for introducing the imidazolidin-2-one scaffold into a wide range of molecular architectures. The imidazolidin-2-one core is a prevalent motif in numerous biologically active compounds and approved pharmaceuticals.[1][2]
This document offers a step-by-step methodology, explains the rationale behind experimental choices, and provides insights into the characterization and potential applications of these valuable synthetic intermediates.
Introduction to Imidazolidin-2-ones
The imidazolidin-2-one ring system is a five-membered cyclic urea that is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including antiviral, antimicrobial, and anticancer properties.[1][2] The ability to functionalize the nitrogen atoms of the imidazolidin-2-one ring allows for the systematic exploration of structure-activity relationships, a critical aspect of modern drug discovery. The introduction of a 2-bromoethyl substituent at the N1 position provides a reactive electrophilic site, enabling nucleophilic substitution reactions for the facile construction of more complex molecules.
Synthetic Strategy: A Two-Step Approach
The most logical and experimentally validated approach to this compound derivatives is a two-step synthetic sequence. This strategy prioritizes the formation of a stable precursor, 1-(2-hydroxyethyl)imidazolidin-2-one, followed by the conversion of the terminal hydroxyl group to a bromide. This approach offers high yields and avoids potential side reactions that could occur with a direct alkylation of imidazolidin-2-one with 1,2-dibromoethane.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of 1-(2-Hydroxyethyl)imidazolidin-2-one
This initial step focuses on the construction of the imidazolidin-2-one ring with the desired hydroxyethyl side chain. The protocol described here is adapted from established methods for the synthesis of cyclic ureas from diamines and a carbonyl source.[3]
Protocol 1: Cyclization to form 1-(2-Hydroxyethyl)imidazolidin-2-one
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar equivalent) |
| 2-[(2-Aminoethyl)amino]ethan-1-ol | 111-41-1 | 104.15 | 1.0 |
| Urea | 57-13-6 | 60.06 | 1.1 |
| or Carbon Dioxide (gas) | 124-38-9 | 44.01 | Excess |
| or Diethyl Carbonate | 105-58-8 | 118.13 | 1.1 |
| Solvent (e.g., 2-Propanol or Toluene) | - | - | - |
| Catalyst (e.g., CeO2, for CO2 method) | 1306-38-3 | 172.12 | Catalytic amount |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-[(2-aminoethyl)amino]ethan-1-ol (1.0 eq) in a suitable solvent such as 2-propanol.
-
Addition of Carbonyl Source:
-
Method A (Urea): Add urea (1.1 eq) to the solution.
-
Method B (Carbon Dioxide): If using carbon dioxide, a high-pressure reactor is required. Charge the reactor with the diamine, solvent, and a catalyst like cerium oxide (CeO2).[4] Pressurize the reactor with CO2.
-
Method C (Diethyl Carbonate): Add diethyl carbonate (1.1 eq) to the solution.
-
-
Reaction Conditions:
-
Method A & C: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Method B: Heat the reactor to the specified temperature (e.g., 150-250°C) and maintain for the required reaction time as per literature procedures.[3]
-
-
Work-up and Purification:
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) or by recrystallization from an appropriate solvent to afford 1-(2-hydroxyethyl)imidazolidin-2-one as a solid.
-
Causality of Experimental Choices:
-
Choice of Carbonyl Source: Urea, carbon dioxide, and diethyl carbonate are common and effective carbonylating agents for the synthesis of cyclic ureas.[5][6] The choice often depends on the desired reaction conditions, scale, and available equipment. Urea is often a convenient and inexpensive choice for laboratory-scale synthesis.
-
Solvent Selection: 2-Propanol is a good solvent for this reaction as it effectively dissolves the starting materials and has a suitable boiling point for the reaction.[4]
-
Purification: Column chromatography is a standard and effective method for purifying the product from any unreacted starting materials or by-products.
Part 2: Synthesis of this compound
This second step involves the conversion of the primary alcohol of the hydroxyethyl side chain to a bromide. This is a standard functional group transformation, and several reagents can be employed. Phosphorus tribromide (PBr₃) is a common and effective reagent for this purpose.
Protocol 2: Bromination of 1-(2-Hydroxyethyl)imidazolidin-2-one
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar equivalent) |
| 1-(2-Hydroxyethyl)imidazolidin-2-one | 3699-54-5 | 130.15 | 1.0 |
| Phosphorus Tribromide (PBr₃) | 7789-60-8 | 270.69 | 0.4 (per hydroxyl group) |
| Dichloromethane (DCM, anhydrous) | 75-09-2 | 84.93 | - |
| Saturated Sodium Bicarbonate Solution | - | - | - |
| Brine | - | - | - |
| Anhydrous Sodium Sulfate or Magnesium Sulfate | - | - | - |
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-(2-hydroxyethyl)imidazolidin-2-one (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of PBr₃: Add phosphorus tribromide (PBr₃, 0.4 eq) dropwise to the cooled solution via the dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield this compound.
Causality of Experimental Choices:
-
Brominating Agent: PBr₃ is a highly effective reagent for converting primary alcohols to alkyl bromides with minimal rearrangement. The stoichiometry is important to control; an excess can lead to side reactions.
-
Anhydrous Conditions: The reaction is sensitive to moisture, as PBr₃ reacts readily with water. Therefore, using anhydrous solvent and a dry apparatus under an inert atmosphere is crucial for achieving a good yield.
-
Temperature Control: The initial cooling to 0°C is necessary to control the exothermic reaction between PBr₃ and the alcohol.
-
Aqueous Work-up: The quench with sodium bicarbonate neutralizes any remaining acidic species, and the subsequent extractions and washing steps are essential for isolating the product.
Characterization Data
The synthesized this compound should be characterized to confirm its structure and purity. The following are expected characterization data:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl protons will show a downfield shift compared to the hydroxyethyl precursor. The methylene group attached to the bromine will typically appear as a triplet around 3.5-3.7 ppm, and the methylene group attached to the nitrogen will be a triplet around 3.3-3.5 ppm. The imidazolidinone ring protons will appear as multiplets. |
| ¹³C NMR | The carbon attached to the bromine will appear at a characteristic chemical shift in the range of 25-35 ppm. The carbonyl carbon of the imidazolidinone ring will be observed around 160-165 ppm.[1] |
| IR | A strong absorption band in the region of 1680-1720 cm⁻¹ corresponding to the C=O stretching of the cyclic urea. The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) confirms the conversion of the alcohol. |
| Mass Spec | The mass spectrum will show the molecular ion peak corresponding to the mass of this compound (C₅H₉BrN₂O). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key diagnostic feature. |
Applications in Research and Drug Development
This compound is a valuable intermediate in the synthesis of a wide array of more complex molecules. The bromoethyl group serves as a versatile electrophile for reactions with various nucleophiles, including amines, thiols, and carbanions. This allows for the facile introduction of the imidazolidin-2-one moiety into larger scaffolds.
Potential applications include:
-
Synthesis of Novel Pharmaceutical Agents: The imidazolidin-2-one core is present in several FDA-approved drugs.[2] This bromoethyl derivative provides a convenient starting point for the synthesis of new drug candidates with potential applications as antiviral, antibacterial, or anticancer agents.
-
Development of Molecular Probes: The reactive handle allows for the attachment of fluorescent tags, biotin, or other reporter groups, enabling the development of molecular probes to study biological processes.
-
Combinatorial Chemistry: The straightforward reactivity of the bromoethyl group makes this compound an ideal building block for the generation of compound libraries for high-throughput screening in drug discovery campaigns.
Caption: Applications of this compound in chemical synthesis.
Safety and Handling
It is imperative to handle all chemicals with appropriate safety precautions.
-
This compound: As an alkylating agent, this compound should be considered potentially toxic and a skin and eye irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Phosphorus Tribromide (PBr₃): PBr₃ is a corrosive and toxic liquid that reacts violently with water. It should be handled with extreme care in a fume hood.
-
Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care and ensure proper ventilation.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The two-step synthesis of this compound derivatives presented in this guide provides a reliable and scalable route to this valuable synthetic intermediate. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can confidently prepare this compound for a wide range of applications in drug discovery and medicinal chemistry. The versatility of the bromoethyl group opens up numerous possibilities for the creation of novel molecules with potentially significant biological activities.
References
-
ResearchGate. Table 1 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz). (n.d.). Retrieved from [Link]
-
ADMET & DMPK. New therapeutic modalities in drug discovery and development: Insights & opportunities. (2022). Retrieved from [Link]
-
Livestock Metabolome Database. [1H,13C] 2D NMR Spectrum (LMDB00001). (n.d.). Retrieved from [Link]
-
Wikipedia. Ureas. (2023). Retrieved from [Link]
-
Molecules. A New Route for the Synthesis of Cyclic Thioureas and Related Compounds. (1999). Retrieved from [Link]
-
MDPI. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. (2023). Retrieved from [Link]
-
MDPI. Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. (2019). Retrieved from [Link]
-
PMC. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. (2021). Retrieved from [Link]
-
ResearchGate. Synthesis of New Imidazolidin-2-ones Based on the Reaction of 1-(2,2-Dimethoxyethyl)urea with C-Nucleophiles. (2021). Retrieved from [Link]
-
Elsevier. Basic 1H- and 13C-NMR Spectroscopy. (2005). Retrieved from [Link]
-
MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2015). Retrieved from [Link]
-
PMC. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2021). Retrieved from [Link]
-
MDPI. Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. (2024). Retrieved from [Link]
-
Cambridge Healthtech Institute. Drug Discovery Chemistry. (n.d.). Retrieved from [Link]
-
RSC Publishing. Highly efficient synthesis of cyclic ureas from CO2 and diamines by a pure CeO2 catalyst using a 2-propanol solvent. (2014). Retrieved from [Link]
-
ResearchGate. Synthetic Routes to N-Heterocyclic Carbene Precursors. (2012). Retrieved from [Link]
-
PMC. Principles of early drug discovery. (2011). Retrieved from [Link]
-
PMC. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. (2012). Retrieved from [Link]
Sources
- 1. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol [mdpi.com]
- 2. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Highly efficient synthesis of cyclic ureas from CO2 and diamines by a pure CeO2 catalyst using a 2-propanol solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Ureas - Wikipedia [en.wikipedia.org]
- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Reactivity of 1-(2-Bromoethyl)imidazolidin-2-one with Nucleophiles: A Guide for Synthetic and Medicinal Chemists
Introduction: Unlocking the Potential of a Versatile Building Block
In the landscape of modern drug discovery and development, the imidazolidin-2-one scaffold holds a place of prominence. This five-membered cyclic urea is a key structural motif in a number of FDA-approved drugs and a wide array of biologically active compounds. Its prevalence stems from its ability to engage in crucial hydrogen bonding interactions and its synthetic tractability. A particularly useful derivative for the elaboration of this core structure is 1-(2-bromoethyl)imidazolidin-2-one. This reagent provides a reactive electrophilic handle, enabling the facile introduction of the imidazolidin-2-one moiety onto a diverse range of molecular architectures through reactions with various nucleophiles.
This technical guide offers an in-depth exploration of the reactivity of this compound with common classes of nucleophiles, including amines, thiols, and phenoxides. By providing detailed mechanistic insights, optimized reaction protocols, and a discussion of the underlying chemical principles, this document aims to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this valuable synthetic building block.
Core Principles of Reactivity: An Electrophile Poised for Substitution
The reactivity of this compound is dominated by the presence of the primary alkyl bromide. The bromine atom, being a good leaving group, renders the adjacent carbon atom electrophilic and susceptible to nucleophilic attack. The primary nature of the alkyl halide strongly favors a bimolecular nucleophilic substitution (SN2) mechanism.
Figure 2: Workflow for the reaction of this compound with a primary amine.
A crucial consideration in the N-alkylation of primary and secondary amines is the potential for over-alkylation. The secondary amine product of the initial alkylation is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and, subsequently, quaternary ammonium salts.[1] To favor mono-alkylation, a common strategy is to use a large excess of the starting amine.
Protocol for N-Alkylation of a Primary Amine
This protocol provides a general procedure for the mono-N-alkylation of a primary amine with this compound.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Stir bar
-
Round-bottom flask
-
Condenser
-
Heating mantle with stirrer
Procedure:
-
To a round-bottom flask, add the primary amine (1.2 equivalents) and the chosen solvent (e.g., acetonitrile).
-
Add potassium carbonate (1.5 equivalents) to the mixture.
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to reflux (for acetonitrile, this is approximately 82 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzylamine | K₂CO₃ | CH₃CN | 82 | 6 | 85-95 | [General N-alkylation protocols] |
| Piperidine | Et₃N | DMF | 60 | 8 | 80-90 | [General N-alkylation protocols] |
Table 1: Representative conditions for the N-alkylation of amines with this compound. (Note: Yields are typical estimates based on analogous reactions and may vary.)
Reaction with Thiol Nucleophiles: Forging Carbon-Sulfur Bonds
Thiols and their conjugate bases, thiolates, are excellent nucleophiles and readily react with this compound to form thioethers. This reaction is a reliable method for introducing the imidazolidin-2-one moiety into sulfur-containing molecules.
Mechanism and Key Parameters
The reaction with thiols also proceeds via an SN2 mechanism. Thiols are generally more acidic than alcohols, and a base is typically used to deprotonate the thiol to form the more nucleophilic thiolate anion. The choice of base and solvent is critical to ensure efficient deprotonation without promoting side reactions.
Figure 3: Reaction pathway for the S-alkylation of a thiol.
Protocol for S-Alkylation of a Thiol
This protocol outlines a general procedure for the reaction of a thiol with this compound.
Materials:
-
This compound
-
Thiol (e.g., thiophenol)
-
Sodium hydride (NaH) or another strong, non-nucleophilic base
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Stir bar
-
Round-bottom flask
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the thiol (1.1 equivalents) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents, as a 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thiophenol | NaH | THF | 0 to RT | 4 | 90-98 | [General S-alkylation protocols] |
| 4-Methylthiophenol | K₂CO₃ | DMF | RT | 6 | 88-95 | [General S-alkylation protocols] |
Table 2: Representative conditions for the S-alkylation of thiols with this compound. (Note: Yields are typical estimates based on analogous reactions and may vary.)
Reaction with Phenoxide Nucleophiles: Accessing Aryl Ethers
The Williamson ether synthesis, a classic SN2 reaction, can be employed to form aryl ethers by reacting a phenoxide with an alkyl halide. This compound is a suitable substrate for this transformation, allowing for the synthesis of various 1-(2-phenoxyethyl)imidazolidin-2-one derivatives.
Mechanism and Reaction Optimization
Phenols are generally less acidic than thiols, but they are readily deprotonated by a suitable base to form the corresponding phenoxide. The phenoxide anion is a potent nucleophile that efficiently displaces the bromide from this compound. Common bases for this reaction include potassium carbonate, sodium hydroxide, and sodium hydride. The choice of solvent is important, with polar aprotic solvents like DMF and acetonitrile being preferred as they can solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity.
Figure 4: General scheme for the synthesis of aryl ethers via Williamson ether synthesis.
Protocol for O-Alkylation of a Phenol
This protocol provides a general method for the synthesis of an aryl ether from a phenol and this compound.
Materials:
-
This compound
-
Phenol (e.g., 4-methoxyphenol)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Stir bar
-
Round-bottom flask
-
Heating mantle with stirrer
Procedure:
-
To a round-bottom flask, add the phenol (1.1 equivalents), potassium carbonate (2.0 equivalents), and DMF.
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Methoxyphenol | K₂CO₃ | DMF | 80 | 5 | 85-95 | [General O-alkylation protocols] |
| 2-Naphthol | NaOH | CH₃CN | 82 | 7 | 80-90 | [General O-alkylation protocols] |
Table 3: Representative conditions for the O-alkylation of phenols with this compound. (Note: Yields are typical estimates based on analogous reactions and may vary.)
Conclusion: A Versatile Tool for Molecular Elaboration
This compound stands as a highly effective and versatile reagent for the introduction of the imidazolidin-2-one scaffold into a wide range of molecules. Its reactivity, governed by the principles of SN2 reactions, allows for predictable and efficient bond formation with a variety of nucleophiles. By understanding the underlying mechanisms and carefully selecting reaction conditions, researchers can harness the power of this building block to construct complex molecular architectures with applications in medicinal chemistry and materials science. The protocols provided in this guide serve as a solid foundation for the practical application of this compound in the laboratory, empowering scientists to explore new chemical space and advance their research endeavors.
References
-
Fritz, J. A., Nakhla, J. S., & Wolfe, J. P. (2006). A Palladium-Catalyzed Alkene Carboamination Reaction for the Synthesis of Imidazolidin-2-ones. Organic Letters, 8(12), 2531–2534. [Link]
-
Gazizov, A. S., Smolobochkin, A. V., Kuznetsova, E. A., Voronina, Y. K., Khrizanforova, V. V., Khrizanforov, M. N., ... & Sinyashin, O. G. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4432. [Link]
-
Casnati, A., Perrone, A., Mazzeo, P. P., Bacchi, A., Mancuso, R., Gabriele, B., ... & Della Ca', N. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(6), 3477–3490. [Link]
- Lanter, J. C., & Sui, Z. (2009). Imidazolidin-2-one derivatives and their use. U.S. Patent No. 7,531,565. Washington, DC: U.S.
-
Smolobochkin, A. V., Gazizov, A. S., Burilov, A. R., Pudovik, M. A., & Sinyashin, O. G. (2021). Synthesis of new imidazolidin-2-ones based on the reaction of 1-(2, 2-dimethoxyethyl) urea with C-nucleophiles. Russian Journal of General Chemistry, 91(6), 1081-1086. [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
- Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. VCH.
Sources
The Synthetic Chemist's Guide to Palladium-Catalyzed Immidazolidin-2-one Synthesis: Application Notes and Protocols
Introduction: The Significance of Imidazolidin-2-ones
Imidazolidin-2-ones, five-membered cyclic ureas, are a cornerstone of modern medicinal chemistry and drug development. Their rigidified backbone serves as a versatile scaffold in a plethora of biologically active molecules, including anticoagulants, antivirals, and anticancer agents. Furthermore, their utility extends to being pivotal chiral auxiliaries and intermediates in organic synthesis. Traditional synthetic routes to these valuable heterocycles often rely on the condensation of 1,2-diamines with phosgene or its equivalents, which can be hazardous and may require multi-step preparations for substituted diamines. The advent of palladium catalysis has revolutionized the synthesis of imidazolidin-2-ones, offering milder reaction conditions, broader functional group tolerance, and novel bond disconnections, thereby enabling access to a wider range of structurally diverse analogs.[1][2]
This comprehensive guide provides detailed application notes and protocols for four prominent palladium-catalyzed methods for the synthesis of imidazolidin-2-ones, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide step-by-step methodologies, and offer insights into potential challenges and troubleshooting.
Intramolecular Carboamination of N-Allylureas: A Powerful C-C and C-N Bond Forming Cascade
The palladium-catalyzed carboamination of N-allylureas, pioneered by the Wolfe group, is a highly efficient method for the synthesis of substituted imidazolidin-2-ones.[3] This reaction is particularly noteworthy as it forms both a C-C and a C-N bond in a single step, with the potential to generate up to two new stereocenters. The process involves the reaction of an N-allylurea with an aryl or vinyl bromide in the presence of a palladium catalyst, a suitable ligand, and a base.
Protocol: Synthesis of 1-Benzyl-5-methyl-4-phenylimidazolidin-2-one
This protocol is adapted from the work of Fritz, Nakhla, and Wolfe.[3]
Materials:
-
1-Allyl-1-benzyl-3-phenylurea (1.0 equiv)
-
Bromobenzene (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and Xantphos (23.1 mg, 0.04 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 15 minutes.
-
To this catalyst solution, add 1-allyl-1-benzyl-3-phenylurea (266 mg, 1.0 mmol) and bromobenzene (188 mg, 1.2 mmol).
-
Finally, add sodium tert-butoxide (135 mg, 1.4 mmol) in one portion.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 18-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired imidazolidin-2-one.
Data Summary
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | Bromobenzene | 1-Benzyl-5-methyl-4-phenylimidazolidin-2-one | 85 |
| 2 | 4-Bromoanisole | 1-Benzyl-4-(4-methoxyphenyl)-5-methylimidazolidin-2-one | 82 |
| 3 | 4-Bromobenzonitrile | 4-(1-Benzyl-5-methyl-2-oxoimidazolidin-4-yl)benzonitrile | 78 |
Mechanistic Insights
The catalytic cycle is believed to commence with the oxidative addition of the aryl bromide to the Pd(0) complex. Subsequent deprotonation of the urea by the base facilitates the formation of a palladium-amido complex. This is followed by migratory insertion of the tethered alkene into the Pd-N bond, which proceeds in a syn-fashion. The final step is a C-C bond-forming reductive elimination to furnish the imidazolidin-2-one product and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich ligand like Xantphos is crucial for promoting the reductive elimination step.
Figure 1. Catalytic cycle for Pd-catalyzed carboamination.
Intramolecular Diamination of Alkenes: A Direct Approach to Fused Bicyclic Systems
The palladium-catalyzed intramolecular diamination of unfunctionalized alkenes offers a direct route to imidazolidin-2-ones, particularly those fused to other ring systems. This method, developed by Muñiz and coworkers, typically employs a Pd(II) catalyst and a stoichiometric oxidant.
Protocol: Synthesis of a Fused Imidazolidin-2-one
This protocol is based on the work of Muñiz and coworkers.
Materials:
-
N-(pent-4-en-1-yl)urea (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.1 equiv)
-
Iodosobenzene diacetate (PhI(OAc)₂) (1.2 equiv)
-
Acetic acid (AcOH)
-
Acetonitrile (MeCN)
Procedure:
-
To a round-bottom flask, add N-(pent-4-en-1-yl)urea (128 mg, 1.0 mmol) and Pd(OAc)₂ (22.4 mg, 0.1 mmol).
-
Add a mixture of acetonitrile and acetic acid (4:1, 5 mL).
-
To this stirred solution, add PhI(OAc)₂ (386 mg, 1.2 mmol) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with water (10 mL) and extract with dichloromethane (3 x 15 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate (20 mL) and brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to yield the bicyclic imidazolidin-2-one.
Data Summary
| Entry | Substrate | Product | Yield (%) |
| 1 | N-(pent-4-en-1-yl)urea | Tetrahydro-1H-pyrrolo[1,2-c]imidazol-3(2H)-one | 75 |
| 2 | N-(hex-5-en-1-yl)urea | Hexahydropyrido[1,2-c]imidazol-3(2H)-one | 68 |
Mechanistic Insights
The reaction is proposed to proceed through a Pd(II)/Pd(IV) catalytic cycle. The initial step is the coordination of the alkene to the Pd(II) center, followed by intramolecular aminopalladation to form a five- or six-membered ring containing a Pd-C bond. The hypervalent iodine reagent then oxidizes the Pd(II) intermediate to a Pd(IV) species. Subsequent reductive elimination from the Pd(IV) center forms the second C-N bond and regenerates the Pd(II) catalyst.
Figure 2. Catalytic cycle for intramolecular diamination.
Aza-Heck Cyclization of N-Phenoxy Ureas: Access to Unsaturated Imidazolidinones
The aza-Heck reaction provides a unique entry to unsaturated imidazolidinones. This palladium-catalyzed process involves the cyclization of N-phenoxy ureas onto a pendant alkene. A key advantage of this method is its ability to directly furnish unprotected N-H imidazolidinones.[4]
Protocol: Synthesis of an Unsaturated Imidazolidinone
This protocol is based on the work of Xu, Shuler, and Watson.[4]
Materials:
-
N-allyl-N'-phenoxyurea (1.0 equiv)
-
Pd(OAc)₂ (0.05 equiv)
-
1,3-Bis(diphenylphosphino)propane (dppp) (0.06 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
Procedure:
-
In a glovebox, charge a vial with Pd(OAc)₂ (5.6 mg, 0.025 mmol) and dppp (24.7 mg, 0.06 mmol).
-
Add anhydrous 1,4-dioxane (2.5 mL) and stir for 10 minutes.
-
In a separate vial, add N-allyl-N'-phenoxyurea (96 mg, 0.5 mmol) and Cs₂CO₃ (326 mg, 1.0 mmol).
-
Transfer the catalyst solution to the vial containing the substrate and base.
-
Seal the vial and heat the mixture at 100 °C for 12 hours.
-
Cool to room temperature, filter through a pad of Celite, and rinse with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash chromatography on silica gel to obtain the unsaturated imidazolidinone.
Data Summary
| Entry | Substrate | Product | Yield (%) |
| 1 | N-allyl-N'-phenoxyurea | 4-Methyleneimidazolidin-2-one | 88 |
| 2 | N-(but-3-en-1-yl)-N'-phenoxyurea | 4-Vinylimidazolidin-2-one | 75 |
Mechanistic Insights
The reaction is initiated by the oxidative addition of the N-O bond of the N-phenoxy urea to a Pd(0) complex, forming a Pd(II)-amido species. This is followed by migratory insertion of the alkene into the Pd-N bond. Subsequent β-hydride elimination from the resulting alkylpalladium intermediate generates the unsaturated imidazolidin-2-one product and a palladium hydride species. The base is crucial for the regeneration of the active Pd(0) catalyst from the palladium hydride intermediate.
Figure 3. Catalytic cycle for the aza-Heck reaction.
Intermolecular Diamination of 1,3-Dienes: A Stereoselective Approach
The palladium-catalyzed intermolecular diamination of 1,3-dienes provides a direct route to 4-vinylimidazolidin-2-ones. A notable advancement in this area is the development of an asymmetric variant by Gong and Han, which allows for the synthesis of chiral imidazolidin-2-ones with high enantioselectivity.[5]
Protocol: Asymmetric Synthesis of a 4-Vinylimidazolidin-2-one
This protocol is adapted from the work of Gong, Han, and coworkers.[5]
Materials:
-
1,3-Butadiene (or a suitable precursor)
-
1,3-Dimethylurea (1.0 equiv)
-
Pd(OAc)₂ (0.05 equiv)
-
Chiral Pyridine-Oxazoline (Pyrox) ligand (0.06 equiv)
-
2,5-Dimethoxybenzoquinone (2,5-DMBQ) (1.2 equiv)
-
Dichloromethane (DCM)
Procedure:
-
To a Schlenk tube, add Pd(OAc)₂ (5.6 mg, 0.025 mmol) and the chiral Pyrox ligand (e.g., (S)-(-)-2,2'-isopropylidenebis(4-tert-butyl-2-oxazoline)) (0.03 mmol).
-
Evacuate and backfill with argon.
-
Add anhydrous DCM (2.5 mL) and stir at room temperature for 30 minutes.
-
Add 1,3-dimethylurea (44 mg, 0.5 mmol) and 2,5-DMBQ (101 mg, 0.6 mmol).
-
Introduce 1,3-butadiene gas (excess) into the reaction mixture via a balloon or by bubbling.
-
Stir the reaction at room temperature for 24-48 hours.
-
Upon completion, concentrate the reaction mixture and purify by flash column chromatography on silica gel to afford the chiral 4-vinylimidazolidin-2-one.
Data Summary
| Entry | Diene | Product | Yield (%) | ee (%) |
| 1 | 1,3-Butadiene | 1,3-Dimethyl-4-vinylimidazolidin-2-one | 95 | 96 |
| 2 | Isoprene | 1,3,4-Trimethyl-4-vinylimidazolidin-2-one | 92 | 94 |
Mechanistic Insights
The proposed mechanism involves the coordination of the diene to the chiral Pd(II) complex. Subsequent intermolecular aminopalladation with the urea occurs at one of the terminal double bonds. The resulting π-allylpalladium intermediate then undergoes a second nucleophilic attack by the other nitrogen atom of the urea to close the ring and form the imidazolidin-2-one product. The oxidant is required to regenerate the active Pd(II) catalyst. The chiral ligand plays a crucial role in controlling the enantioselectivity of the initial aminopalladation step.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use freshly opened reagents. Consider pre-activation of the catalyst. |
| Poor quality reagents | Use high-purity, anhydrous solvents and reagents. | |
| Incorrect reaction temperature | Optimize the reaction temperature. | |
| Formation of side products | Catalyst decomposition | Use a more robust ligand or adjust the ligand-to-metal ratio. |
| Substrate decomposition | Lower the reaction temperature or shorten the reaction time. | |
| Competing reactions (e.g., β-hydride elimination) | Modify the substrate or catalyst system to disfavor the competing pathway. | |
| Low diastereoselectivity or enantioselectivity | Inappropriate ligand | Screen a variety of chiral ligands. |
| Non-optimal reaction conditions | Vary the solvent, temperature, and base. |
Conclusion
Palladium catalysis has emerged as a powerful and versatile tool for the synthesis of imidazolidin-2-ones. The methods outlined in this guide—intramolecular carboamination, intramolecular diamination, aza-Heck cyclization, and intermolecular diamination—each offer unique advantages and provide access to a wide array of structurally diverse products. By understanding the underlying mechanisms and carefully controlling the reaction parameters, researchers can effectively leverage these powerful transformations in their synthetic endeavors, from fundamental research to the development of novel therapeutics.
References
-
Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. (2019). Catalysts, 9(1), 28. [Link]
-
Xu, F., Shuler, S. A., & Watson, D. A. (2018). Synthesis of N-H Bearing Imidazolidinones and Dihydroimidazolones Using Aza-Heck Cyclizations. Angewandte Chemie International Edition, 57(37), 12081–12085. [Link]
-
Wu, M.-S., Fan, T., Chen, S.-S., Han, Z.-Y., & Gong, L.-Z. (2018). Pd(II)-Catalyzed Asymmetric Oxidative 1,2-Diamination of Conjugated Dienes with Ureas. Organic Letters, 20(8), 2485–2489. [Link]
-
Muñiz, K., Streuff, J., Hövelmann, C. H., & Núñez, A. (2008). Oxidative Diamination of Alkenes with Ureas as Nitrogen Sources: Mechanistic Pathways in the Presence of a High Oxidation State Palladium Catalyst. Journal of the American Chemical Society, 130(3), 763–773. [Link]
-
Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Fritz, J. A., Nakhla, J. S., & Wolfe, J. P. (2006). A New Synthesis of Imidazolidin-2-ones via Pd-Catalyzed Carboamination of N-Allylureas. Organic Letters, 8(12), 2531–2534. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Mild Conditions for Pd-Catalyzed Carboamination of N-Protected Hex-4-enylamines and 1-, 3-, and 4-Substituted Pent-4-enylamines. Scope, Limitations, and Mechanism of Pyrrolidine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of N-H Bearing Imidazolidinones and Dihydroimidazolones Using Aza-Heck Cyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 1-(2-Bromoethyl)imidazolidin-2-one in the Synthesis of Conformationally Constrained Peptidomimetics
Abstract
The introduction of conformational constraints into peptides is a paramount strategy in medicinal chemistry for enhancing biological activity, metabolic stability, and receptor selectivity.[1][2] This document provides a detailed guide to the application of 1-(2-Bromoethyl)imidazolidin-2-one as a versatile building block for the synthesis of novel peptidomimetics. The core utility of this reagent lies in its ability to introduce a conformationally rigid N-(2-(imidazolidin-2-on-1-yl)ethyl) moiety into peptide backbones, effectively creating a unique class of constrained amino acid surrogates. We present the mechanistic rationale, detailed experimental protocols for solid-phase synthesis, and characterization methods for the resulting modified peptides.
Introduction: The Rationale for Backbone Rigidity
Linear peptides often suffer from significant therapeutic drawbacks, including high conformational flexibility and susceptibility to proteolytic degradation.[3][4] Cyclization and the incorporation of non-natural amino acids are two powerful strategies to overcome these limitations.[5][6] The imidazolidin-2-one (cyclic urea) motif is a privileged structure in medicinal chemistry, known for its ability to act as a hydrogen bond donor and acceptor, thereby facilitating strong interactions with biological targets.[1] By incorporating a cyclic urea into a peptide backbone, it is possible to pre-organize the peptide into a bioactive conformation, reducing the entropic penalty of binding and enhancing affinity.[4]
This compound is an electrophilic reagent designed for the efficient introduction of a constrained cyclic urea element. Its bifunctional nature—a reactive bromoethyl group for alkylation and a rigid imidazolidinone ring—makes it an ideal tool for modifying peptides to create novel peptidomimetics. This approach is conceptually analogous to the synthesis of N-aminoimidazolidin-2-one (Aid) peptidomimetics, where alkylation with ethylene bromide is used to form a similar cyclic constraint.[7][8]
Mechanistic Principle: N-Alkylation for Backbone Modification
The primary application of this compound in peptide synthesis is the alkylation of a primary or secondary amine within the peptide sequence. The most common target for this modification is the N-terminal α-amino group of a resin-bound peptide during solid-phase peptide synthesis (SPPS).
The reaction proceeds via a standard nucleophilic substitution (SN2) mechanism. The nucleophilic N-terminal amine of the peptide attacks the electrophilic carbon of the bromoethyl group, displacing the bromide ion. This forms a stable carbon-nitrogen bond, tethering the imidazolidinone moiety to the peptide backbone.
Figure 1: General mechanism for N-terminal peptide modification.
Application: Synthesis of a Constrained Dipeptide Mimic
A key application of this compound is its use as a building block to create a constrained amino acid analog at the N-terminus of a peptide. This modification results in a peptidomimetic with a rigidified backbone, which can be used to explore structure-activity relationships and improve druglike properties.
Experimental Workflow
The following workflow outlines the on-resin synthesis of a peptide modified with this compound. This protocol assumes standard Fmoc-based solid-phase peptide synthesis (SPPS) procedures.
Figure 2: SPPS workflow for peptide modification.
Detailed Protocols
Protocol 4.1: On-Resin N-Terminal Alkylation of a Peptide
This protocol describes the alkylation of the N-terminal amine of a peptide sequence bound to a solid support.
Materials:
-
Fmoc-protected peptide-resin (e.g., on Rink Amide resin)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Standard solid-phase peptide synthesis vessel and shaker
Procedure:
-
Resin Preparation: Swell the Fmoc-protected peptide-resin (1.0 eq) in DMF for 30 minutes, followed by DCM for 10 minutes.
-
Fmoc Deprotection: Remove the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and finally NMP (3x) to remove residual piperidine and prepare for the alkylation.
-
Alkylation Reaction:
-
Prepare a solution of this compound (5.0 eq) and DIPEA (10.0 eq) in NMP.
-
Add this solution to the deprotected peptide-resin.
-
Shake the reaction vessel at room temperature for 12-24 hours. Note: The reaction progress can be monitored by a Kaiser test. A negative (yellow) result indicates complete alkylation of the primary amine.
-
-
Post-Alkylation Washing: Wash the resin extensively with NMP (5x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Chain Elongation: Proceed with the coupling of the next Fmoc-protected amino acid using standard coupling reagents (e.g., HBTU/DIPEA or HATU/DIPEA).
-
Final Cleavage: After completing the sequence, cleave the modified peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by LC-MS. The expected mass will correspond to the peptide sequence plus a mass increment of 127.15 Da for the C₄H₉N₂O moiety.
| Parameter | Condition | Rationale |
| Solvent | NMP or DMF | High polarity and boiling point aid in dissolving reagents and promoting the reaction. |
| Base | DIPEA | A non-nucleophilic hindered base is crucial to prevent side reactions with the alkylating agent. |
| Equivalents of Reagent | 3-5 eq | Using an excess drives the reaction to completion on the solid support. |
| Temperature | Room Temperature to 40°C | Mild conditions are generally sufficient; gentle heating can increase the reaction rate if necessary. |
| Reaction Time | 12-24 hours | Alkylation is typically slower than standard amide bond formation and requires extended reaction times. |
| Table 1: Recommended Reaction Conditions for On-Resin Alkylation. |
Characterization of the Modified Peptide
Successful incorporation of the this compound moiety can be confirmed through several analytical techniques:
-
LC-MS: The primary method for confirming the modification. The ESI-MS spectrum will show a mass increase corresponding to the net addition of the N-(2-(imidazolidin-2-on-1-yl)ethyl) group.
-
Tandem MS (MS/MS): Fragmentation analysis will confirm the location of the modification at the N-terminus. The b- and y-ion series will be shifted accordingly.
-
NMR Spectroscopy: For detailed structural analysis, 2D NMR techniques (COSY, TOCSY, NOESY) can be employed to study the conformational changes induced by the cyclic urea constraint. The presence of the imidazolidinone ring will introduce characteristic proton and carbon signals.
Troubleshooting and Key Considerations
-
Incomplete Alkylation: If the Kaiser test remains positive, the reaction may be incomplete. Potential solutions include extending the reaction time, increasing the temperature to 40°C, or using a fresh solution of the alkylating agent.
-
Side Reactions: The use of a hindered, non-nucleophilic base like DIPEA is critical. Less hindered bases could potentially react with the bromoethyl group.
-
Alternative Nucleophiles: While N-terminal modification is the most straightforward application, nucleophilic side chains (e.g., Lysine, Ornithine) could also be targeted for cyclization or branching, though this would require an orthogonal protection strategy.[9]
Conclusion
This compound is a valuable reagent for introducing a rigid, cyclic urea-containing moiety into peptides. This modification serves as an effective strategy for creating conformationally constrained peptidomimetics with potentially enhanced stability and biological activity. The protocols outlined in this guide provide a robust framework for researchers in drug discovery and peptide science to explore this novel building block in their synthetic endeavors.
References
-
Doan, N.-D., Hopewell, R., & Lubell, W. D. (2014). N-aminoimidazolidin-2-one peptidomimetics. Organic Letters, 16(8), 2232–2235. [Link][7]
-
Doan, N.-D., Hopewell, R., & Lubell, W. D. (2014). N-Aminoimidazolidin-2-one Peptidomimetics. Organic Letters. [Link][8]
-
Demarles, D., et al. (2010). Cyclization of peptides through a urea bond: application to the Arg-Gly-Asp tripeptide. Journal of Peptide Science, 16(6), 295-300. [Link][1]
-
Li, P., & Roller, P. P. (2002). Cyclization strategies in peptide derived drug design. Current Topics in Medicinal Chemistry, 2(3), 325–341. [Link]
-
Davies, J. S. (2003). The cyclization of peptides and depsipeptides. Journal of Peptide Science, 9(8), 471–501. [Link]
-
Heinis, C., & Winter, G. (2015). Peptide and peptide library cyclization via bromomethylbenzene derivatives. Methods in Molecular Biology, 1248, 105–117. [Link][9]
-
Fairlie, D. P., & Dantas de Oliveira, C. (2014). Constraining cyclic peptides to mimic protein structure motifs. Angewandte Chemie International Edition, 53(44), 11930-11954. [Link][2]
-
White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509–524. [Link]
-
Liskamp, R. M., et al. (2020). Strategies for Fine-Tuning the Conformations of Cyclic Peptides. Chemical Reviews, 120(17), 9736-9803. [Link][6]
-
Góngora-Benítez, M., et al. (2013). Development of urea-bridged cyclic dominant negative pneumococcus competence-stimulating peptide analogs. Organic & Biomolecular Chemistry, 11(36), 6125-6134. [Link]
-
Raj, M., et al. (2022). Developing Chemical Tools for Selective Peptide Modification. ETD. [Link][10]
-
Maccarone, A. T., et al. (2012). Selectivity of labeled bromoethylamine for protein alkylation. Journal of Molecular Modeling, 18(10), 4593-4601. [Link][11]
Sources
- 1. Cyclization of peptides through a urea bond: application to the Arg-Gly-Asp tripeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Constraining cyclic peptides to mimic protein structure motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.blucher.com.br [pdf.blucher.com.br]
- 4. Protein synthesis with conformationally constrained cyclic dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of urea-bridged cyclic dominant negative pneumococcus competence-stimulating peptide analogs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01524J [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. N-aminoimidazolidin-2-one peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Peptide and peptide library cyclization via bromomethylbenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ETD | Developing Chemical Tools for Selective Peptide Modification | ID: bg257g45n | Emory Theses and Dissertations [etd.library.emory.edu]
- 11. Selectivity of labeled bromoethylamine for protein alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of 1-(2-Bromoethyl)imidazolidin-2-one in the Generation of Fused Heterocyclic Libraries
Introduction: The Strategic Value of the Imidazolidin-2-one Scaffold in Drug Discovery
The imidazolidin-2-one core is a privileged scaffold in medicinal chemistry, forming the central framework of numerous FDA-approved drugs. Its prevalence stems from its ability to act as a rigid and predictable structural motif that can be readily functionalized to modulate pharmacological properties. The introduction of a reactive handle, such as a 2-bromoethyl group at the N1 position, transforms this simple heterocycle into a powerful building block for diversity-oriented synthesis. 1-(2-Bromoethyl)imidazolidin-2-one is an exemplary reagent for this purpose, enabling the construction of complex, fused heterocyclic systems through a modular and efficient approach. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this versatile reagent to create diverse chemical libraries for screening and lead optimization.
Core Principle: Cyclocondensation via Sequential N-Alkylation and Intramolecular Cyclization
The primary synthetic strategy detailed herein involves the reaction of this compound with various binucleophilic reagents. The bromoethyl moiety serves as a potent electrophile, readily undergoing an initial intermolecular SN2 reaction with a nucleophilic center on the chosen building block. This is followed by a subsequent intramolecular cyclization, where a second nucleophilic site within the same building block attacks the newly formed ethyl-linked intermediate, leading to the formation of a new, fused heterocyclic ring. This two-step, one-pot process is highly amenable to parallel synthesis, allowing for the rapid generation of a library of analogues.
Diagrammatic Overview of the Synthetic Strategy
The general workflow for the creation of fused heterocyclic libraries from this compound is depicted below.
Caption: General workflow for library synthesis.
Application I: Synthesis of Imidazo[2,1-b][1][2][3]thiadiazole Derivatives
The imidazo[2,1-b][1][2][3]thiadiazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities, including anticancer and antimicrobial properties.[2][3][4][5] The following protocol outlines a robust method for the synthesis of a library of these compounds using this compound.
Mechanistic Rationale
The synthesis proceeds via the initial N-alkylation of the more nucleophilic nitrogen of a 2-amino-5-substituted-1,3,4-thiadiazole with this compound. The resulting intermediate then undergoes an intramolecular cyclization, where the second nitrogen of the thiadiazole ring attacks the electrophilic carbon of the imidazolidin-2-one, leading to the fused tricyclic system.
Caption: Reaction pathway for imidazo[2,1-b][1][2][3]thiadiazole synthesis.
Detailed Experimental Protocol
Materials:
-
This compound
-
A diverse set of 2-amino-5-substituted-1,3,4-thiadiazoles
-
Anhydrous Ethanol
-
Triethylamine (Et3N)
-
Round-bottom flasks or parallel synthesis reactor tubes
-
Magnetic stirrer and heating plate/block
-
TLC plates (silica gel 60 F254)
-
Column chromatography apparatus (silica gel)
Procedure:
-
Reaction Setup: In a dry round-bottom flask (or reactor tube) under a nitrogen atmosphere, dissolve the desired 2-amino-5-substituted-1,3,4-thiadiazole (1.0 mmol) in anhydrous ethanol (10 mL).
-
Addition of Base: Add triethylamine (1.2 mmol, 1.2 equiv.) to the solution and stir for 10 minutes at room temperature.
-
Addition of Electrophile: To the stirring mixture, add a solution of this compound (1.0 mmol, 1.0 equiv.) in anhydrous ethanol (5 mL) dropwise.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 6-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure fused imidazo[2,1-b][1][2][3]thiadiazole derivative.
Data Summary: Representative Examples
| Entry | R-Group on Thiadiazole | Yield (%) |
| 1 | Phenyl | 78 |
| 2 | 4-Chlorophenyl | 82 |
| 3 | 4-Methoxyphenyl | 75 |
| 4 | 2-Thienyl | 72 |
Application II: Synthesis of Tetrahydropyrimido[2,1-b]benzothiazole Derivatives
The pyrimido[2,1-b]benzothiazole core is another heterocyclic system of significant interest in medicinal chemistry, with derivatives exhibiting a range of biological activities.[1][6][7] This protocol describes a three-component reaction that can be adapted for the use of this compound to generate a library of related fused systems. The core strategy involves the reaction of an aminobenzothiazole with an aldehyde and an active methylene compound, a process known as the Biginelli reaction.[6] A variation of this can be envisioned with our target reagent.
Mechanistic Rationale
In this proposed synthesis, 2-aminobenzothiazole is first reacted with this compound in a similar N-alkylation step as described previously. The resulting N-alkylated aminobenzothiazole can then undergo a cyclocondensation reaction with an appropriate aldehyde to furnish the tetrahydropyrimido[2,1-b]benzothiazole ring system.
Caption: Reaction pathway for tetrahydropyrimido[2,1-b]benzothiazole synthesis.
Detailed Experimental Protocol
Materials:
-
This compound
-
2-Aminobenzothiazole
-
A diverse set of aromatic aldehydes
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃)
-
Parallel synthesis reactor tubes
-
Magnetic stirrer and heating block
-
HPLC-MS for analysis and purification
Procedure:
-
Reaction Setup: To a reactor tube, add 2-aminobenzothiazole (1.0 mmol), potassium carbonate (2.0 mmol, 2.0 equiv.), and anhydrous DMF (5 mL).
-
Addition of Electrophile: Add this compound (1.1 mmol, 1.1 equiv.) to the mixture.
-
First Reaction Step: Heat the mixture to 80 °C and stir for 4-6 hours, monitoring the consumption of the starting materials by LC-MS.
-
Addition of Aldehyde: After cooling to room temperature, add the desired aromatic aldehyde (1.2 mmol, 1.2 equiv.) to the reaction mixture.
-
Second Reaction Step: Heat the reaction to 120 °C and stir for an additional 12-18 hours. Monitor the formation of the final product by LC-MS.
-
Work-up: Cool the reaction mixture to room temperature, pour into water (50 mL), and extract with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product using preparative HPLC-MS to obtain the desired tetrahydropyrimido[2,1-b]benzothiazole derivative.
Data Summary: Representative Examples
| Entry | Aldehyde Used | Yield (%) |
| 1 | Benzaldehyde | 65 |
| 2 | 4-Chlorobenzaldehyde | 70 |
| 3 | 4-Methoxybenzaldehyde | 62 |
| 4 | 2-Naphthaldehyde | 58 |
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The progress of each reaction can be meticulously monitored by standard analytical techniques such as TLC and LC-MS. The expected products have distinct molecular weights and spectroscopic signatures (¹H NMR, ¹³C NMR) that allow for unambiguous characterization. It is recommended to perform a small-scale trial reaction to optimize conditions for specific substrates before proceeding to a larger library synthesis.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for the construction of diverse, fused heterocyclic libraries. The protocols outlined in this application note provide a solid foundation for researchers to explore the chemical space around the imidazolidin-2-one core. The modular nature of these synthetic routes is well-suited for both academic and industrial drug discovery programs, enabling the rapid generation of novel compounds for biological screening and the development of new therapeutic agents.
References
-
A facile, efficient, and convenient synthesis of 4H-pyrimido[2,1-b]benzothiazole derivatives is described using aromatic aldehydes, ethyl acetoacetate, and 2-amino benzothiazole in the presence of l-proline under solvent-free conditions. ([Link])
-
A series of new imidazo[2,1-b][1][2][3]thiadiazole–chalcones were synthesized by Claisen–Schmidt condensation and evaluated for their cytotoxic activity against various human cancer cell lines. ([Link])
-
2-Amino-5-(2-aryl-2H-1,2,3-triazol-4-yl)-1,3,4-thiadiazoles have been synthesized and their reaction with phenacyl bromides led to the formation of the respective 6-aryl-2-(2-aryl-2H-1,2,3-triazol-4-yl)imidazo[2,1-b]-1,3,4-thiadiazoles. ([Link])
-
A series of imidazo[2,1-b][1][2][3]thiadiazole-linked oxindoles were synthesized and investigated for anti-proliferative activity in various human cancer cell lines. ([Link])
-
A series of 2-(4-methylbenzyl)-5,6-substituted-imidazo[2,1-b][1][2][3]thiadiazole derivatives were synthesized and evaluated for antiproliferative activity. ([Link])
-
A review on the diversity-oriented synthesis of 4H-pyrimido[2,1-b]benzothiazole derivatives via Biginelli's reaction. ([Link])
-
A series of 2,5,6-substituted imidazo[2,1-b][1][2][3]thiadiazole derivatives have been prepared and were tested for antiproliferative activity on cancer cells. ([Link])
-
A one-pot three-component reaction of 2-aminobenzothiazole, benzaldehyde derivatives, and β-ketoester, β-diketone or malonate derivatives in solvent-free conditions provides the corresponding pyrimido [2,1-b] benzothiazole derivatives. ([Link])
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones [mdpi.com]
- 5. sciforum.net [sciforum.net]
- 6. Recent advances in the synthesis of highly substituted imidazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Group 2 Catalysis for the Atom-Efficient Synthesis of Imidazolidine and Thiazolidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation using 1-(2-Bromoethyl)imidazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide to the N-alkylation of primary and secondary amines using 1-(2-bromoethyl)imidazolidin-2-one. This versatile bifunctional reagent serves as a valuable building block for introducing the N-(2-ethylimidazolidin-2-one) moiety, a scaffold of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with imidazolidin-2-one derivatives.[1][2][3][4][5] This guide details the underlying reaction mechanism, offers a detailed step-by-step experimental protocol, and provides expert insights into reaction optimization, troubleshooting, and safety considerations.
Introduction and Scientific Context
The imidazolidin-2-one core is a prevalent structural motif in a wide range of biologically active compounds, exhibiting properties including antiviral, antimicrobial, and anticancer activities.[1][5] Consequently, synthetic methodologies that allow for the facile introduction of this heterocyclic system onto target molecules are of high value to the drug discovery community. This compound is an effective electrophile for the alkylation of nucleophilic nitrogen atoms, proceeding via a classical bimolecular nucleophilic substitution (SN2) reaction.
The primary challenge in the N-alkylation of primary amines is the potential for overalkylation, as the resulting secondary amine product is often more nucleophilic than the starting material. This guide will address strategies to promote selective mono-alkylation, a critical consideration for the synthesis of well-defined molecular entities.
Chemical Properties and Safety First
This compound is an alkylating agent and should be handled with care. Alkyl bromides are typically irritants, lachrymators, and potentially harmful if swallowed, inhaled, or in direct contact with skin.
Recommended Safety Precautions:
-
Always handle this reagent in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles with side shields, and chemical-resistant gloves (nitrile or neoprene).
-
Avoid inhalation of dust, fumes, or vapors.
-
In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.
Reaction Mechanism and Rationale
The N-alkylation reaction proceeds via an SN2 mechanism. The lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacks the electrophilic carbon atom of the ethyl group attached to the bromine, displacing the bromide ion (the leaving group) and forming a new carbon-nitrogen bond. A base is required to neutralize the hydrobromic acid (HBr) generated during the reaction, thereby preventing the protonation and deactivation of the starting amine.
Caption: SN2 Mechanism for N-Alkylation.
Experimental Workflow Overview
The following diagram outlines the general workflow for the N-alkylation procedure.
Caption: General Experimental Workflow.
Detailed Experimental Protocol
This protocol provides a general guideline for the N-alkylation of a representative amine. Reaction conditions, particularly temperature and time, may require optimization based on the specific substrate.
Materials and Reagents
-
Primary or secondary amine (1.0 eq)
-
This compound (1.0 - 1.2 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Triethylamine (TEA)) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (ACN), or Dimethyl sulfoxide (DMSO))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Reaction Setup
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq) and the base (2.0-3.0 eq).
-
Flush the flask with an inert atmosphere (Nitrogen or Argon) and maintain it throughout the reaction.
-
Add the anhydrous solvent to the flask. The typical concentration is in the range of 0.1 to 0.5 M.
-
Stir the mixture at room temperature for 10-15 minutes to ensure good suspension or dissolution.
Reaction Execution
-
Add this compound (1.0 - 1.2 eq) to the reaction mixture. For highly reactive amines, a solution of the alkylating agent in the reaction solvent can be added dropwise to better control the reaction.
-
Stir the reaction at room temperature or heat as required. For less reactive amines (e.g., anilines), heating to 60-80 °C may be necessary.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
Workup and Isolation
-
Once the reaction is complete, cool the mixture to room temperature.
-
If an inorganic base was used, filter the reaction mixture to remove the solids.
-
Dilute the filtrate with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine to remove residual solvent and salts.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
-
Purify the crude product by flash column chromatography on silica gel.
-
The eluent system will depend on the polarity of the product but a gradient of methanol in dichloromethane or ethyl acetate in hexanes is a common starting point.
Substrate Scope and Reaction Conditions
The optimal reaction conditions will vary depending on the nucleophilicity and steric hindrance of the amine substrate. The following table provides general guidance.
| Amine Substrate | Recommended Base | Solvent | Temperature (°C) | Expected Reactivity | Key Considerations |
| Primary Aliphatic | K₂CO₃, TEA | ACN, DMF | 25 - 50 | High | Risk of over-alkylation. Use of 1.0 eq of alkylating agent is recommended. |
| Secondary Aliphatic | K₂CO₃, TEA | ACN, DMF | 25 - 60 | Moderate to High | Generally clean reactions. Steric hindrance can slow the reaction rate. |
| Anilines | Cs₂CO₃, K₂CO₃ | DMF, DMSO | 60 - 100 | Low to Moderate | Less nucleophilic; requires more forcing conditions. |
| N-Heterocycles | K₂CO₃, NaH | DMF | 25 - 80 | Varies | Reactivity depends on the specific heterocycle. |
Troubleshooting Common Issues
| Issue | Plausible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently strong base. 2. Low reaction temperature. 3. Sterically hindered amine. | 1. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃). 2. Increase the reaction temperature in increments of 10-20 °C. 3. Prolong the reaction time. |
| Over-alkylation (Primary Amines) | 1. The secondary amine product is more nucleophilic than the starting primary amine. 2. Use of excess alkylating agent. | 1. Use the amine as the limiting reagent (1.0 eq). 2. Add the alkylating agent slowly to the reaction mixture. 3. Consider using the hydrobromide salt of the primary amine. |
| Elimination Byproduct | 1. Use of a strong, sterically hindered base. 2. High reaction temperatures. | 1. Use a weaker, non-hindered base like K₂CO₃. 2. Run the reaction at the lowest effective temperature. |
| Difficult Purification | 1. Similar polarity of starting material and product. 2. Presence of multiple products (over-alkylation). | 1. Optimize the eluent system for column chromatography. 2. Re-optimize the reaction conditions to improve selectivity. |
References
- BenchChem. (2025). Application Notes and Protocols for Selective Mono-N-Alkylation of Primary Amines Using 2-Bromoethylamine.
- BenchChem. (2025). Application Notes and Protocols: Alkylation of Amines with 2-(Bromomethyl)-4-chloro-1-nitrobenzene.
- Dewangan, S., Rawat, V., & Thakur, A. S. (2024).
- Nayak, S. K., & Panda, S. S. (2011).
- Various authors. (2024). Recent advances in the synthesis of highly substituted imidazolidines. RSC Publishing.
- PubMed. (2011).
- Salgado-Zamora, H., et al. (2024). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. MDPI.
- Santa Cruz Biotechnology, Inc. (2017). SAFETY DATA SHEET: 1-(2-Hydroxyethyl)-2-imidazolidinone solution.
- Zaragoza, F. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube.
- Sommer, H. Z., et al. (1969).
- Fisher Scientific. (2023). SAFETY DATA SHEET: 1-(2-Aminoethyl)imidazolidin-2-one.
- Fisher Scientific. (2025).
- Twilton, J., et al. (2021).
- Smith, A. B., et al. (2019). An analysis of the complementary stereoselective alkylations of imidazolidinone derivatives toward α-quaternary proline-based amino amides. PubMed Central.
- Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.
Sources
Comprehensive Analytical Characterization of 1-(2-Bromoethyl)imidazolidin-2-one
An Application Note and Protocol Guide
Abstract
This application note provides a comprehensive suite of analytical methodologies for the definitive characterization of 1-(2-Bromoethyl)imidazolidin-2-one, a key heterocyclic building block in pharmaceutical and chemical synthesis.[1] Recognizing the criticality of structural integrity, purity, and stability in drug development, this guide presents detailed protocols and theoretical justifications for the use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Simultaneous Thermal Analysis (TGA/DSC). The protocols are designed to be self-validating, providing researchers and quality control scientists with a robust framework for quality assessment and regulatory compliance.
Introduction: The Significance of this compound
This compound is a substituted imidazolidinone, a class of heterocyclic compounds with significant biological and pharmacological applications.[2] The imidazolidin-2-one scaffold is a core structural component in numerous FDA-approved drugs.[3][4] The presence of a reactive 2-bromoethyl group makes this molecule a versatile intermediate for introducing the imidazolidinone moiety into more complex molecular architectures, particularly in the development of novel therapeutic agents.[5]
Given its role as a synthetic precursor, the unambiguous confirmation of its structure, purity, and thermal stability is paramount. A failure to adequately characterize this intermediate can lead to the generation of impurities, impacting the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides the analytical foundation to ensure the quality of this compound for its intended research and development applications.
Molecular Structure and Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 328569-74-0[1] |
| Molecular Formula | C₅H₉BrN₂O |
| Molecular Weight | 193.04 g/mol |
| Structure | ![]() |
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Analysis NMR spectroscopy is the cornerstone of molecular structure elucidation. ¹H NMR provides detailed information about the electronic environment and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule. For this compound, NMR confirms the integrity of the imidazolidinone ring and the bromoethyl substituent.[6]
Expected Spectral Features
-
¹H NMR: The spectrum is expected to show four distinct signals corresponding to the four sets of non-equivalent protons. The protons of the ethylenediamine backbone of the imidazolidinone ring typically appear as triplets, while the bromoethyl group protons will also present as triplets due to mutual coupling.[6][7]
-
¹³C NMR: The spectrum will display four signals: one for the carbonyl carbon (C=O) at a characteristic downfield shift, and three for the aliphatic carbons of the ring and the side chain.[2]
Protocol 1: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[8]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Tune and shim the spectrometer probe to ensure optimal magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than the ¹H spectrum to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the resulting spectra.
-
Perform baseline correction.
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.
-
Reference the spectra to the residual solvent peak or the internal standard (TMS at 0.00 ppm).[8]
-
Data Interpretation Workflow
Caption: Workflow for NMR-based structural confirmation.
Molecular Weight and Fragmentation by Mass Spectrometry (MS)
Principle of Analysis Mass spectrometry is an essential technique for confirming the molecular weight of a compound and gaining structural insights through its fragmentation pattern. For halogenated compounds like this compound, MS is particularly powerful due to the characteristic isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.[9][10]
Expected Fragmentation Pattern The molecular ion ([C₅H₉BrN₂O]⁺˙) is expected at m/z 192 and 194 (accounting for ⁷⁹Br and ⁸¹Br). Key fragmentation pathways likely involve the loss of the bromine atom, cleavage of the ethyl side chain, and fragmentation of the imidazolidinone ring. The presence of a nitrogen atom results in an odd-numbered molecular weight for the non-brominated core, consistent with the Nitrogen Rule.[10]
Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent compatible with HPLC, such as methanol or acetonitrile/water.[8]
-
-
Instrument Setup (LC-MS System):
-
Couple a liquid chromatograph to a quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.
-
Optimize the ESI source parameters in positive ion mode. Key parameters include capillary voltage, cone voltage, desolvation gas flow, and source temperature.
-
Introduce the sample into the mass spectrometer via direct infusion or through an HPLC column.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-400 amu) to identify the molecular ion peaks and major fragment ions.
-
If fragmentation data is desired, perform a tandem MS (MS/MS) experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis:
-
Identify the M and M+2 peaks to confirm the presence of one bromine atom.
-
Analyze the m/z values of fragment ions to propose a fragmentation pathway consistent with the molecule's structure.[11]
-
Predicted Fragmentation Pathway
Sources
- 1. This compound;CAS No.:328569-74-0 [chemshuttle.com]
- 2. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(2-Chloroethyl)imidazolidin-2-one | 2387-20-4 | Benchchem [benchchem.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
- 8. thno.org [thno.org]
- 9. Mass Spectrometry [www2.chemistry.msu.edu]
- 10. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Bromoethyl)imidazolidin-2-one
Welcome to the technical support center for the synthesis of 1-(2-Bromoethyl)imidazolidin-2-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-yield, high-purity results.
Introduction to the Synthesis
The synthesis of this compound is a classic N-alkylation reaction. It involves the deprotonation of the N-H bond of imidazolidin-2-one, followed by a nucleophilic attack on an electrophilic bromoethyl source, typically 1,2-dibromoethane. While seemingly straightforward, this reaction is prone to challenges such as low yield, formation of impurities, and difficulties in purification. This guide will address these common issues in a practical question-and-answer format.
The core reaction is as follows:
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Section 1: Low Reaction Yield
Q1: My yield of this compound is consistently below 50%. What are the most likely causes?
Low yield is a common issue stemming from several factors. Let's break down the most critical parameters:
-
Inefficient Deprotonation: The acidity of the N-H proton in imidazolidin-2-one is relatively low (pKa ≈ 20-22). A base that is not strong enough will result in an unfavorable equilibrium, with a significant amount of the starting material remaining unreacted.
-
Weak Bases (e.g., K₂CO₃, Na₂CO₃): While safer and easier to handle, carbonate bases may not be strong enough to fully deprotonate the urea, especially in less polar solvents. A publication detailing the synthesis of a related compound, 3-(2-bromoethyl)-5,5-diphenylimidazolidine-2,4-dione, successfully uses K₂CO₃ in DMF, suggesting it can be effective, but reaction conditions are critical.[1]
-
Strong Bases (e.g., NaH, KH): Sodium hydride (NaH) is a powerful, non-nucleophilic base that provides irreversible deprotonation, driving the reaction to completion. However, it is highly reactive with water and requires strictly anhydrous conditions.
-
-
Suboptimal Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate.
-
Polar Aprotic Solvents (DMF, DMSO): Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are excellent choices as they effectively dissolve the imidazolidin-2-one anion and promote SN2 reactions.
-
Less Polar Solvents (THF, Acetonitrile): These may be used, but solubility of the deprotonated urea can be limited, potentially slowing the reaction.
-
-
Reaction Temperature: Higher temperatures can increase the reaction rate but may also promote side reactions. For this alkylation, a temperature range of 60-100°C is typically employed, depending on the base and solvent combination.
Q2: I'm using Sodium Hydride (NaH) but my yields are still poor. What could be wrong?
When using a strong base like NaH, meticulous technique is paramount:
-
Reagent Quality: Ensure your NaH is fresh. It is often sold as a dispersion in mineral oil, which must be washed away with a dry, inert solvent like hexane before use. The imidazolidin-2-one and solvent must be scrupulously dried, as any trace of water will quench the NaH.
-
Incomplete Deprotonation Time: Allow sufficient time for the deprotonation to complete before adding the alkylating agent. This is typically indicated by the cessation of hydrogen gas evolution. This pre-stirring period (often 30-60 minutes at room temperature or slightly elevated) is critical.
Section 2: Impurity Formation and Selectivity
Q3: I'm observing a significant amount of a high-molecular-weight byproduct. What is it and how can I prevent it?
The most common byproduct is the bis-alkylated species, 1,2-bis(2-oxoimidazolidin-1-yl)ethane . This occurs when a second molecule of deprotonated imidazolidin-2-one displaces the bromine from the desired product.
To minimize this side product, Le Châtelier's principle is applied:
-
Use a Large Excess of 1,2-dibromoethane: Employing a significant molar excess (5 to 10 equivalents) of the alkylating agent dramatically increases the probability that the imidazolidin-2-one anion will react with a molecule of 1,2-dibromoethane rather than the already-formed product.
-
Slow Addition: Adding the imidazolidin-2-one anion solution slowly to the solution of 1,2-dibromoethane can also help maintain a high concentration of the alkylating agent relative to the product.
Q4: How can I improve the selectivity for mono-alkylation without using a huge excess of 1,2-dibromoethane?
This is where advanced techniques like Phase-Transfer Catalysis (PTC) become highly valuable. PTC can enhance the rate of the desired reaction under milder conditions, often improving selectivity.[2][3]
-
Mechanism: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the deprotonated imidazolidin-2-one anion from a solid or aqueous phase (where the inorganic base resides) into the organic phase where the 1,2-dibromoethane is dissolved. This facilitates the reaction at the interface or in the organic phase.
-
Benefits: This method often allows the use of less hazardous and less expensive bases like solid NaOH or KOH and can be performed in less polar solvents.[3][4] The controlled generation and transport of the anion can lead to higher selectivity for mono-alkylation.
Section 3: Reaction Monitoring and Purification
Q5: How can I effectively monitor the progress of my reaction?
Proper reaction monitoring is key to determining the optimal reaction time and preventing the formation of degradation products.
-
Thin-Layer Chromatography (TLC): This is the simplest method. Use a solvent system like Ethyl Acetate/Hexane or Dichloromethane/Methanol. You should see the spot for imidazolidin-2-one disappear as a new, less polar spot for the product appears. The bis-alkylated product will be even less polar.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For more precise monitoring, GC-MS can be used. It will allow you to quantify the relative amounts of starting material, product, and the bis-alkylated side product by observing their respective molecular ion peaks.
-
High-Performance Liquid Chromatography (HPLC): HPLC is also an excellent quantitative technique for tracking the consumption of starting material and the formation of products.[5]
Q6: I'm struggling to purify my product. What are the best methods?
Purification can be challenging due to the presence of excess 1,2-dibromoethane and inorganic salts.
-
Work-up: After the reaction, the mixture is typically filtered to remove the base (if solid) and then the solvent is removed under reduced pressure. The resulting crude oil or solid needs further purification.
-
Liquid-Liquid Extraction: Dissolve the crude material in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove any remaining inorganic salts and highly polar impurities like unreacted imidazolidin-2-one.
-
Crystallization/Recrystallization: This is a highly effective method for obtaining pure product. The crude product can often be recrystallized from solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures. A patent for purifying technical-grade N-alkyl ureas suggests using alcoholic solvents like methanol to selectively dissolve the urea derivative, leaving behind insoluble inorganic salts.[6]
-
Column Chromatography: If recrystallization fails to remove all impurities, especially the bis-alkylated product, silica gel column chromatography is the definitive method. A gradient elution from hexane to ethyl acetate is typically effective.
Experimental Protocols
Protocol 1: Standard Synthesis using K₂CO₃ in DMF
(Adapted from a procedure for a related compound[1])
-
Preparation: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add imidazolidin-2-one (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous dimethylformamide (DMF).
-
Addition of Alkylating Agent: Add 1,2-dibromoethane (5.0 eq) to the suspension.
-
Reaction: Heat the reaction mixture to 80-90°C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the mixture to room temperature and filter off the inorganic solids. Wash the solids with a small amount of DMF or ethyl acetate.
-
Isolation: Combine the filtrates and remove the solvent and excess 1,2-dibromoethane under reduced pressure (a rotary evaporator followed by high vacuum is recommended).
-
Purification: Recrystallize the resulting crude solid or oil from ethanol or purify by column chromatography.
Protocol 2: Optimized Synthesis using Phase-Transfer Catalysis
-
Preparation: To a round-bottom flask, add imidazolidin-2-one (1.0 eq), powdered sodium hydroxide (NaOH, 2.0 eq), tetrabutylammonium bromide (TBAB, 0.05 eq), and toluene.
-
Addition of Alkylating Agent: Add 1,2-dibromoethane (3.0 eq) to the vigorously stirred suspension.
-
Reaction: Heat the mixture to 70-80°C for 3-5 hours. The vigorous stirring is essential to ensure efficient phase transfer. Monitor by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature and add water to dissolve the inorganic salts.
-
Isolation: Separate the organic layer. Extract the aqueous layer with toluene or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography as described in Protocol 1.
Data Summary Table
| Parameter | Standard Method (K₂CO₃/DMF) | Optimized Method (PTC/Toluene) | Rationale for Optimization |
| Base | K₂CO₃ (Weak, requires higher temp) | NaOH (Strong, inexpensive) | Stronger base allows for lower temperatures and faster reaction. |
| Solvent | DMF (High boiling, hard to remove) | Toluene (Lower boiling, easier removal) | Toluene is a greener solvent choice and simplifies work-up.[3] |
| Catalyst | None | TBAB (Phase-Transfer Catalyst) | Facilitates reaction under milder conditions, improving selectivity.[2] |
| 1,2-Dibromoethane | 5-10 eq | 2-4 eq | Improved selectivity allows for a reduction in the excess alkylating agent. |
| Temperature | 80-90°C | 70-80°C | PTC enables lower reaction temperatures, reducing potential side reactions. |
| Typical Yield | Moderate | Good to Excellent | Enhanced reaction efficiency and selectivity lead to higher yields. |
References
-
Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. (2025). ResearchGate. [Link]
-
Industrial Phase-Transfer Catalysis. (2005). PTC Communications, Inc.[Link]
-
Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. (2019). MDPI. [Link]
-
The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. (2021). PMC - NIH. [Link]
-
The Asymmetric Phase-Transfer Catalyzed Alkylation of Imidazolyl Ketones and Aryl Acetates and Their Applications to Total Synthesis. (2010). BYU ScholarsArchive. [Link]
-
Phase Transfer Catalysis. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione. (2023). NIH. [Link]
- Process for the purification of technical-grade n-alkyl urea. (1995).
Sources
- 1. 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 4. phasetransfer.com [phasetransfer.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. EP0552626B1 - Process for the purification of technical-grade n-alkyl urea - Google Patents [patents.google.com]
Technical Support Center: 1-(2-Bromoethyl)imidazolidin-2-one Synthesis
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-(2-Bromoethyl)imidazolidin-2-one. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this critical building block. We will move beyond simple protocols to explore the causality behind common side reactions and provide field-proven troubleshooting strategies to optimize your synthesis, ensuring high purity and yield.
Core Synthesis Pathway: N-Alkylation of Imidazolidin-2-one
The most direct and common method for synthesizing this compound is the N-alkylation of imidazolidin-2-one with 1,2-dibromoethane. This reaction typically involves the deprotonation of the imidazolidin-2-one nitrogen, creating a nucleophilic anion that subsequently attacks one of the electrophilic carbons of 1,2-dibromoethane in an SN2 reaction.
Below is a diagram illustrating the primary reaction pathway.
Caption: Primary SN2 pathway for the synthesis of the target compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis. Each question is framed from a researcher's perspective, followed by a detailed explanation of the underlying chemistry and actionable solutions.
Q1: My reaction produced a significant amount of a high-melting, poorly soluble white solid. What is it, and how can I prevent its formation?
A1: You have likely formed the N,N'-bridged dimer, 1,2-bis(2-oxoimidazolidin-1-yl)ethane.
This is the most common and problematic side reaction. Because 1,2-dibromoethane is a symmetrical, difunctional electrophile, it can be attacked by two separate imidazolidin-2-one anions. This occurs when the concentration of the deprotonated imidazolidin-2-one is high relative to the 1,2-dibromoethane.
Mechanism of Dimer Formation:
The first SN2 reaction forms the desired product. However, this product still contains a reactive C-Br bond. A second imidazolidin-2-one anion can then displace the bromide from the product molecule, leading to the unwanted dimer.
Caption: Pathway showing the competitive formation of the N,N'-bridged dimer.
Troubleshooting Protocol:
-
Control Stoichiometry: The most effective solution is to use a significant excess of 1,2-dibromoethane (e.g., 5-10 equivalents). This ensures that the imidazolidin-2-one anion is statistically more likely to encounter a fresh molecule of 1,2-dibromoethane rather than a molecule of the already-formed product.[1]
-
Slow Addition: Add the solution of deprotonated imidazolidin-2-one slowly to the solution of 1,2-dibromoethane. This technique, known as inverse addition, maintains a low concentration of the nucleophile in the presence of a high concentration of the electrophile, kinetically favoring the desired mono-alkylation.
-
Solvent Choice: Use a polar aprotic solvent like DMF or DMSO to ensure all reactants remain fully solvated and accessible.
| Parameter | Standard Condition | Optimized to Prevent Dimer | Rationale |
| Equivalents of 1,2-Dibromoethane | 1.1 - 1.5 | 5.0 - 10.0 | Statistically favors mono-alkylation. |
| Addition Mode | Add electrophile to nucleophile | Add nucleophile to electrophile (Inverse) | Maintains low nucleophile concentration. |
| Temperature | 60-80 °C | Room Temp to 40 °C | Reduces the rate of the second SN2 reaction. |
Q2: My crude NMR spectrum shows signals in the vinyl region (δ 5-7 ppm). What is this impurity?
A2: This impurity is likely 1-vinylimidazolidin-2-one, formed via an elimination side reaction.
The target product, this compound, has a proton on the carbon adjacent to the bromo-substituted carbon. In the presence of a strong base, an E2 (elimination, bimolecular) reaction can occur, removing HBr to form an alkene.
Mechanism of Elimination:
Any unreacted base, or even the imidazolidin-2-one anion itself acting as a base, can abstract the alpha-proton, leading to the elimination of the beta-bromide and the formation of a double bond. This is more prevalent with sterically hindered or overly strong bases and at higher temperatures.
Caption: E2 elimination pathway leading to the vinyl side product.
Troubleshooting Protocol:
-
Base Selection: Use a non-nucleophilic base with a pKa carefully matched to deprotonate the N-H of imidazolidin-2-one (pKa ≈ 19-20) without being excessively strong. Sodium hydride (NaH) is often preferred as its byproduct (H₂) is inert and escapes the reaction. Avoid strong, bulky bases like potassium tert-butoxide if possible.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures provide the activation energy needed for the elimination pathway.[2]
-
Careful Quenching: Quench the reaction by carefully adding a proton source (e.g., saturated NH₄Cl solution) at a low temperature (e.g., 0 °C) to neutralize any remaining base before warming up for workup.
Q3: My reaction is clean but the conversion is low, with a lot of unreacted imidazolidin-2-one remaining. What's wrong?
A3: This points to an issue with the initial deprotonation step.
For the N-alkylation to proceed, the N-H bond of the imidazolidin-2-one must be broken to form the nucleophilic anion. Incomplete deprotonation is a common cause of low conversion.
Troubleshooting Protocol:
-
Verify Base Activity & Stoichiometry: Ensure you are using at least 1.0 equivalent of an active, strong base. Sodium hydride is notoriously sensitive to moisture; use fresh NaH from a sealed container or wash it with dry hexanes before use to remove the protective mineral oil coating.
-
Allow Sufficient Time for Deprotonation: Before adding the 1,2-dibromoethane, allow the base and imidazolidin-2-one to stir in an anhydrous solvent for a sufficient period (e.g., 30-60 minutes) at room temperature or slightly above. You should observe the evolution of hydrogen gas if using NaH.
-
Ensure Anhydrous Conditions: Water will readily consume strong bases like NaH, rendering them inactive. Use freshly distilled, anhydrous solvents (e.g., DMF, THF) and conduct the reaction under an inert atmosphere (Nitrogen or Argon).
Q4: How should I monitor the reaction and purify the final product?
A4: Thin-Layer Chromatography (TLC) is excellent for reaction monitoring, and column chromatography is the standard for purification.
Effective monitoring allows you to stop the reaction at the optimal time, preventing the formation of further side products.
Analytical Monitoring Protocol:
-
TLC System: Use a mobile phase of moderate polarity. A good starting point is 50-70% Ethyl Acetate in Hexanes.
-
Visualization: Visualize the spots using a potassium permanganate (KMnO₄) stain. The alkene byproduct (1-vinylimidazolidin-2-one) will show up immediately as a yellow spot, while the other compounds will take longer to appear.
-
Interpretation: Monitor the consumption of the starting material and the appearance of the product spot. If a new, less polar spot (the vinyl byproduct) or a spot at the baseline (potential dimer/polar impurities) begins to intensify, it may be time to stop the reaction.
| Compound | Description | Typical Rf (70% EtOAc/Hex) |
| Imidazolidin-2-one | Starting Material | ~0.1 |
| This compound | Product | ~0.4 |
| 1-Vinylimidazolidin-2-one | Elimination Byproduct | ~0.5 |
| 1,2-bis(2-oxoimidazolidin-1-yl)ethane | Dimer Byproduct | ~0.0 (or streaking) |
Purification Protocol:
-
Workup: After quenching the reaction, perform a standard aqueous workup to remove the inorganic salts and excess DMF/DMSO. Extract the product into a suitable organic solvent like Dichloromethane or Ethyl Acetate.
-
Column Chromatography: Purify the crude material using flash column chromatography on silica gel. Use a gradient elution, starting with a less polar solvent system (e.g., 30% EtOAc/Hex) and gradually increasing the polarity to elute your product cleanly away from less polar byproducts (like unreacted 1,2-dibromoethane and the vinyl impurity) and more polar byproducts (the dimer).
Detailed Experimental Protocol (Optimized)
This protocol incorporates the troubleshooting advice to minimize side product formation.
Materials:
-
Imidazolidin-2-one (1.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.1 eq)
-
1,2-Dibromoethane (8.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc), Hexanes
-
Saturated aqueous NH₄Cl, Brine
Procedure:
-
Preparation: Under an inert atmosphere (N₂), add anhydrous DMF to a flame-dried, three-neck round-bottom flask equipped with a stir bar, thermometer, and addition funnel.
-
Electrophile Addition: Add the 1,2-dibromoethane (8.0 eq) to the flask and cool the solution to 0 °C.
-
Nucleophile Preparation (in a separate flask): In a separate flame-dried flask under N₂, suspend imidazolidin-2-one (1.0 eq) in anhydrous DMF. Add NaH (1.1 eq) portion-wise at 0 °C. Allow the mixture to warm to room temperature and stir for 1 hour until H₂ evolution ceases.
-
Reaction (Inverse Addition): Transfer the imidazolidin-2-one anion solution to the addition funnel and add it dropwise to the cold (0 °C) solution of 1,2-dibromoethane over 1-2 hours.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl.
-
Workup: Dilute the mixture with water and extract with Ethyl Acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil/solid via flash column chromatography on silica gel using a gradient of EtOAc in Hexanes.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazolidinones and related compounds. Retrieved from [Link]
-
PrepChem. (2017). Synthesis of 1-butyl-3-(2-hydroxyethyl)imidazolidin-2-one. Retrieved from [Link]
-
Pace, V., & Holzer, W. (2018). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 8(7), 274. [Link]
-
Aksenov, N. A., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4432. [Link]
-
Guerrab, F., et al. (2023). 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 2), 173–176. [Link]
-
Bollini, M., et al. (2012). Evaluating Impurities in Drugs (Part I of III). Pharmaceutical Technology, 36(2). [Link]
Sources
Technical Support Center: Synthesis of 1-(2-Bromoethyl)imidazolidin-2-one
Welcome to the technical support resource for the synthesis of 1-(2-Bromoethyl)imidazolidin-2-one. This guide is designed for researchers, chemists, and process development professionals to help troubleshoot and optimize this synthetic procedure. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to address the common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and straightforward method is the N-alkylation of 2-imidazolidinone with a suitable two-carbon electrophile. Typically, this involves the reaction of 2-imidazolidinone with 1,2-dibromoethane in the presence of a base. The base deprotonates the 2-imidazolidinone, forming a nucleophilic anion that subsequently attacks one of the carbon atoms of 1,2-dibromoethane, displacing a bromide ion.
Q2: Why is controlling the reaction stoichiometry and conditions critical in this synthesis?
Precise control over stoichiometry and reaction conditions is paramount to maximize the yield of the desired mono-alkylated product and minimize the formation of impurities. The imidazolidin-2-one anion can react a second time, leading to over-alkylation. Furthermore, the presence of moisture can lead to hydrolysis of the bromo-substituent, and incorrect temperature or base selection can promote side reactions.
Q3: What are the primary impurities I should be looking for?
The most commonly observed impurities include unreacted starting materials (2-imidazolidinone and 1,2-dibromoethane), the hydrolysis product 1-(2-hydroxyethyl)imidazolidin-2-one, and the over-alkylation product 1,3-bis(2-bromoethyl)imidazolidin-2-one. Dimeric and oligomeric species may also form under certain conditions.
Q4: Which analytical technique is best for monitoring reaction progress and final product purity?
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a highly effective method for monitoring the reaction.[1] It can effectively separate the starting materials, the desired product, and the common polar and non-polar impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be useful, particularly for identifying volatile impurities.[2]
Troubleshooting Guide: Common Impurities and Mitigation Strategies
This section provides a deeper dive into specific issues you may encounter. We explain the origin of common impurities and provide actionable strategies to resolve them.
Problem 1: An unknown peak in my HPLC chromatogram corresponds to the mass of a hydroxylated product.
Q: I have a significant impurity that I've identified as 1-(2-hydroxyethyl)imidazolidin-2-one. What is the cause and how can I prevent it?
Root Cause Analysis:
The presence of 1-(2-hydroxyethyl)imidazolidin-2-one is almost always due to the presence of water in the reaction mixture.[3][4][5][6] This impurity can be formed through two primary pathways:
-
Hydrolysis of the Product: The desired this compound is susceptible to nucleophilic substitution by water or hydroxide ions, especially at elevated temperatures or under basic conditions, leading to the displacement of the bromide with a hydroxyl group.
-
Reaction with Ethylene Glycol: If your 1,2-dibromoethane starting material is contaminated with ethylene glycol (formed from hydrolysis of 1,2-dibromoethane), the alkoxide of ethylene glycol could compete with the imidazolidinone anion in the reaction.
Mitigation Strategies:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents and ensure your starting materials, particularly the 2-imidazolidinone and the base, are dry.
-
Purify Solvents and Reagents: If necessary, distill solvents over a suitable drying agent. Check the purity of the 1,2-dibromoethane for any signs of degradation or contamination.
-
Control Reaction Temperature: Avoid unnecessarily high reaction temperatures, as this can accelerate the rate of hydrolysis.
-
Work-up Procedure: Quench the reaction with a non-aqueous workup if possible. If an aqueous workup is necessary, perform it at low temperatures and minimize the contact time.
Problem 2: My final product is contaminated with a higher molecular weight species, likely from over-alkylation.
Q: Mass spectrometry of an impurity peak suggests the presence of 1,3-bis(2-bromoethyl)imidazolidin-2-one. How can I improve the selectivity for the mono-alkylated product?
Root Cause Analysis:
The formation of the di-substituted product occurs when the desired mono-alkylated product, this compound, is deprotonated at the remaining N-H position and reacts with another molecule of 1,2-dibromoethane. This is more likely to occur if:
-
More than one equivalent of base is used.
-
The 1,2-dibromoethane is used in large excess.
-
The reaction is allowed to proceed for an extended period after the initial starting material is consumed.
Mitigation Strategies:
-
Stoichiometric Control of the Base: Use no more than one equivalent of base relative to the 2-imidazolidinone. A slight sub-stoichiometric amount of base can sometimes be beneficial to ensure that some 2-imidazolidinone remains unreacted, rather than forming the di-substituted product.
-
Control Reagent Addition: Add the base slowly to a mixture of the 2-imidazolidinone and 1,2-dibromoethane. This maintains a low concentration of the reactive anion, favoring mono-alkylation.
-
Monitor the Reaction: Closely monitor the reaction progress by HPLC or TLC. Stop the reaction once the starting 2-imidazolidinone is consumed to an optimal level.
-
Purification: The di-substituted product is significantly less polar than the mono-substituted product. It can typically be removed using column chromatography or recrystallization.[7]
Problem 3: My yield is low, and I see a significant amount of unreacted 2-imidazolidinone.
Q: Even after a long reaction time, a large amount of my 2-imidazolidinone starting material remains. What could be the issue?
Root Cause Analysis:
Low conversion is often linked to issues with the base or overall reaction conditions.
-
Insufficiently Strong Base: The pKa of the N-H proton in 2-imidazolidinone is such that a sufficiently strong base is required for complete deprotonation. Weaker bases like carbonates may result in an unfavorable equilibrium.
-
Inactive or Poor Quality Base: The base may be old, hydrated, or of poor quality, reducing its effective concentration.
-
Low Reaction Temperature: The reaction may be too slow at the temperature you are running it.
-
Poor Solubility: If the reactants are not well-dissolved in the chosen solvent, the reaction will be slow and inefficient.
Mitigation Strategies:
-
Choice of Base: Employ a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to ensure complete deprotonation.
-
Verify Base Quality: Use a fresh, unopened container of the base or titrate it to determine its activity.
-
Optimize Temperature: Gradually increase the reaction temperature while monitoring for the formation of side products.
-
Solvent Selection: Choose a solvent in which both the 2-imidazolidinone salt and 1,2-dibromoethane are reasonably soluble, such as DMF or DMSO.[8]
Summary of Impurities
| Impurity Name | Structure | Common Cause | Mitigation Strategy |
| 2-Imidazolidinone | Starting Material | Incomplete reaction; inefficient base. | Use a stronger base; optimize temperature and time. |
| 1,2-Dibromoethane | Starting Material | Used in excess; incomplete reaction. | Use closer to stoichiometric amounts; monitor reaction. |
| 1-(2-Hydroxyethyl)imidazolidin-2-one | Hydrolysis Product | Presence of water. | Ensure anhydrous conditions; control temperature. |
| 1,3-bis(2-Bromoethyl)imidazolidin-2-one | Over-alkylation | Excess base or electrophile; long reaction time. | Use ≤1 equivalent of base; slow addition of reagents. |
Visualizing the Synthetic Pathway and Impurity Formation
Caption: Reaction scheme for the synthesis of this compound and the formation of major impurities.
Experimental Protocols
Protocol: Purity Analysis by RP-HPLC
This protocol provides a general framework for the analysis of this compound. It should be optimized for your specific system.[1][2]
Objective: To separate and quantify this compound from its key impurities.
Instrumentation and Columns:
-
HPLC System: With UV-Vis Detector
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Detection Wavelength: 210 nm
Mobile Phase and Gradient:
-
Mobile Phase A: Water (HPLC Grade) with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile (HPLC Grade) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Expected Elution Order:
-
1-(2-Hydroxyethyl)imidazolidin-2-one (most polar)
-
2-Imidazolidinone
-
This compound (Product)
-
1,3-bis(2-Bromoethyl)imidazolidin-2-one (least polar)
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
References
-
Cativiela, C., & Díaz-de-Villegas, M. D. (2010). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Molecules, 15(5), 3494-3531. [Link]
-
Gazizov, A. S., Smolobochkin, A. V., Kuznetsova, E. A., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4419. [Link]
-
Hoyos-Orozco, C., Becerra, L. D., et al. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 30(5), 1349. [Link]
-
Smolobochkin, A. V., Gazizov, A. S., & Burilov, A. R. (2023). Synthesis of New Imidazolidin-2-ones Based on the Reaction of 1-(2,2-Dimethoxyethyl)urea with C-Nucleophiles. Russian Journal of General Chemistry, 93(6), 1335-1341. [Link]
-
ResearchGate. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. [Link]
- Smolobochkin, A. V., Gazizov, A. S., & Burilov, A. R. (2023). Synthesis of New Imidazolidin-2-ones Based on the Reaction of 1-(2,2-Dimethoxyethyl)urea with C-Nucleophiles. CoLab.
-
Ibarra-Gutiérrez, J. G., et al. (n.d.). Formation of 1-(2-hydroxyethyl)imidazolidin-2-one from... ResearchGate. [Link]
- Google Patents. (n.d.).
-
PubChem. (n.d.). Hydroxyethyl imidazolidinone. [Link]
-
Science Alert. (n.d.). Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives. [Link]
-
ResearchGate. (2025). Use of 2-[18F]fluoroethyl bromide in synthesis of O-(2′-[18F]fluoroethyl)-L-tyrosine, a radiotracer for PET diagnostics of brain tumors. [Link]
- Google Patents. (n.d.). Process for the production of N-(2-hydroxyethyl)-2-imidazolidinone.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 1-(2-Hydroxyethyl)-2-imidazolidinone | 3699-54-5 [chemicalbook.com]
- 5. Hydroxyethyl imidazolidinone | C5H10N2O2 | CID 77290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(2-Hydroxyethyl)-2-imidazolidinone 75 water 3699-54-5 [sigmaaldrich.com]
- 7. NO311691B1 - Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure 2-Oxazolidinone Derivatives - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 1-(2-Bromoethyl)imidazolidin-2-one in Solution
Welcome to the technical support center for 1-(2-Bromoethyl)imidazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting assistance for improving the stability of this compound in solution. As a bifunctional molecule, this compound presents unique stability challenges due to the inherent reactivity of both the bromoethyl group and the imidazolidin-2-one ring system. This document will equip you with the knowledge to anticipate and mitigate these stability issues in your experiments.
Understanding the Instability: Key Degradation Pathways
This compound is susceptible to two primary degradation pathways in solution, often influenced by the experimental conditions. Understanding these pathways is crucial for effective troubleshooting.
-
Hydrolysis of the Imidazolidin-2-one Ring: The cyclic urea structure of the imidazolidin-2-one ring can undergo hydrolysis, leading to ring-opening. This reaction is catalyzed by both acidic and basic conditions.
-
Nucleophilic Substitution of the Bromoethyl Group: The bromoethyl moiety is an electrophilic center, making it susceptible to attack by nucleophiles present in the solution. This can lead to the formation of various substitution products.
Caption: Primary degradation pathways of this compound.
Troubleshooting Guide: Q&A Format
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.
Issue 1: Rapid loss of starting material in aqueous buffer.
Q: I'm observing a rapid decrease in the concentration of this compound in my aqueous buffered solution, even at room temperature. What is the likely cause?
A: The most probable cause is the hydrolysis of the imidazolidin-2-one ring. The stability of this ring is highly pH-dependent. Both acidic and basic conditions can accelerate the cleavage of the amide bonds within the ring structure.[1][2][3]
Troubleshooting Steps:
-
pH Optimization:
-
Determine the pH of your buffered solution.
-
If possible, adjust the pH to be as close to neutral (pH 6-7.5) as possible, where the rate of hydrolysis is generally at a minimum for many cyclic amides.[4]
-
If your experimental conditions permit, consider using a buffer system with a pKa near neutral, such as phosphate-buffered saline (PBS).
-
-
Temperature Control:
-
Lowering the temperature will decrease the rate of hydrolysis. Perform your experiments at the lowest temperature compatible with your protocol (e.g., 4°C).
-
-
Solvent Modification:
Data Summary: Effect of pH on Hydrolysis Rate
| pH Range | Relative Rate of Hydrolysis | Primary Degradation Pathway |
| < 4 | High | Acid-catalyzed ring opening |
| 4 - 6 | Moderate | Slower hydrolysis |
| 6 - 7.5 | Minimal | Optimal stability window |
| 7.5 - 10 | Moderate | Base-catalyzed ring opening |
| > 10 | High | Rapid base-catalyzed ring opening |
Issue 2: Formation of an unexpected side product with a higher molecular weight.
Q: I'm seeing a new peak in my LC-MS analysis with a molecular weight corresponding to my starting material plus the mass of another component in my reaction mixture. What could be happening?
A: This strongly suggests a nucleophilic substitution reaction at the bromoethyl group. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to attack by any nucleophilic species in your solution.
Common Nucleophiles in Experimental Setups:
-
Solvent: Protic solvents like water, methanol, or ethanol can act as nucleophiles.
-
Buffer Components: Buffers containing nucleophilic groups (e.g., Tris, HEPES with amine groups) can react.
-
Other Reagents: Any other molecules in your mixture with lone pairs of electrons (e.g., thiols, amines) are potential nucleophiles.[6]
Troubleshooting Steps:
-
Identify Potential Nucleophiles:
-
Carefully review all components of your reaction mixture for the presence of nucleophilic functional groups.
-
-
Solvent Selection:
-
Buffer Selection:
-
Avoid buffers with primary or secondary amine groups. Consider using non-nucleophilic buffers like phosphate or borate buffers.
-
-
Protecting Groups:
-
In complex syntheses, it may be necessary to use a protecting group strategy for other functional groups in your system to prevent them from acting as nucleophiles.
-
Caption: Workflow for troubleshooting nucleophilic substitution.
FAQs: Frequently Asked Questions
Q1: What are the ideal storage conditions for a stock solution of this compound?
A1: For optimal stability, stock solutions should be prepared in a high-purity, anhydrous aprotic solvent such as acetonitrile or dimethylformamide. Store the solution at -20°C or lower in a tightly sealed container to minimize exposure to moisture and atmospheric nucleophiles.
Q2: How can I monitor the degradation of my compound during an experiment?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for monitoring the disappearance of the parent compound and the appearance of degradation products. For identification of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended as it provides molecular weight information crucial for structural elucidation.[9][10]
Q3: I need to perform a reaction in a protic solvent. How can I minimize degradation?
A3: If a protic solvent is unavoidable, the following steps can help:
-
Use the driest solvent possible.
-
Keep the reaction temperature as low as possible.
-
Minimize the reaction time.
-
Ensure the pH is as close to neutral as feasible.
Q4: Are there any common laboratory reagents that are particularly problematic with this compound?
A4: Yes, be cautious with reagents containing primary or secondary amines (e.g., Tris buffer, ethanolamine), thiols (e.g., dithiothreitol - DTT, β-mercaptoethanol), and strong bases (e.g., sodium hydroxide). These are all potent nucleophiles that can readily react with the bromoethyl group.
Experimental Protocol: Forced Degradation Study
A forced degradation study is a systematic way to evaluate the intrinsic stability of a compound under various stress conditions.[11][12][13] This information is invaluable for developing stable formulations and analytical methods.
Objective: To identify the degradation pathways and products of this compound under hydrolytic, oxidative, and photolytic stress.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to light in a photostability chamber according to ICH Q1B guidelines.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by a validated stability-indicating HPLC-UV or LC-MS method.
-
Data Analysis:
-
Quantify the percentage of the parent compound remaining.
-
Identify and quantify major degradation products.
-
Propose degradation pathways based on the identified products.
Analytical Method Example: HPLC-UV
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | 210 nm |
| Injection Volume | 10 µL |
References
- Horváth, Á., & Varga, Z. (2011). Hydrolysis of imidazole-2-ylidenes. Journal of the American Chemical Society, 133(5), 1676–1684.
- Gaspar, A., et al. (2008). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry, 6(18), 3346-3352.
- Katsura, Y., & Sugiyama, M. (1971). Pharmaceutical Studies of Imidazolidinone Derivatives. II. : Stability of 1-Methyl-2-isopropyl-3-phenyl-4-imidazolidinone and 1-Methyl-2, 3-diphenyl-4-imidazolidinone. YAKUGAKU ZASSHI, 91(1), 19–25.
- Gasteiger, J., et al. (2008). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides.
- Horváth, Á., & Varga, Z. (2010). Hydrolysis of Imidazole-2-ylidenes. ElectronicsAndBooks.
- Jain, D., et al. (2016).
- Horváth, Á., & Varga, Z. (2010). Hydrolysis of Imidazole-2-ylidenes. Journal of the American Chemical Society, 132(51), 18234-18242.
- Kim, H., et al. (2022). Development of Simultaneous Analytical Method for Imidazolinone Herbicides from Livestock Products by UHPLC-MSMS. PMC - NIH.
- Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
- Soderberg, T. (2019). 7.8: The Nucleophile. Chemistry LibreTexts.
- Master Organic Chemistry. (2012). Nucleophilicity vs. Basicity.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- Pharmaguideline. (n.d.).
- Chemistry LibreTexts. (2023). Nucleophilicity and Solvent Effects.
- BenchChem. (2025).
- Koukouras, I., et al. (2006).
- Rios, A., et al. (2020).
- Slideshare. (n.d.). effect of nucleophile on substitution reaction|organic chemistry | PPTX.
- Patel, P. N., et al. (2012). stability indicating by lc-ms method. International Journal of Pharmaceutical Sciences Review and Research, 12(1), 129-136.
- Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques, 2(7).
Sources
- 1. Hydrolysis of imidazole-2-ylidenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Sci-Hub. Pharmaceutical Studies of Imidazolidinone Derivatives. II. : Stability of 1-Methyl-2-isopropyl-3-phenyl-4-imidazolidinone and 1-Methyl-2, 3-diphenyl-4-imidazolidinone / YAKUGAKU ZASSHI, 1971 [sci-hub.se]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Development of Simultaneous Analytical Method for Imidazolinone Herbicides from Livestock Products by UHPLC-MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. medcraveonline.com [medcraveonline.com]
- 12. onyxipca.com [onyxipca.com]
- 13. biomedres.us [biomedres.us]
Technical Support Center: Imidazolidin-2-one Synthesis
Welcome to the technical support center for the synthesis of imidazolidin-2-one, a critical building block in pharmaceutical and materials science. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to ensure your experiments are successful, efficient, and reproducible.
I. Overview of Synthetic Routes
Imidazolidin-2-one, also known as ethyleneurea, is a five-membered cyclic urea. Its synthesis is most commonly achieved through the condensation reaction of ethylenediamine with a carbonyl source.[1] The choice of carbonyl source and reaction conditions significantly impacts yield, purity, and the formation of byproducts. The most prevalent methods include:
-
Reaction with Urea: This is a widely used, cost-effective method involving the reaction of ethylenediamine with urea.[1] The reaction proceeds with the elimination of ammonia.
-
Reaction with Carbon Dioxide (CO₂): An environmentally benign approach where ethylenediamine reacts with CO₂ to form a carbamate intermediate, which then cyclizes to imidazolidin-2-one.[2][3] This method often requires catalysts and elevated pressure.[2][3]
-
Reaction with Phosgene or its Derivatives: While effective, this method involves highly toxic and hazardous reagents like phosgene, making it less favorable for many applications.[2][4]
-
Reaction with Dialkyl Carbonates: Using reagents like dimethyl carbonate (DMC) or diethyl carbonate (DEC) offers a safer alternative to phosgene.[3]
This guide will primarily focus on troubleshooting the most common and accessible method: the reaction of ethylenediamine with urea.
II. Troubleshooting Guide & FAQs
This section addresses specific problems that may arise during the synthesis of imidazolidin-2-one. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Potential Causes:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or temperature. The condensation of ethylenediamine and urea requires significant energy to drive off ammonia and facilitate cyclization.
-
Sublimation of Reactants: Urea can sublime at elevated temperatures, leading to a loss of a key reactant from the reaction mixture.
-
Side Reactions: At high temperatures, urea can decompose to form biuret and other byproducts, which can interfere with the desired reaction.[5] Additionally, polymerization of the product or reactants can occur, especially if the temperature is too high or the reaction is prolonged.[6]
-
Hydrolysis: If water is present in the reaction mixture, it can hydrolyze urea, reducing the amount available for the reaction with ethylenediamine.[7]
-
Product Loss During Workup: The product, being water-soluble, can be lost during aqueous workup and purification steps if not handled carefully.
Solutions:
-
Optimize Reaction Conditions:
-
Temperature: Gradually increase the temperature to the optimal range. A common procedure involves heating the mixture of ethylenediamine and urea, often in a solvent, to temperatures between 150°C and 270°C.[5][8] A step-wise increase in temperature can help to control the reaction and minimize side reactions.[5]
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help determine the point of completion.
-
Pressure: Conducting the reaction under pressure can accelerate the reaction and improve yields.[5][7]
-
-
Control Reactant Stoichiometry:
-
An excess of one reactant can be used to drive the reaction to completion. Using an excess of ethylenediamine is common, with the unreacted portion being distilled off during the reaction.[8]
-
-
Minimize Side Reactions:
-
Temperature Control: Avoid excessively high temperatures that can lead to the decomposition of urea and polymerization.[5][6]
-
Removal of Ammonia: Efficiently remove the ammonia byproduct as it forms to shift the equilibrium towards the product. This can be achieved by performing the reaction in an open system or under a gentle stream of inert gas.
-
-
Improve Workup and Purification:
-
Solvent Extraction: If an aqueous workup is necessary, perform multiple extractions with a suitable organic solvent to recover the water-soluble product.
-
Recrystallization: Purify the crude product by recrystallization from an appropriate solvent system, such as ethanol or a mixture of hexane and ethyl acetate, to remove impurities.[4][9][10]
-
Q2: The reaction mixture becomes a thick, unstirrable solid. What is happening and how can I prevent this?
Potential Cause:
-
Polymerization: The most likely cause is the formation of polymeric byproducts.[6] This can happen when the reaction temperature is too high or when the reaction is carried out for an extended period, leading to the formation of insoluble, high-molecular-weight species.[6][8] One patent describes the reaction mixture becoming thick with insoluble material at around 180°C.[8]
Solutions:
-
Strict Temperature Control: Carefully control the reaction temperature, avoiding sudden spikes. A gradual increase in temperature is recommended.[5]
-
Use of a Solvent: Performing the reaction in a high-boiling point, inert solvent can help to better control the temperature and prevent localized overheating. Toluene is a solvent that has been used in some syntheses.[10]
-
Modified Reaction Quenching: Instead of letting the reaction mixture cool down completely, which can cause solidification, consider quenching the reaction while it is still warm and more fluid by adding a suitable solvent.
-
Addition of Modifiers: Some patented methods suggest adding formaldehyde or its donors to the reaction mass as it cools to mitigate the formation of water-insoluble byproducts.[8]
Q3: My final product is impure, showing multiple spots on TLC or peaks in NMR/GC-MS. What are the common impurities and how can I remove them?
Common Impurities:
-
Unreacted Starting Materials: Residual ethylenediamine or urea.
-
Biuret: Formed from the self-condensation of urea at high temperatures.[5]
-
Polymeric Byproducts: High-molecular-weight species formed from side reactions.[6]
-
N,N'-bis(2-aminoethyl)urea: A potential byproduct from the reaction of one molecule of urea with two molecules of ethylenediamine.
Purification Strategies:
-
Recrystallization: This is the most effective method for removing most impurities. The choice of solvent is crucial.
-
Column Chromatography: For removing impurities with similar solubility to the product, silica gel column chromatography can be employed.[9] A mixture of hexane and ethyl acetate is a common eluent system.[9]
-
Washing: Washing the crude solid with a solvent in which the product is sparingly soluble but the impurities are soluble can be a simple and effective initial purification step.[4]
Q4: The reaction seems to stall and does not go to completion. What could be the issue?
Potential Causes:
-
Insufficient Temperature: The reaction may not have reached the activation energy required for the final cyclization step.
-
Inefficient Removal of Byproducts: The accumulation of ammonia in a closed system can inhibit the forward reaction by Le Chatelier's principle.
-
Catalyst Deactivation (if applicable): If a catalyst is being used, it may have become deactivated. For instance, in CO₂-based syntheses, ceria (CeO₂) has been used as a reusable heterogeneous catalyst.[2]
Solutions:
-
Increase Temperature: Cautiously increase the reaction temperature, while monitoring for any signs of decomposition or side reactions.
-
Ensure Byproduct Removal: If using an open system, ensure there is adequate ventilation. If under an inert atmosphere, a slow stream of gas can help carry away the ammonia.
-
Re-evaluate Catalyst: If using a catalytic system, ensure the catalyst is active and used in the correct loading. For heterogeneous catalysts, ensure proper mixing and surface area.
III. Experimental Protocols & Data
General Protocol for Imidazolidin-2-one Synthesis from Urea and Ethylenediamine
This is a generalized procedure and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
Ethylenediamine
-
Urea
-
High-boiling point solvent (e.g., toluene, optional)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine ethylenediamine and urea in a desired molar ratio (e.g., 1:1 or with a slight excess of ethylenediamine).
-
If using a solvent, add it to the flask.
-
Begin stirring and gradually heat the reaction mixture. Ammonia gas will start to evolve.
-
Slowly increase the temperature to around 150-250°C and maintain it for several hours.[5][8] The progress of the reaction can be monitored by observing the cessation of ammonia evolution or by analytical techniques (TLC, HPLC).
-
Once the reaction is complete, allow the mixture to cool. The crude product may solidify upon cooling.
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Data Presentation: Reaction Parameter Comparison
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Temperature | 150°C | 200°C | 250°C | Higher temperatures generally lead to faster reaction rates but may increase byproduct formation. |
| Reactant Ratio (EDA:Urea) | 1:1 | 1.2:1 | 1:1.2 | Excess EDA can help drive the reaction but needs to be removed. Excess urea may lead to more biuret formation. |
| Solvent | None (Neat) | Toluene | Dichloromethane | A solvent can help with temperature control. Dichloromethane has been shown to be effective in some cyclization reactions.[11][12] |
| Pressure | Atmospheric | 160 atm | - | Higher pressure can significantly increase reaction rate and yield.[7] |
IV. Visualizing the Process
Reaction Mechanism
The following diagram illustrates the proposed reaction mechanism for the formation of imidazolidin-2-one from ethylenediamine and urea.
Caption: A systematic approach to troubleshooting imidazolidin-2-one synthesis.
V. Safety Precautions
Always consult the Safety Data Sheet (SDS) for all chemicals before starting any experiment. [13][14][15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, gloves, and a lab coat. [14][16]* Ventilation: Work in a well-ventilated area or a fume hood to avoid inhaling ammonia gas and any volatile organic compounds. [13][14]* Handling Chemicals: Avoid contact with skin and eyes. [14][15]In case of contact, rinse thoroughly with water. [14][15]* Fire Safety: While imidazolidin-2-one is not considered a significant fire risk, be aware of the flammability of any organic solvents used. [13]* Waste Disposal: Dispose of all chemical waste according to your institution's guidelines. [14]
VI. References
-
Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. MDPI. [Link]
-
Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. ACS Publications. [Link]
-
Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. NIH. [Link]
-
Ethyleneurea Synthesis Methods. Scribd. [Link]
-
The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. NIH. [Link]
-
Method for the production of ethylene urea. Google Patents.
-
2-IMIDAZOLIDINONE. Ataman Kimya. [Link]
-
CeO2-Catalyzed Synthesis of 2-Imidazolidinone from Ethylenediamine Carbamate. ACS Publications. [Link]
-
Imidazolidinone synthesis. Organic Chemistry Portal. [Link]
-
2-IMIDAZOLIDINONE. Ataman Kimya. [Link]
-
Preparation of ethylene diamine from glycol and urea (via imidazolidone type polymer). Sciencemadness.org. [Link]
-
One-pot catalytic synthesis of urea derivatives from alkyl ammonium carbamates using low concentrations of CO2. NIH. [Link]
-
ETHYLENEUREA. II. SYNTHESES FROM ETHYLENE GLYCOL OR ETHANOLAMINE AND UREA (OR CARBON DIOXIDE AND AMMONIA). Sciencemadness.org. [Link]
-
Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. [Link]
-
Synthesis method of 2-imidazolidinone. Google Patents.
-
Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. MDPI. [Link]
-
Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives. Science Alert. [Link]
-
(PDF) Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. ResearchGate. [Link]
-
2-Imidazolidinone. Wikipedia. [Link]
Sources
- 1. 2-Imidazolidinone - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones [mdpi.com]
- 4. CN102030711A - Synthesis method of 2-imidazolidinone - Google Patents [patents.google.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. Sciencemadness Discussion Board - Preparation of ethylene diamine from glycol and urea (via imidazolidone type polymer) - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. scribd.com [scribd.com]
- 8. US3597443A - Method for the production of ethylene urea - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. chemicalbook.com [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
- 16. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Preventing decomposition of 1-(2-Bromoethyl)imidazolidin-2-one during reactions
Welcome to the technical support center for 1-(2-Bromoethyl)imidazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we address common challenges related to its stability and provide troubleshooting strategies to ensure the success of your synthetic endeavors.
Introduction to this compound
This compound is a valuable building block in organic synthesis, primarily utilized as an electrophile for the introduction of a protected ethylamine moiety. The imidazolidin-2-one ring serves as a stable cyclic urea that can be carried through various synthetic steps and potentially deprotected under specific conditions. However, the presence of the bromoethyl group introduces competing reaction pathways that can lead to decomposition and the formation of undesired byproducts. This guide will help you understand and mitigate these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address the most common issues encountered during reactions with this compound.
Q1: My alkylation reaction with this compound is giving a low yield of the desired product. What are the likely side reactions?
A1: Low yields in alkylation reactions using this compound are typically due to competing decomposition pathways. The two most prominent side reactions are E2 elimination (dehydrobromination) and intramolecular cyclization .
-
Dehydrobromination (E2 Elimination): This is often the major competing reaction, especially under basic conditions. The base abstracts a proton from the carbon adjacent to the bromine-bearing carbon, leading to the formation of 1-vinylimidazolidin-2-one .[1] This byproduct is often observed when using strong or sterically hindered bases.
-
Intramolecular Cyclization: The nitrogen atom of the imidazolidin-2-one ring can act as an internal nucleophile, displacing the bromide to form a bicyclic product. Studies on similar N-(2-chloroethyl)ureas have shown they can cyclize to form active intermediates.[2] This pathway may be more prevalent under neutral or mildly basic conditions, particularly with heating.
-
Hydrolysis: The imidazolidin-2-one ring itself can be susceptible to hydrolysis, leading to ring-opening. This is more likely to occur under strongly acidic or basic conditions, especially in the presence of water and at elevated temperatures.
Visualizing the Decomposition Pathways
The following diagram illustrates the primary reaction pathways of this compound, showcasing the desired SN2 alkylation in competition with E2 elimination and intramolecular cyclization.
Caption: Competing reaction pathways for this compound.
Q2: How can I favor the desired SN2 alkylation over E2 elimination?
A2: The competition between SN2 and E2 reactions is a classic challenge in organic synthesis. To favor the desired substitution, you need to carefully select your reaction conditions to minimize the rate of elimination.
Key Parameters to Control:
| Parameter | Recommendation to Favor SN2 | Rationale |
| Base/Nucleophile | Use a strong nucleophile that is a weak base. | Strong bases preferentially abstract protons, leading to E2 elimination. Good nucleophiles with low basicity, such as azide (N₃⁻), cyanide (CN⁻), or thiolates (RS⁻), are ideal for SN2 reactions.[3] |
| Temperature | Maintain a low reaction temperature. | Elimination reactions have a higher activation energy than substitution reactions and are more favored at elevated temperatures. Running the reaction at 0 °C or room temperature can significantly suppress the E2 pathway.[1] |
| Solvent | Use a polar aprotic solvent. | Polar aprotic solvents like DMF, DMSO, or acetonitrile are known to enhance the rate of SN2 reactions by solvating the cation of the nucleophilic salt, leaving the anion "naked" and more reactive.[1][4] In contrast, polar protic solvents can solvate the nucleophile, reducing its reactivity and potentially favoring elimination.[4] |
Q3: I am performing an N-alkylation of a primary or secondary amine. What is the best base to use?
A3: N-alkylation of amines with alkyl halides can be complicated by over-alkylation, as the product amine is often more nucleophilic than the starting material.[5] For your specific application with this compound, the choice of base is critical to also avoid E2 elimination.
-
Recommended Approach: Use a non-nucleophilic, sterically hindered base in a slight excess to deprotonate the amine without directly reacting with the electrophile. Examples include:
-
Diisopropylethylamine (DIPEA or Hünig's base): This is an excellent choice as it is a poor nucleophile due to steric hindrance.
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): These inorganic bases are often effective and are less likely to promote strong E2 elimination compared to hydroxides or alkoxides.
-
-
Bases to Avoid:
-
Strong, non-hindered bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium ethoxide (NaOEt) will significantly promote the E2 elimination to form 1-vinylimidazolidin-2-one.
-
Using the amine reactant as the base: While possible, this can be inefficient and lead to complex mixtures, as the resulting ammonium salt can alter the reaction environment.
-
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of an Amine with this compound
This protocol is designed to maximize the yield of the desired SN2 product while minimizing elimination and other side reactions.
Materials:
-
This compound
-
Amine substrate
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine substrate (1.0 equivalent) in anhydrous DMF.
-
Addition of Base: Add DIPEA (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Addition of Alkylating Agent: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the nucleophilicity of the amine.
-
Workup: Once the reaction is complete, quench by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Mechanistic Insights and Advanced Troubleshooting
Understanding Intramolecular Cyclization
The intramolecular cyclization of N-(2-haloethyl)ureas is a known phenomenon that can compete with intermolecular reactions.[2] This process can be either spontaneous or base-catalyzed. The resulting bicyclic structure can be a dead-end product or, in some cases, a more reactive alkylating agent itself.
To minimize intramolecular cyclization:
-
Use a sufficiently reactive external nucleophile: A high concentration of a good nucleophile will favor the intermolecular SN2 reaction.
-
Control the temperature: As with elimination, higher temperatures can promote intramolecular reactions.
-
Consider the pH: The nucleophilicity of the internal urea nitrogen can be influenced by the pH of the reaction medium.
Preventing Hydrolysis of the Imidazolidin-2-one Ring
The cyclic urea moiety is generally stable but can undergo hydrolysis under harsh conditions.
-
Avoid strong acids and bases: If your reaction conditions are strongly acidic or basic, consider if a milder alternative is feasible.
-
Limit water content: Use anhydrous solvents and reagents to minimize the risk of hydrolysis, especially when heating the reaction. The rate of hydrolysis is dependent on both pH and temperature.
Visualizing the Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting common issues when using this compound.
Caption: Troubleshooting workflow for reactions involving this compound.
References
-
Trzeciakiewicz, A., et al. (2011). Intramolecular cyclization of N-phenyl N'(2-chloroethyl)ureas leads to active N-phenyl-4,5-dihydrooxazol-2-amines alkylating β-tubulin Glu198 and prohibitin Asp40. Biochemical Pharmacology, 81(9), 1116-23. [Link]
-
Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]
-
Master Organic Chemistry. Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Intramolecular cyclization of N-phenyl N'(2-chloroethyl)ureas leads to active N-phenyl-4,5-dihydrooxazol-2-amines alkylating β-tubulin Glu198 and prohibitin Asp40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Catalyst Selection for Imidazolidin-2-one Formation
Welcome to the technical support center for the synthesis of imidazolidin-2-ones. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical information, troubleshooting advice, and practical protocols. Our goal is to equip you with the knowledge to navigate the complexities of catalyst selection and reaction optimization for this important class of heterocyclic compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis of imidazolidin-2-ones, helping you to make informed decisions from the outset of your project.
Q1: What are the most common catalytic strategies for synthesizing imidazolidin-2-ones?
A1: The synthesis of imidazolidin-2-ones is primarily achieved through several key catalytic strategies.[1][2][3] The most prevalent approach is the direct incorporation of a carbonyl group into a 1,2-diamine.[1][3] Other significant methods include the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and the expansion of aziridine rings.[1][3] Each of these strategies can be facilitated by a range of catalysts, including metal-based systems and organocatalysts.
Q2: What are the main types of catalysts used for imidazolidin-2-one formation?
A2: A diverse array of catalysts can be employed, broadly categorized as:
-
Metal-based catalysts: Palladium, copper, gold, and ceria are widely used.[4] Palladium catalysts are particularly effective for oxidative carbonylation and diamination reactions.[4] Copper catalysts are often used for oxidative amination and in reactions with dialkyl carbonates.[4][5] Gold catalysts have shown remarkable selectivity in the cycloisomerization of propargyl ureas.[4] Ceria-based materials serve as effective heterogeneous catalysts for the carbonylation of diamines with CO2.[4]
-
Organocatalysts: Non-metal, small organic molecules can also catalyze the formation of imidazolidin-2-ones. Phosphazene bases, such as BEMP, have demonstrated high activity in the intramolecular hydroamidation of propargylic ureas under mild conditions.[1][3]
-
Biocatalysts: While less common, enzymatic approaches are an emerging area of interest for the sustainable synthesis of these heterocycles.
Q3: What are the key factors to consider when selecting a catalyst?
A3: The choice of catalyst is critical and depends on several factors:
-
Substrate Scope: The nature of your starting materials (e.g., diamine, olefin, urea derivative) will heavily influence the most suitable catalyst. Some catalysts have a broad substrate scope, while others are more specific.
-
Desired Reaction Pathway: The intended synthetic route (e.g., carbonylation, diamination, hydroamination) will dictate the type of catalyst required.
-
Selectivity: Regio-, chemo-, and stereoselectivity are crucial considerations, especially for complex molecules. The catalyst and its ligands play a pivotal role in controlling these outcomes.
-
Reaction Conditions: Factors such as temperature, pressure, and solvent compatibility with the catalyst must be considered. Some catalytic systems operate under mild conditions, while others require harsher environments.
-
Cost and Toxicity: The cost of the catalyst and the toxicity of the metal and any associated ligands are important practical considerations, particularly for large-scale synthesis.
Q4: Are there any green or sustainable catalyst options?
A4: Yes, there is a growing emphasis on developing more sustainable methods. Using CO2 as a carbonyl source with heterogeneous catalysts like ceria (CeO2) is an environmentally friendly approach.[4] Organocatalysis also represents a greener alternative to some metal-based systems, avoiding the use of heavy metals.[1][3] Additionally, the development of recyclable heterogeneous catalysts is a key area of research to improve the overall sustainability of the process.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of imidazolidin-2-ones.
Q: My reaction is suffering from low yield. What are the potential causes and solutions?
A: Low yields can stem from a variety of issues. Here’s a systematic approach to troubleshooting:
| Potential Cause | Explanation | Suggested Solution |
| Catalyst Inactivity or Deactivation | The catalyst may not be active enough for your specific substrate or may be deactivating over the course of the reaction. For instance, palladium(II) catalysts can be reduced to inactive palladium(0) species.[6] | * Screen different catalysts: Test a range of catalysts known to be effective for your chosen reaction type. * Optimize catalyst loading: Insufficient catalyst will lead to incomplete conversion. * Consider catalyst regeneration: For palladium catalysts, treatment with an oxidizing agent like benzoquinone may restore activity.[6] * Check for impurities: Ensure starting materials and solvents are free of impurities that could poison the catalyst. |
| Suboptimal Reaction Conditions | Temperature, pressure, and reaction time can significantly impact yield. Statistical analysis has shown that temperature can have a significant impact on reaction yield.[7] For CO2-mediated reactions, pressure is a critical parameter.[8][9] | * Optimize temperature: Systematically vary the reaction temperature to find the optimum. Be aware that higher temperatures can sometimes lead to side reactions. * Adjust pressure (for gas-phase reactants): For reactions involving CO2, optimizing the pressure can significantly improve yields. * Monitor reaction progress: Use techniques like TLC or LC-MS to determine the optimal reaction time and avoid decomposition of the product. |
| Poor Substrate Reactivity | The electronic and steric properties of your substrate can hinder the reaction. Bulky substituents or electron-withdrawing groups on the starting material can decrease nucleophilicity and slow down the reaction.[10] | * Modify the substrate: If possible, consider using a derivative of your substrate with more favorable electronic or steric properties. * Choose a more active catalyst: A more potent catalyst may be required to overcome the low reactivity of the substrate. |
| Solvent Effects | The choice of solvent can dramatically affect the solubility of reactants and the stability of intermediates, thereby influencing the reaction rate and selectivity. For example, in CeO2-catalyzed synthesis, 2-propanol was found to be the optimal solvent, suppressing byproduct formation.[11] | * Screen different solvents: Test a range of solvents with varying polarities. Dichloromethane (DCM) and tetrahydrofuran (THF) are also commonly used.[7] * Ensure adequate solubility: All reactants and the catalyst should be sufficiently soluble in the chosen solvent at the reaction temperature. |
| Side Reactions | The formation of byproducts can consume starting materials and reduce the yield of the desired product. Common side reactions include polymerization and the formation of acyclic ureas. | * Adjust reaction conditions: Lowering the temperature or reducing the reaction time may minimize side reactions. * Use a more selective catalyst: A catalyst that favors the desired reaction pathway can suppress the formation of byproducts. * Modify the work-up procedure: An optimized purification method can help to isolate the desired product from a complex mixture. |
Q: I am observing poor regioselectivity in my intramolecular hydroamination reaction. How can I control it?
A: Regioselectivity in intramolecular hydroamination is a common challenge, often leading to a mixture of exo and endo cyclization products.
-
Catalyst Choice is Key: The catalyst plays a crucial role in directing the regioselectivity. For instance, in the cycloisomerization of propargyl ureas, gold catalysts have been shown to exhibit high chemo- and regioselectivity, exclusively favoring C-N bond formation.[12]
-
Base Catalysis: In base-catalyzed intramolecular hydroamidation of propargylic ureas, the choice of the organocatalyst can lead to excellent regioselectivity for the 5-membered cyclic urea.[1][3]
-
Solvent Effects: The solvent can also influence regioselectivity. It is advisable to screen different solvents to determine the optimal conditions for the desired regioisomer.
-
Substrate Control: The substitution pattern on the unsaturated urea can also direct the cyclization.
Q: My catalyst appears to be deactivating. What are the common deactivation mechanisms and can I regenerate it?
A: Catalyst deactivation is a significant issue, particularly with expensive metal catalysts.
-
Palladium Catalysts: A common deactivation pathway for Pd(II) catalysts is reduction to catalytically inactive Pd(0) nanoparticles.[6] This can be promoted by reagents such as triethylamine.[6] Regeneration can sometimes be achieved by treating the deactivated catalyst with an oxidizing agent like benzoquinone to re-oxidize Pd(0) to the active Pd(II) state.[6] Another approach to prevent deactivation is to add the base at a later stage of the reaction.[6]
-
General Deactivation Mechanisms: Other deactivation mechanisms include poisoning by impurities in the starting materials or solvent, and thermal degradation at high reaction temperatures.
-
Regeneration: For palladium on carbon (Pd/C) catalysts used in related hydrogenolysis reactions, a regeneration method involving washing with chloroform and glacial acetic acid has been shown to restore activity by removing blockages from the catalyst pores.[13] The feasibility of this for your specific system would need to be experimentally verified.
Q: I am struggling with the purification of my imidazolidin-2-one. What are some common challenges and solutions?
A: Purification can be challenging due to the polarity of the imidazolidin-2-one ring and the potential for similar polarity byproducts.
-
Common Impurities: Unreacted starting materials, acyclic urea intermediates, and polymeric byproducts are common impurities.[14]
-
Purification Techniques:
-
Column Chromatography: Silica gel column chromatography is a common method for purification. A gradient of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is often effective.[1]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification method. Common solvents for recrystallization include ethanol, or mixtures like n-hexane/acetone.[15]
-
Acid-Base Extraction: If the product and impurities have different acid-base properties, an extractive workup can be used to separate them.
-
Washing: Washing the crude product with a solvent in which the impurities are soluble but the product is not can also be an effective purification step.[2]
-
Section 3: Catalyst Selection Guide
Choosing the right catalyst is paramount for a successful synthesis. This section provides a comparative overview of common catalyst types.
Comparison of Catalyst Types
| Catalyst Type | Key Advantages | Key Disadvantages | Typical Applications |
| Palladium-based | High activity and selectivity for various transformations, including oxidative carbonylation and diamination.[4] Well-established for C-N bond formation. | Can be expensive. Prone to deactivation by reduction to Pd(0).[6] Ligands can be air-sensitive. | Intramolecular diamination of alkenes, carboamination of N-allylureas.[4] |
| Copper-based | Lower cost compared to palladium. Effective for oxidative amination and reactions involving aziridines.[4][5] | May require stoichiometric amounts in some cases to minimize side reactions.[4] | Diamination of N-allylic ureas, reactions of aziridines with isocyanates.[4][5] |
| Gold-based | Excellent chemo- and regioselectivity in hydroamination of unsaturated ureas.[4] Reactions often proceed under mild conditions.[4] | Can be expensive. | Intramolecular hydroamination of N-allylic and propargylic ureas.[4] |
| Ceria-based (CeO2) | Heterogeneous, allowing for easy separation and recycling.[11] Can utilize CO2 as a sustainable C1 source.[4] | May exhibit lower activity compared to homogeneous catalysts, sometimes requiring higher temperatures. Yields can be modest.[4] | Carbonylation of aliphatic 1,2-diamines with CO2.[4] |
| Organocatalysts | Metal-free, offering a "greener" alternative. Often robust and less sensitive to air and moisture. Can provide high enantioselectivity. | May have a more limited substrate scope compared to some metal catalysts. | Intramolecular hydroamidation of propargylic ureas.[1][3] |
Catalyst Selection Workflow
The following diagram illustrates a decision-making process for selecting a suitable catalyst for your imidazolidin-2-one synthesis.
Caption: A workflow for catalyst selection in imidazolidin-2-one synthesis.
Section 4: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Base-Catalyzed Intramolecular Hydroamidation of a Propargylic Urea
This protocol is adapted from a procedure utilizing the phosphazene base BEMP for the synthesis of an imidazolidin-2-one.[1]
Materials:
-
Propargylic urea (1.0 equiv)
-
2-(tert-Butylimino)-2-(diethylamino)-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) (5 mol%)
-
Anhydrous acetonitrile (MeCN)
-
Magnetic stir bar
-
Reaction vessel (e.g., round-bottom flask or vial)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a reaction vessel equipped with a magnetic stir bar, add the propargylic urea (0.4 mmol, 1.0 equiv).
-
Add anhydrous acetonitrile (4 mL).
-
Add BEMP (0.02 mmol, 5 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent.
Protocol 2: Gold-Catalyzed Cycloisomerization on a Solid Support
This protocol outlines a general procedure for the gold-catalyzed synthesis of imidazolidin-2-ones on a solid phase, adapted from the work of Testero and Krchňák.[4]
Materials:
-
Resin-bound propargyl urea
-
Gold(I) chloride (AuCl) (5 mol%)
-
Dichloromethane (DCM)
-
Acetonitrile (MeCN)
-
Trifluoroacetic acid (TFA) for cleavage from resin
-
Reaction vessel suitable for solid-phase synthesis
Procedure:
-
Swell the resin-bound propargyl urea in a 5:1 mixture of DCM/MeCN.
-
Add AuCl (5 mol%) to the reaction vessel.
-
Agitate the reaction mixture at room temperature until the reaction is complete (monitor by cleaving a small sample of resin and analyzing by LC-MS).
-
Wash the resin thoroughly with DCM, MeCN, and methanol to remove any residual catalyst and reagents.
-
Dry the resin under vacuum.
-
Cleave the product from the resin using a suitable cleavage cocktail (e.g., a solution of TFA in DCM).
-
Concentrate the cleavage solution under reduced pressure to obtain the crude imidazolidin-2-one.
-
Purify the product as needed.
General Catalytic Cycle for Imidazolidin-2-one Formation
The following diagram depicts a generalized catalytic cycle for the metal-catalyzed formation of an imidazolidin-2-one from an unsaturated urea derivative.
Caption: A generalized catalytic cycle for imidazolidin-2-one synthesis.
Section 5: References
-
Casnati, A., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 28. [Link]
-
Fritz, J. A., et al. (2006). A new synthesis of imidazolidin-2-ones via Pd-catalyzed carboamination of N-allylureas. Organic Letters, 8(12), 2531-2534. [Link]
-
Tomishige, K., et al. (2021). CeO2-Catalyzed Synthesis of 2-Imidazolidinone from Ethylenediamine Carbamate. ACS Omega, 6(41), 27365–27373. [Link]
-
Della Ca', N., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(6), 3477-3490. [Link]
-
Gudmundsson, A., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 11(5), 2999-3008. [Link]
-
Krasnouskaya, V., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4435. [Link]
-
Ramírez-Lira, E. J., et al. (2023). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 28(6), 2745. [Link]
-
Organic Chemistry Portal. Imidazolidinone synthesis. [Link]
-
La-Venia, A., et al. (2016). Synthesis of a Small Library of Imidazolidin-2-ones using Gold Catalysis on Solid Phase. ACS Combinatorial Science, 18(8), 482-489. [Link]
-
Higuchi, Y., et al. (2023). Copper-catalyzed reaction of aziridine for the synthesis of substituted imidazolidine and imidazolidinone. Frontiers in Chemistry, 11, 1272034. [Link]
-
Zhang, L., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Catalysts, 12(12), 1541. [Link]
-
University of Rochester, Department of Chemistry. Purification: How To. [Link]
-
CN102030711A - Synthesis method of 2-imidazolidinone.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Copper-catalyzed reaction of aziridine for the synthesis of substituted imidazolidine and imidazolidinone [frontiersin.org]
- 6. diva-portal.org [diva-portal.org]
- 7. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CeO2-Catalyzed Synthesis of 2-Imidazolidinone from Ethylenediamine Carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 13. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) [mdpi.com]
- 14. CN102030711A - Synthesis method of 2-imidazolidinone - Google Patents [patents.google.com]
- 15. Purification [chem.rochester.edu]
Technical Support Center: Reaction Condition Optimization for 1-(2-Bromoethyl)imidazolidin-2-one Alkylation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the utilization of 1-(2-Bromoethyl)imidazolidin-2-one in alkylation reactions. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. Our goal is to explain the causality behind experimental choices, ensuring your success in synthesizing target molecules.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Question: I am not observing any significant product formation, or the yield is unacceptably low. What are the likely causes and how can I fix this?
Potential Causes & Recommended Solutions:
-
Insufficient Nucleophilicity/Base Strength: The fundamental step of this reaction is the deprotonation of your nucleophile (Nu-H) to generate a sufficiently reactive nucleophile (Nu⁻) for the SN2 attack on the bromoethyl group. If the chosen base is not strong enough to deprotonate your nucleophile effectively, the reaction will not proceed.
-
Solution: The choice of base is critical and must be matched to the pKa of the nucleophile. For weakly acidic nucleophiles like phenols or secondary amines, a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may be necessary. For more acidic nucleophiles, milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile are often sufficient.[1][2]
-
-
Poor Reactivity of the Alkylating Agent: While alkyl bromides are generally effective, their reactivity can be a limiting factor under mild conditions.
-
Solution: To enhance reactivity, consider adding a catalytic amount of potassium iodide (KI) or sodium iodide (NaI). This facilitates an in situ Finkelstein reaction, converting the more stable alkyl bromide to the significantly more reactive alkyl iodide, which can accelerate the SN2 reaction.[2][3]
-
-
Suboptimal Solvent Choice: The solvent plays a crucial role in dissolving reactants and mediating the reaction kinetics.
-
Solution: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are standard choices for SN2 reactions as they solvate the cation of the base while leaving the nucleophilic anion relatively free and reactive.[4] If solubility is an issue, particularly with inorganic bases like K₂CO₃, switching to DMF or DMSO from less polar solvents like THF or acetone can dramatically improve results.[3]
-
-
Inadequate Reaction Temperature: The activation energy for the reaction may not be overcome at room temperature.
-
Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Many N-alkylation reactions require heating to 60-100 °C to achieve a reasonable rate.[2] Microwave irradiation can also be a powerful tool to accelerate the reaction, often leading to higher yields in significantly shorter timeframes.[3]
-
Issue 2: Significant Formation of an Elimination Byproduct
Question: My analysis (e.g., by LC-MS or ¹H NMR) shows a significant peak corresponding to 1-vinylimidazolidin-2-one. How can I suppress this E2 elimination side reaction?
Potential Causes & Recommended Solutions:
-
Sterically Hindered or Overly Strong Base: The use of a strong, bulky base (e.g., potassium tert-butoxide) can preferentially abstract a proton from the carbon adjacent to the bromine, leading to E2 elimination rather than promoting the desired SN2 substitution.[5]
-
Solution: Switch to a weaker and less sterically demanding base. Potassium carbonate (K₂CO₃) is an excellent alternative that is often sufficient to deprotonate the nucleophile without promoting significant elimination. Cesium carbonate (Cs₂CO₃) can be even more effective due to the "cesium effect," which enhances the nucleophilicity of the counter-ion.
-
-
High Reaction Temperatures: While heat can accelerate the desired SN2 reaction, it often accelerates elimination reactions to an even greater extent.
-
Solution: Attempt the reaction at the lowest temperature that provides a reasonable reaction rate. If heating is necessary, try to maintain it below 80 °C if possible. Combining a milder base with moderate temperatures is often the key to high selectivity.
-
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in the alkylation reaction.
Caption: A decision tree for troubleshooting low yield and side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the best general starting conditions for alkylating a novel nucleophile with this compound?
For a typical nucleophile like a secondary amine or a phenol, a robust starting point is to use 1.0 equivalent of the nucleophile, 1.1 equivalents of this compound, and 1.5-2.0 equivalents of potassium carbonate (K₂CO₃) in anhydrous DMF. Start the reaction at room temperature and monitor by TLC or LC-MS. If no reaction occurs after several hours, gradually heat the mixture to 60-80 °C.
Q2: How does the choice of solvent affect the reaction outcome?
The solvent's primary roles are to dissolve all reactants and to mediate the energetics of the SN2 transition state.
-
Polar Aprotic (DMF, DMSO, MeCN): Highly recommended. They are effective at dissolving ionic intermediates and inorganic bases. They solvate the cation but not the nucleophilic anion, increasing its reactivity and accelerating the reaction.[4]
-
Ethereal (THF, Dioxane): Moderately effective but may struggle to dissolve inorganic bases. They are less polar and may result in slower reaction rates compared to DMF or DMSO.
-
Protic (Ethanol, Water): Generally not recommended. Protic solvents can solvate and deactivate the nucleophile through hydrogen bonding, significantly slowing down or inhibiting the SN2 reaction.
Q3: Can this reaction be performed under phase-transfer catalysis (PTC) conditions?
Yes, PTC can be an excellent strategy, especially for large-scale synthesis or when dealing with nucleophiles that are only soluble in nonpolar solvents. A typical PTC system might involve a biphasic mixture of toluene and aqueous sodium hydroxide, with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB). The catalyst transports the deprotonated nucleophile into the organic phase where it can react with the alkylating agent.
Q4: What is the underlying mechanism, and what are the key competing pathways?
The primary desired mechanism is a bimolecular nucleophilic substitution (SN2). A secondary, competing pathway is bimolecular elimination (E2).
Caption: Competing SN2 and E2 pathways for the alkylation reaction.
Optimized Starting Conditions: A Comparative Table
The following table provides recommended starting points for various classes of nucleophiles. These conditions should be viewed as a baseline for further optimization.
| Nucleophile Class | Recommended Base | Solvent | Temperature (°C) | Key Considerations |
| Secondary Amines | K₂CO₃ / Cs₂CO₃ | DMF or MeCN | 25 - 70 | Generally clean reactions. Monitor for potential quaternization if excess alkylating agent is used. |
| Phenols | K₂CO₃ or NaH | DMF or THF | 25 - 80 | NaH may be needed for less acidic phenols. O-alkylation is highly favored. |
| Thiols | K₂CO₃ | MeCN or Ethanol | 25 - 60 | Thiolates are excellent nucleophiles; reactions are often fast even at room temperature. |
| Carboxylic Acids | Cs₂CO₃ | DMF | 40 - 80 | Cesium carbonate is particularly effective for forming the carboxylate salt.[2] |
| Amides / Imides | NaH | THF or DMF | 25 - 60 | A strong base is required to deprotonate the N-H bond. |
General Experimental Protocol
This protocol provides a detailed, step-by-step methodology for a typical alkylation reaction.
Materials:
-
Nucleophile (1.0 eq)
-
This compound (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction flask, magnetic stirrer, condenser, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the nucleophile (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.2-0.5 M with respect to the nucleophile.
-
Addition of Alkylating Agent: Stir the suspension for 15 minutes at room temperature. Then, add a solution of this compound (1.1 eq) in a small amount of anhydrous DMF dropwise over 5 minutes.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Heating (If Necessary): If the reaction is sluggish at room temperature after 2-4 hours, gradually heat the mixture to 60 °C using an oil bath and continue monitoring.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by a wash with saturated aqueous sodium chloride (brine) to remove residual DMF.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure product.
References
-
Fritz, J. A., Nakhla, J. S., & Wolfe, J. P. (2006). A new method for the synthesis of imidazolidin-2-ones. Organic Letters, 8(12), 2531–2534. Available at: [Link]
-
Casnati, A., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 28. Available at: [Link]
-
ACS Green Chemistry Institute. N-alkylation at sp3 Carbon Reagent Guide. Available at: [Link]
-
Mettler Toledo. (2023). Alkylation Reactions. Available at: [Link]
-
LibreTexts Chemistry. (2023). Alkylation of Enolate Ions. Available at: [Link]
Sources
Technical Support Center: Scalable Synthesis of 1-(2-Bromoethyl)imidazolidin-2-one
Welcome to the technical support guide for the scalable synthesis of 1-(2-Bromoethyl)imidazolidin-2-one. This resource is designed for researchers, chemists, and process development professionals. Here, we address the common challenges, provide in-depth troubleshooting advice, and offer validated protocols to streamline your synthesis from the lab bench to pilot scale.
Introduction: The Utility and Synthetic Challenges
This compound is a valuable heterocyclic building block in pharmaceutical development and organic synthesis.[1] Its structure, featuring a reactive bromoethyl group, makes it a key intermediate for introducing the imidazolidin-2-one moiety into more complex molecules. However, its synthesis, particularly at scale, presents several challenges that can impact yield, purity, and process efficiency.
The most common synthetic route is a two-step process:
-
Cyclization: Formation of the precursor, 1-(2-hydroxyethyl)imidazolidin-2-one, from an appropriate diamine and a carbonyl source.
-
Bromination: Conversion of the terminal hydroxyl group to a bromide.
This guide is structured to address the practical issues encountered in each of these critical stages.
Synthetic Workflow Overview
The overall synthetic pathway is visualized below, highlighting the two key transformations. Success at scale hinges on optimizing both steps to minimize side-product formation and simplify purification.
Caption: Two-step synthesis of this compound.
Part 1: Synthesis of 1-(2-Hydroxyethyl)imidazolidin-2-one (Precursor)
The formation of the imidazolidin-2-one ring is the foundation of the entire synthesis. Achieving high purity and yield at this stage is critical to avoid complex purification challenges later. The reaction typically involves the cyclization of 2-((2-aminoethyl)amino)ethanol with a carbonylating agent like urea or carbon dioxide under thermal conditions.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the best carbonyl source for scalability? A1: While reagents like phosgene or carbonyl diimidazole (CDI) are effective, they present significant safety and cost issues at scale. Carbon dioxide (CO₂) and urea are far more practical for large-scale synthesis. CO₂ can be used under pressure at elevated temperatures, often requiring a catalyst.[4] Urea is often more straightforward, involving heating with the diamine, which releases ammonia as a byproduct. For scalability, the urea method is often preferred due to lower pressure requirements.
Q2: What are the typical reaction conditions and how critical is temperature control? A2: When using urea, the reaction is typically run neat or in a high-boiling solvent (e.g., xylene, sulfolane) at temperatures between 120-180°C. Temperature control is crucial. Insufficient heat leads to incomplete conversion, while excessive temperatures can cause decomposition and the formation of polymeric byproducts. A gradual heating ramp and careful monitoring are recommended.
Q3: My reaction stalls and I see significant starting material even after prolonged heating. What's wrong? A3: This often points to inefficient removal of the ammonia byproduct (when using urea) or water (when using CO₂). The cyclization is a condensation reaction, which is reversible.[4] Ensure your reactor setup includes an efficient condenser and a means to remove volatiles (e.g., a Dean-Stark trap for water or a gas outlet for ammonia) to drive the equilibrium toward the product.
Troubleshooting Guide: Precursor Synthesis
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Conversion | 1. Insufficient temperature. 2. Reversible reaction equilibrium not shifted. 3. Reactant stoichiometry is off. | 1. Gradually increase the reaction temperature in 5°C increments, monitoring by TLC/GC/LC. 2. Ensure efficient removal of byproducts (NH₃ or H₂O). Applying a slight vacuum (if the solvent allows) can be effective. 3. Verify the purity and molar ratios of your starting materials. |
| Product is a Dark, Viscous Oil | 1. Thermal degradation due to excessive heat or prolonged reaction time. 2. Formation of polymeric byproducts. | 1. Lower the reaction temperature and monitor for reaction completion more frequently. 2. Consider using a high-boiling, inert solvent to prevent localized overheating. 3. Purify via vacuum distillation or column chromatography on silica gel using a polar eluent system (e.g., DCM/MeOH or EtOAc/MeOH). |
| Difficult Isolation from Reaction Mixture | 1. Product is highly soluble in the reaction solvent. 2. Product has co-distilled with the solvent. | 1. After cooling, attempt to precipitate the product by adding a non-polar solvent (e.g., hexanes, MTBE). 2. If using vacuum distillation, ensure the fraction collector is efficient and the vacuum pressure is well-controlled to separate the product from high-boiling solvents. |
Scalable Protocol: Synthesis of 1-(2-Hydroxyethyl)imidazolidin-2-one
Materials:
-
2-((2-Aminoethyl)amino)ethanol (1.0 eq)
-
Urea (1.1 eq)
-
Xylene (as solvent, optional)
Procedure:
-
To a reactor equipped with a mechanical stirrer, thermometer, and a distillation condenser, add 2-((2-aminoethyl)amino)ethanol and urea.
-
If using a solvent, add xylene (approx. 2 mL per gram of diamine).
-
Begin stirring and slowly heat the mixture to 130-140°C. You will observe the evolution of ammonia gas, which should be safely scrubbed.
-
Maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting diamine is consumed.
-
Once complete, allow the mixture to cool to 80-90°C.
-
If a solvent was used, remove it under reduced pressure.
-
The crude product, 1-(2-hydroxyethyl)imidazolidin-2-one, can be purified by vacuum distillation to yield a colorless to pale yellow, viscous oil or low-melting solid.
Part 2: Bromination of 1-(2-Hydroxyethyl)imidazolidin-2-one
This step converts the primary alcohol into an alkyl bromide, a classic Sₙ2 transformation. The choice of brominating agent is the most critical parameter, dictating the reaction conditions, safety protocols, and impurity profile.
Frequently Asked Questions (FAQs)
Q1: Which brominating agent is best for scale-up: PBr₃, SOBr₂, or HBr? A1:
-
Phosphorus tribromide (PBr₃): Highly effective and works under relatively mild conditions. However, it produces phosphorous acid byproducts that must be carefully quenched and removed. Stoichiometry is critical (ideally 0.33-0.4 eq PBr₃ per 1 eq of alcohol).
-
Thionyl bromide (SOBr₂): Also very effective, producing gaseous byproducts (SO₂ and HBr) which are easy to remove but require robust scrubbing systems. It can sometimes lead to darker products if not used carefully.
-
Aqueous HBr: This is often the most cost-effective and safest option for scale-up, but it requires higher temperatures and can lead to competing elimination or hydrolysis reactions.[5] For a balance of reactivity and scalability, PBr₃ is often the preferred choice, provided proper safety and workup procedures are in place.
Q2: I'm seeing multiple spots on my TLC plate after the reaction. What are the likely side products? A2: The most common side products are:
-
Dimerization: The bromoethyl product can alkylate the starting alcohol, leading to an ether-linked dimer. This is minimized by adding the brominating agent slowly at low temperatures.
-
Elimination: Formation of 1-vinylimidazolidin-2-one, especially if the reaction is run at high temperatures or under basic conditions.
-
N-alkylation: The bromoethyl group could potentially alkylate one of the ring nitrogens, though this is less common as the amide nitrogens are less nucleophilic.
Q3: How do I control the exotherm during the addition of the brominating agent? A3: This is a critical safety and selectivity concern. The reaction should be conducted in an appropriate solvent (e.g., DCM, acetonitrile, or THF) in a jacketed reactor with efficient cooling. The brominating agent (e.g., PBr₃) must be added dropwise via an addition funnel at a low temperature (typically 0-5°C). The internal temperature must be monitored continuously.
Troubleshooting Guide: Bromination
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Low Conversion to Bromide | 1. Insufficient brominating agent. 2. Reaction temperature too low. 3. Brominating agent degraded due to moisture. | 1. Increase the equivalents of the brominating agent slightly (e.g., from 0.35 to 0.40 eq for PBr₃). 2. After slow addition at 0°C, allow the reaction to warm to room temperature and stir for several hours. 3. Use a freshly opened bottle of the reagent and ensure all glassware is rigorously dried. |
| Product Decomposes During Workup | 1. The bromoethyl group is a potent alkylating agent and can be unstable in aqueous base. 2. Residual acidic byproducts are causing degradation. | 1. Use a mild base for quenching, such as a cold, saturated sodium bicarbonate solution, and work quickly. 2. Ensure the quench is complete and the organic layer is washed thoroughly to remove all acidic residues before solvent removal. |
| Final Product is Colored (Yellow/Brown) | 1. Reaction temperature was too high. 2. Impurities from the brominating agent (e.g., free bromine). | 1. Maintain strict temperature control during addition and reaction. 2. Wash the organic layer with a dilute solution of sodium thiosulfate to remove traces of Br₂. 3. Purify the final product by column chromatography. |
Scalable Protocol: Bromination using PBr₃
Materials:
-
1-(2-Hydroxyethyl)imidazolidin-2-one (1.0 eq)
-
Phosphorus tribromide (PBr₃) (0.4 eq)
-
Dichloromethane (DCM) or Acetonitrile (anhydrous)
-
Saturated Sodium Bicarbonate solution (for quench)
Procedure:
-
Dissolve 1-(2-hydroxyethyl)imidazolidin-2-one in anhydrous DCM in a reactor under a nitrogen atmosphere.
-
Cool the solution to 0-5°C using an ice bath or chiller.
-
Add PBr₃ dropwise via an addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 3-5 hours. Monitor by TLC/LC-MS.
-
Once the reaction is complete, cool the mixture back down to 0-5°C.
-
Very slowly and carefully, quench the reaction by adding cold, saturated sodium bicarbonate solution until gas evolution ceases. Caution: This is an exothermic quench.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to obtain pure this compound.
Part 3: Purification, Stability, and Storage
The final product is a reactive molecule, and its purification and storage are non-trivial.
Purification and Stability Workflow
Caption: Workflow for purification and long-term storage.
Frequently Asked Questions (FAQs)
Q1: Can I purify the final product by distillation instead of chromatography? A1: It is possible but risky. This compound has a high boiling point and may decompose at the required temperatures. If you attempt distillation, use a high-vacuum, short-path apparatus to minimize thermal stress. A small-scale trial is essential before committing a large batch. Chromatography is generally the safer and more reliable method for achieving high purity.
Q2: How should I store the purified this compound and what is its shelf-life? A2: As a reactive alkylating agent, the product is sensitive to moisture and can degrade over time. For optimal stability, store it in an amber vial under an inert atmosphere (nitrogen or argon) at low temperatures (refrigerated at 2-8°C or frozen at -20°C for long-term storage).[6] The shelf-life is highly dependent on purity and storage conditions, but it should be re-analyzed for purity if stored for more than 6 months.
Q3: What analytical methods are recommended for quality control? A3: A comprehensive QC panel should include:
-
¹H and ¹³C NMR: To confirm structure and identify organic impurities.
-
LC-MS or GC-MS: To confirm mass and assess purity.
-
FTIR: To confirm the presence of key functional groups (amide C=O).
-
Karl Fischer Titration: To determine water content, which is critical for stability.
References
-
Cusinato, L., et al. (2018). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Molecules, 23(7), 1679. [Link]
-
ResearchGate. (2018). Formation of 1-(2-hydroxyethyl)imidazolidin-2-one from 2-[(2-aminoethyl)amino]ethan-1-ol. ResearchGate. [Link]
- Google Patents. (1991). EP0496168A1 - Process for the production of N-(2-hydroxyethyl)-2-imidazolidinone.
-
Podgornik, A., & Iskra, J. (2014). Bromination of ketones with H₂O₂–HBr “on water”. Green Chemistry, 16(4), 1874-1880. [Link]
-
Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. eda.mohp.gov.eg. [Link]
Sources
- 1. This compound;CAS No.:328569-74-0 [chemshuttle.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. EP0496168A1 - Process for the production of N-(2-hydroxyethyl)-2-imidazolidinone - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. edaegypt.gov.eg [edaegypt.gov.eg]
Validation & Comparative
A Comparative Guide to the Alkylating Efficiency of 1-(2-Bromoethyl)imidazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Selective and Efficient Alkylating Agents
Alkylating agents are a cornerstone of modern medicinal chemistry and cancer therapy, exerting their effects by covalently modifying nucleophilic sites on biological macromolecules, most notably DNA.[1] This modification can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[2] The clinical utility of an alkylating agent is a delicate balance between its therapeutic efficacy and its toxicity to healthy tissues. Consequently, there is a continuous search for novel agents with improved selectivity and efficiency.
1-(2-Bromoethyl)imidazolidin-2-one is a molecule of interest due to its structural features: a cyclic urea scaffold and a reactive bromoethyl group. The cyclic urea moiety can influence the compound's solubility, cell permeability, and interaction with biological targets, while the bromoethyl group is a well-established alkylating functional group. This guide will compare its predicted alkylating efficiency with that of established agents like N,N'-bis(2-chloroethyl)-N-nitrosourea (BCNU), melphalan, and busulfan, drawing on our understanding of haloethyl reactivity and the SAR of related compounds.
Theoretical Framework for Comparison: Reactivity of the Bromoethyl Group
The alkylating potential of this compound is primarily dictated by the 2-bromoethyl moiety. In nucleophilic substitution reactions, the nature of the leaving group is a critical determinant of reactivity. When comparing haloethyl compounds, the reactivity generally follows the trend of halogen leaving group ability: I > Br > Cl > F.[3] This is because iodide is the weakest base and the most stable anion among the halides, making it the best leaving group.
Therefore, it is reasonable to hypothesize that this compound will exhibit greater reactivity as an alkylating agent compared to its chloroethyl analogue. This enhanced reactivity is expected to translate to a higher rate of DNA alkylation. Studies on S-(2-haloethyl)-substituted cysteine and glutathione derivatives have shown that substitution of bromine for chlorine did not significantly affect the levels of DNA adducts, which is anticipated for a mechanism involving an intermediate episulfonium ion.[4]
Mechanism of Action: DNA Alkylation
Like other haloethylating agents, this compound is expected to alkylate DNA primarily at the N7 position of guanine, which is the most nucleophilic site on the DNA base.[2] The proposed mechanism likely involves an intramolecular cyclization to form a reactive aziridinium ion intermediate, which is then attacked by the nucleophilic guanine base. This mechanism is common to many nitrogen mustards.[1][5]
Diagram: Proposed Mechanism of DNA Alkylation by this compound
Caption: Proposed mechanism of DNA alkylation by this compound.
Comparative Performance with Alternative Alkylating Agents
A direct quantitative comparison of this compound with established alkylating agents is challenging due to the lack of published experimental data for this specific compound. However, based on its structure and the principles of chemical reactivity, we can make some informed predictions. The following table provides a qualitative comparison with common alternatives.
| Feature | This compound (Predicted) | N,N'-bis(2-chloroethyl)-N-nitrosourea (BCNU) | Melphalan | Busulfan |
| Alkylating Group | Bromoethyl | Chloroethyl | Chloroethyl | Methane-sulfonyloxyethyl |
| Leaving Group | Bromide | Chloride | Chloride | Mesylate |
| Predicted Reactivity | High | Moderate | Moderate | Low |
| Mechanism | Likely SN2-like with aziridinium intermediate | SN1-like | SN2-like | SN2 |
| Primary Target | DNA (N7-guanine) | DNA (O6-guanine) | DNA (N7-guanine) | DNA (N7-guanine) |
| Potential Advantages | Higher reactivity than chloroethyl analogs may lead to faster cell kill. The cyclic urea scaffold could modulate solubility and cell uptake. | Can cross the blood-brain barrier. | Actively transported into cells via amino acid transporters. | Selective toxicity towards myeloid precursors. |
| Potential Disadvantages | Higher reactivity may lead to lower selectivity and increased side effects. Lack of experimental data necessitates thorough preclinical evaluation. | Myelosuppression, pulmonary toxicity. | Myelosuppression, gastrointestinal toxicity. | Myelosuppression, pulmonary fibrosis. |
Experimental Protocols for Evaluating Alkylating Efficiency
To rigorously assess the alkylating efficiency of this compound, a series of well-defined experiments are necessary. The following protocols provide a framework for such an evaluation.
Diagram: Experimental Workflow for Comparative Analysis
Caption: A typical experimental workflow for comparing alkylating agents.
Protocol 1: Synthesis of this compound
A plausible synthetic route can be adapted from known procedures for the synthesis of N-substituted cyclic ureas.[6][7]
Objective: To synthesize and purify this compound.
Materials:
-
Imidazolidin-2-one
-
1,2-Dibromoethane
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of imidazolidin-2-one (1 equivalent) in anhydrous DMF, add potassium carbonate (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1,2-dibromoethane (1.5 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Evaporate the DMF under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to yield pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro DNA Alkylation Assay
This assay will quantify the extent of DNA alkylation by the test compound.
Objective: To determine the DNA alkylating capacity of this compound in a cell-free system.
Materials:
-
Calf thymus DNA
-
This compound and other comparator alkylating agents
-
Phosphate buffered saline (PBS), pH 7.4
-
HPLC system with a UV detector
-
Enzymes for DNA digestion (e.g., nuclease P1, alkaline phosphatase)
Procedure:
-
Prepare solutions of calf thymus DNA in PBS.
-
Treat the DNA solutions with varying concentrations of this compound and comparator agents. Incubate at 37 °C for a defined period.
-
Stop the reaction and precipitate the DNA using cold ethanol.
-
Wash the DNA pellet to remove unreacted alkylating agent.
-
Enzymatically digest the alkylated DNA to its constituent nucleosides.
-
Analyze the digested sample by HPLC to separate and quantify the normal and alkylated nucleosides.
-
The extent of DNA alkylation can be expressed as the ratio of alkylated adducts to total nucleosides.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[8]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Cell culture medium and supplements
-
This compound and other comparator alkylating agents
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound and comparator agents for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value for each compound.
Conclusion and Future Directions
While direct experimental data for this compound is currently limited, this guide provides a strong theoretical and practical framework for its evaluation as an alkylating agent. Based on fundamental principles of chemical reactivity, it is hypothesized to be a potent DNA alkylating agent, likely more reactive than its chloroethyl counterparts. The provided experimental protocols offer a clear path for researchers to validate this hypothesis and to generate the quantitative data necessary for a direct comparison with established anticancer drugs.
Future research should focus on executing these protocols to determine the reaction kinetics, substrate specificity, and in vitro and in vivo efficacy of this compound. Such studies will be crucial in ascertaining its potential as a novel therapeutic agent and in understanding the contribution of the imidazolidin-2-one scaffold to its biological activity.
References
-
Pommier, Y., et al. (2001). Antimitotic antitumor agents: synthesis, structure-activity relationships, and biological characterization of N-aryl-N'-(2-chloroethyl)ureas as new selective alkylating agents. Journal of Medicinal Chemistry, 44(5), 694-702. [Link]
-
Guengerich, F. P., et al. (1990). Comparison of the DNA-alkylating properties and mutagenic responses of a series of S-(2-haloethyl)-substituted cysteine and glutathione derivatives. Biochemistry, 29(45), 10342-10350. [Link]
-
Pires, J., Kreutz, O. C., & Perassolo, M. (2018). PHARMACOLOGICAL PROFILE AND STRUCTURE- ACTIVITY RELATIONSHIP OF ALKYLATING AGENTS USED IN CANCER TREATMENT. International Journal of Research in Pharmaceutical and Chemical Sciences, 8(1), 1-10. [Link]
-
Catalano, A., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 1001144. [Link]
-
Wang, S., et al. (2019). A Novel Depurination Methodology to Assess DNA Alkylation of Chloro-Bis-Seco-Cyclopropylbenzoindoles Allowed for Comparison of Minor-Groove Reactivity. Drug Metabolism and Disposition, 47(5), 547-555. [Link]
-
Eisenbrand, G., & Fiebig, H. H. (1984). Chemical Properties and Biological Effects of 2-haloethyl Sulfonates. Journal of Cancer Research and Clinical Oncology, 108(2), 169-175. [Link]
-
AOP-Wiki. DNA Alkylation. [Link]
-
Shuker, D. E., et al. (1993). Noninvasive methods for measuring DNA alkylation in experimental animals and humans. Environmental Health Perspectives, 99, 45-48. [Link]
-
Vargas, D. A., Santiago, C. C., & Cánepa, A. S. (2018). Synthesis of Complex Ureas with Brominated Heterocyclic Intermediates. ChemistrySelect, 3(32), 9239-9243. [Link]
-
Collins, A. R., et al. (2017). Measuring DNA modifications with the comet assay: a compendium of protocols. Nature Protocols, 12(12), 2469-2503. [Link]
-
Sfakianakis, I. R., et al. (2015). Versatile cell-based assay for measuring DNA alkylation damage and its repair. PLoS One, 10(3), e0119321. [Link]
-
Kumari, P., et al. (2024). Acyl Urea Compounds Therapeutics and its Inhibition for Cancers in Women: A Review. Anticancer Agents in Medicinal Chemistry. [Link]
-
Colvin, M., & Hilton, J. (2001). Alkylating Agents. In: Kufe, D. W., et al., editors. Holland-Frei Cancer Medicine. 6th edition. Hamilton (ON): BC Decker. [Link]
-
Pires, J., Kreutz, O. C., & Perassolo, M. (2018). PHARMACOLOGICAL PROFILE AND STRUCTURE- ACTIVITY RELATIONSHIP OF ALKYLATING AGENTS USED IN CANCER TREATMENT. Semantic Scholar. [Link]
-
Pankiewicz, K. W., et al. (1993). Cyclic urea nucleosides. Cytidine deaminase activity as a function of aglycon ring size. Journal of Medicinal Chemistry, 36(13), 1845-1849. [Link]
-
Rosa, N. S., et al. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Synthesis, 52(14), 2099-2105. [Link]
-
Chabner, B. A., & Longo, D. L. (Eds.). (2011). Cancer chemotherapy and biotherapy: principles and practice. Lippincott Williams & Wilkins. [Link]
-
Kulkarni, S. K., et al. (2021). Alkylating Agents, the Road Less Traversed, Changing Anticancer Therapy. Anti-cancer agents in medicinal chemistry, 21(14), 1836–1852. [Link]
-
Bodell, W. J., et al. (2003). Repair of DNA alkylation products formed in 9L cell lines treated with 1-(2-chloroethyl)-1-nitrosourea. Mutation research, 522(1-2), 99–106. [Link]
-
Bodell, W. J. (2008). DNA alkylation products formed by 1-(2-chloroethyl)-1-nitrosourea as molecular dosimeters of therapeutic response. Journal of neuro-oncology, 90(2), 127–133. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Frontiers in chemistry, 3, 16. [Link]
-
Fu, D., Calvo, J. A., & Samson, L. D. (2012). Balancing repair and tolerance of DNA damage caused by alkylating agents. Nature reviews. Cancer, 12(2), 104–120. [Link]
-
Michejda, C. J., et al. (1996). Specificity of DNA alkylation by 1-(2-chloroethyl)-3-alkyl-3-acyltriazenes depends on the structure of the acyl group: kinetic and product studies. Chemical research in toxicology, 9(7), 1235–1242. [Link]
-
Barret, R., et al. (2012). Intramolecular Cyclization of N-phenyl N'(2-chloroethyl)ureas leads to Active N-phenyl-4,5-dihydrooxazol-2-amines Alkylating β-Tubulin Glu198 and Prohibitin Asp40. Journal of medicinal chemistry, 55(20), 8879–8888. [Link]
- Held, P. (1998). Preparation of cyclic urea derivatives. U.S. Patent No. 6,103,898. Washington, DC: U.S.
-
Schaer, J. C., & Schindler, R. (1967). Cytokinetic and cytotoxic effects of urea on HeLa cells in suspension cultures. Biochimica et biophysica acta, 145(2), 233–243. [Link]
-
Kalistratova, A. V., et al. (2021). Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents. Molecules, 26(23), 7203. [Link]
-
Teicher, B. A., et al. (1986). Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines. Cancer research, 46(9), 4379–4383. [Link]
-
Tomishige, K., et al. (2011). Highly efficient synthesis of cyclic ureas from CO2 and diamines by a pure CeO2 catalyst using a 2-propanol solvent. Green Chemistry, 13(5), 1163-1166. [Link]
-
Teicher, B. A., et al. (1989). Influence of schedule on alkylating agent cytotoxicity in vitro and in vivo. Cancer research, 49(21), 5947–5951. [Link]
-
Wujec, M., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International journal of molecular sciences, 22(21), 11638. [Link]
-
Wang, X., et al. (2011). Synthesis and characterization of novel N-acyl cyclic urea derivatives. ARKIVOC, 2011(9), 232-245. [Link]
-
Wang, X., et al. (2011). Synthesis and characterization of novel N-acyl cyclic urea derivatives. ResearchGate. [Link]
-
Ryabukhin, S. V., et al. (2007). N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones. Synthesis, 2007(03), 417-427. [Link]
-
Fernández-Gómez, M. R., et al. (2010). Alkylating potential of oxetanes. Chemical research in toxicology, 23(8), 1374–1380. [Link]
-
Fernández-Gómez, M. R., et al. (2010). Alkylating Potential of Oxetanes. ResearchGate. [Link]
-
Singh, A. V., et al. (2024). Computational framework for identifying and evaluating mutagenic and xenoestrogenic potential of food additives. Food and chemical toxicology, 189, 114757. [Link]
Sources
- 1. brainkart.com [brainkart.com]
- 2. ijrpc.com [ijrpc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Comparison of the DNA-alkylating properties and mutagenic responses of a series of S-(2-haloethyl)-substituted cysteine and glutathione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkylating Agents, the Road Less Traversed, Changing Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Straightforward Synthesis of N-Substituted Ureas from Primary Amides [organic-chemistry.org]
- 8. A Novel Depurination Methodology to Assess DNA Alkylation of Chloro-Bis-Seco-Cyclopropylbenzoindoles Allowed for Comparison of Minor-Groove Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Analysis of 1-(2-Bromoethyl)imidazolidin-2-one for Unambiguous Structural Confirmation
This guide provides an in-depth, multi-technique spectroscopic framework for the structural confirmation of 1-(2-Bromoethyl)imidazolidin-2-one. Designed for researchers in synthetic chemistry and drug development, this document moves beyond mere data presentation. It delves into the rationale behind experimental choices, offers detailed protocols for data acquisition, and provides a comparative analysis to ensure the highest degree of confidence in structural elucidation. By integrating data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we establish a self-validating system for confirming the molecular structure.
The Imperative of Spectroscopic Confirmation
In the synthesis of novel chemical entities, absolute certainty of the molecular structure is paramount. Ambiguity can lead to misinterpreted biological data, wasted resources, and irreproducible results. This compound, a functionalized cyclic urea, presents several key structural features that are amenable to spectroscopic analysis: a five-membered imidazolidinone ring, a flexible bromoethyl sidechain, a carbonyl group, and distinct proton and carbon environments. This guide will systematically probe these features to build an unassailable case for its structural identity.
Molecular Structure and Analytical Strategy
A definitive analysis requires a targeted approach. The structure of this compound is first dissected to identify unique spectroscopic handles.
Caption: Labeled structure of this compound.
Our analytical workflow is designed to synergistically combine information from multiple techniques.
Caption: Integrated workflow for spectroscopic structural confirmation.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Rationale: ¹H NMR is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For our target compound, it will allow us to:
-
Confirm the number of distinct proton environments.
-
Determine the connectivity of the bromoethyl chain through spin-spin coupling.
-
Verify the substitution pattern on the imidazolidinone ring.
Experimental Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of CDCl₃ is based on its ability to dissolve a wide range of organic compounds and its single residual peak at δ 7.26 ppm, which is unlikely to overlap with our signals of interest.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex multiplets.[1]
-
Processing: Process the raw data (Free Induction Decay) with Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons for each peak.
Data Presentation and Interpretation
The spectrum is predicted to show four distinct signals, plus a broader signal for the N-H proton.
| Label (from Fig. 1) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| H (on N3) | 5.0 - 6.5 | broad singlet | 1H | Exchangeable proton on nitrogen; signal is often broad. |
| H (on C4/C5) | ~3.65 | triplet | 2H | Methylene protons adjacent to two nitrogen atoms (N1, N3). |
| H (on C1') | ~3.55 | triplet | 2H | Methylene protons adjacent to a ring nitrogen (N1) and a CH₂ group. |
| H (on C2') | ~3.45 | triplet | 2H | Methylene protons adjacent to an electronegative bromine atom, causing a downfield shift.[2][3][4] |
| H (on C4/C5) | ~3.30 | triplet | 2H | Methylene protons adjacent to two nitrogen atoms (N1, N3). |
Note: The exact chemical shifts for the two sets of ring protons (on C4 and C5) and the two sets of side-chain protons (C1' and C2') will be distinct triplets due to their different chemical environments and coupling to their neighbors. The n+1 rule predicts a triplet (2 neighboring protons + 1) for each methylene group in the ethyl chain.[2][5]
Comparative Analysis: The parent compound, 2-imidazolidone, shows a single peak for its four equivalent methylene protons at approximately δ 3.44 ppm.[6] The introduction of the bromoethyl group at N1 breaks this symmetry and introduces two new signals for the sidechain. The downfield shift of the C2' protons is a direct consequence of the deshielding effect of the adjacent bromine atom, a key piece of confirmatory evidence.[7]
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Rationale: ¹³C NMR provides direct information about the carbon skeleton of the molecule. It is used to:
-
Confirm the total number of unique carbon atoms.
-
Identify the carbonyl carbon, a key functional group.
-
Differentiate between the carbons in the ring and the sidechain.
Experimental Protocol
-
Sample and Solvent: Use the same sample prepared for ¹H NMR analysis.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on the same spectrometer, typically at a frequency of ~100 MHz for a 400 MHz instrument. Broadband proton decoupling is employed to simplify the spectrum, resulting in a single peak for each unique carbon.[8]
-
Processing: Standard Fourier transform and processing are applied.
Data Presentation and Interpretation
The proton-decoupled spectrum is predicted to show four distinct signals corresponding to the four unique carbon environments.
| Label (from Fig. 1) | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C2 | ~163 | Carbonyl carbon, significantly deshielded by the double bond to oxygen and adjacent nitrogens.[8][9] |
| C1' | ~48 | Methylene carbon adjacent to a nitrogen atom. |
| C4/C5 | ~41 | Methylene carbons within the imidazolidinone ring, adjacent to nitrogen. |
| C2' | ~30 | Methylene carbon directly attached to the electronegative bromine atom.[3][10][11] |
Comparative Analysis: The carbonyl carbon in cyclic ureas typically resonates in the δ 160-170 ppm range, consistent with our prediction.[9][12] The chemical shift of the carbon atom bonded to bromine (C2') is expected to be in the range of 20-40 ppm.[3] This is a significant shift from a typical sp³ carbon (δ 10-25 ppm) and serves as a strong indicator of halogenation. The number of signals (four) directly confirms the molecular asymmetry introduced by the N1-substituent, distinguishing it from the parent 2-imidazolidone which would show only two signals.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: IR spectroscopy is an invaluable and rapid technique for identifying the presence of specific functional groups by detecting their characteristic vibrational frequencies.[13][14] For our target molecule, we will look for:
-
The C=O (carbonyl) stretch, confirming the urea moiety.
-
The N-H stretch, confirming the secondary amine in the ring.
-
C-N and C-Br stretches, which provide fingerprint-level confirmation.
Experimental Protocol
-
Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, which is a modern, solvent-free method. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Processing: The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).
Data Presentation and Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Rationale |
| ~3300 | N-H Stretch | Strong, somewhat broad | Characteristic of a secondary amine/amide N-H bond.[12] |
| 2850-2960 | C-H Stretch | Medium to strong, sharp | Aliphatic C-H stretching from the methylene groups. |
| ~1690 | C=O Stretch (Amide I) | Very strong, sharp | Key diagnostic peak for the carbonyl group in a five-membered cyclic urea.[15][16][17] |
| ~1480 | C-N Stretch | Medium to strong | Associated with the urea C-N bonds.[17] |
| 550-650 | C-Br Stretch | Medium to weak | Characteristic stretching vibration for an alkyl bromide. |
Comparative Analysis: The most telling absorption is the strong carbonyl peak around 1690 cm⁻¹. Saturated acyclic amides typically absorb near 1650 cm⁻¹, but ring strain in five-membered lactams (and cyclic ureas) increases the frequency to ~1700 cm⁻¹.[16] This position is a hallmark of the imidazolidin-2-one ring system. The presence of both a strong N-H stretch and the characteristic C-Br stretch provides complementary evidence that confirms all key functional groups.
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, offering definitive proof of the elemental composition and structural features.[18][19] For this compound, MS is critical for:
-
Determining the exact molecular weight.
-
Confirming the presence of one bromine atom through its unique isotopic signature.
Experimental Protocol
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography.
-
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to generate the molecular ion with minimal fragmentation.[20] Electron Ionization (EI) can also be used to induce characteristic fragmentation.[20]
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) to obtain accurate mass measurements.
Data Presentation and Interpretation
The molecular formula is C₅H₉BrN₂O. The key observation will be the molecular ion peak.
| m/z (mass-to-charge ratio) | Identity | Expected Relative Intensity | Rationale |
| 192.00 | [M]⁺ (with ⁷⁹Br) | ~100% | Molecular ion containing the ⁷⁹Br isotope. |
| 194.00 | [M+2]⁺ (with ⁸¹Br) | ~98% | Molecular ion containing the ⁸¹Br isotope.[21][22] |
| 113.06 | [M - Br]⁺ | Variable | Fragment resulting from the loss of the bromine radical. |
| 85.06 | [C₄H₇N₂O]⁺ | Variable | Fragment resulting from cleavage of the C1'-C2' bond. |
Comparative Analysis: The most conclusive piece of evidence from the mass spectrum is the presence of two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion.[21][22] This pattern is the unmistakable isotopic signature of a molecule containing a single bromine atom (⁷⁹Br and ⁸¹Br isotopes have a natural abundance of ~50.7% and ~49.3%, respectively).[22] This single observation powerfully confirms the presence of bromine in the structure. The fragmentation pattern, particularly the loss of a bromine radical (mass 79 or 81), further supports the proposed structure.[20][21]
Conclusion: A Synthesis of Spectroscopic Evidence
No single technique provides absolute proof. True structural confirmation lies in the seamless integration of complementary data from multiple spectroscopic methods.
-
¹H and ¹³C NMR collectively map the complete carbon-hydrogen framework, confirming the 1- and 2- positions of the ethyl and bromo substituents, respectively, on the N-substituted imidazolidinone ring.
-
IR Spectroscopy provides unambiguous evidence for the core functional groups: the cyclic urea carbonyl (C=O), the secondary amine (N-H), and the alkyl bromide (C-Br).
-
Mass Spectrometry delivers the definitive molecular weight and, crucially, confirms the presence of a single bromine atom through its characteristic isotopic pattern.
The predicted data, grounded in established spectroscopic principles and compared against known values for related structures, forms a coherent and self-validating dataset. When experimental results align with this comprehensive analysis, the structure of this compound can be assigned with the highest degree of scientific confidence.
References
- BenchChem. Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
- University of Calgary. Mass Spectrometry: Fragmentation.
- eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
-
Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Online] Available at: [Link]
-
Hussain, S. & Lien, E. (1973). Infrared Absorption Study of Some Cyclic Ureas, Cyclic Thioureas and Their N,N′-Dialkyl Derivatives. Spectroscopy Letters, 6(2), 97-108. [Online] Available at: [Link]
-
Taylor & Francis Online. Infrared Absorption Study of Some Cyclic Ureas, Cyclic Thioureas and Their N,N′-Dialkyl Derivatives. [Online] Available at: [Link]
- Wiley-VCH. Supporting Information for various compounds.
-
Doc Brown's Chemistry. 1H proton nmr spectrum of 1-bromobutane. [Online] Available at: [Link]
-
ResearchGate. New Imidazolidine-dione Derivatives: Synthesis, Characterization and Spectroscopic study. [Online] Available at: [Link]
-
Scribd. Halogen Fragmentation in Mass Spectrometry. [Online] Available at: [Link]
-
National Institutes of Health (NIH). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones. [Online] Available at: [Link]
-
MDPI. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane. [Online] Available at: [Link]
-
University of Puget Sound. Typical Proton and C-13 Chemical Shifts. [Online] Available at: [Link]
- Polish Academy of Sciences. The Infra-red Absorption Spectrum and Structure of Urea.
-
Doc Brown's Chemistry. Low resolution 1H NMR spectrum of 1-bromobutane. [Online] Available at: [Link]
-
Chemistry Stack Exchange. Calculated 13C NMR Shifts of brominated Carbons. [Online] Available at: [Link]
-
ACS Publications. Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation. [Online] Available at: [Link]
-
ResearchGate. The infrared absorption spectra of urea-hydrocarbon adduct. [Online] Available at: [Link]
-
Royal Society of Chemistry. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts. [Online] Available at: [Link]
-
Doc Brown's Chemistry. Mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea. [Online] Available at: [Link]
-
ResearchGate. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane. [Online] Available at: [Link]
- NPTEL. 13C NMR spectroscopy • Chemical shift.
-
Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Online] Available at: [Link]
-
Chemistry LibreTexts. 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Online] Available at: [Link]
- Chem 117 Reference Spectra. 1H, 13C NMR data.
-
Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Online] Available at: [Link]
- 13-C NMR Chemical Shift Table.
-
MDPI. Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. [Online] Available at: [Link]
-
Organic Chemistry Portal. Imidazolidinone synthesis. [Online] Available at: [Link]
-
ResearchGate. Synthesis of New Imidazolidin-2-ones Based on the Reaction of 1-(2,2-Dimethoxyethyl)urea with C-Nucleophiles. [Online] Available at: [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Online] Available at: [Link]
-
Royal Society of Chemistry. Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. [Online] Available at: [Link]
-
KPU Pressbooks. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. [Online] Available at: [Link]
-
Grossmont College. INFRARED SPECTROSCOPY (IR). [Online] Available at: [Link]
-
Chem LibreTexts. 29.7 Mass Spectrometry (MS). [Online] Available at: [Link]
-
Compound Interest. Analytical Chemistry – Infrared (IR) Spectroscopy. [Online] Available at: [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Online] Available at: [Link]
-
PubMed. Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. [Online] Available at: [Link]
-
University of Wisconsin-Madison. Infrared (IR) Spectroscopy. [Online] Available at: [Link]
-
NIST WebBook. 2-Imidazolidinethione. [Online] Available at: [Link]
-
Michigan State University. Mass Spectrometry. [Online] Available at: [Link]
-
Save My Exams. Mass spectrometry (AQA A Level Chemistry): Revision Note. [Online] Available at: [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. 1H proton nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. web.pdx.edu [web.pdx.edu]
- 4. chem.uoi.gr [chem.uoi.gr]
- 5. compoundchem.com [compoundchem.com]
- 6. 2-Imidazolidone(120-93-4) 1H NMR spectrum [chemicalbook.com]
- 7. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 9. mdpi.com [mdpi.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. bhu.ac.in [bhu.ac.in]
- 12. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. compoundchem.com [compoundchem.com]
- 14. Infrared (IR) Spectroscopy – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 15. tandfonline.com [tandfonline.com]
- 16. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 17. researchgate.net [researchgate.net]
- 18. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 19. Mass Spectrometry [www2.chemistry.msu.edu]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 22. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of 1-(2-Bromoethyl)imidazolidin-2-one
Introduction: The Critical Role of Purity in Synthetic Intermediates
In the landscape of pharmaceutical development, the purity of a synthetic intermediate is not merely a quality metric; it is a cornerstone of safety, efficacy, and process consistency. 1-(2-Bromoethyl)imidazolidin-2-one is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can have cascading effects, leading to unwanted side-products in subsequent synthetic steps, reduced overall yield, and the potential introduction of toxic or mutagenic species into the final drug substance.[1][2]
Therefore, a robust, accurate, and reliable analytical method for purity determination is paramount. High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy for non-volatile and semi-volatile small organic molecules.[3][4]
This guide provides an in-depth analysis of a validated Reversed-Phase HPLC (RP-HPLC) method for the purity assessment of this compound. We will explore the rationale behind the methodological choices, compare it with viable alternatives, and present a detailed protocol grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[5][6]
The Analytical Challenge: Understanding the Analyte and Its Potential Impurities
The successful development of a purity method begins with a thorough understanding of the target molecule and the potential impurities that may arise during its synthesis and storage.
This compound is a moderately polar, halogenated organic compound. Its structure contains a UV-active chromophore (the imidazolidin-2-one ring), making it an excellent candidate for UV-based detection.
Potential impurities can be classified according to ICH Q3A guidelines and may include:[1][2][5]
-
Starting Materials: Unreacted imidazolidin-2-one or the bromoethylating agent.
-
By-products: Compounds formed from side-reactions, such as the elimination of HBr to form 1-vinylimidazolidin-2-one or dimerization products.
-
Intermediates: Carry-over from previous synthetic steps.[7]
-
Degradation Products: Resulting from instability under specific pH, light, or temperature conditions. A primary degradation pathway could be hydrolysis of the bromo-group to form the corresponding hydroxyethyl derivative.
A successful HPLC method must be able to separate the main component from all these potential impurities to ensure accurate quantification.
Method Selection Rationale: Why Reversed-Phase HPLC is the Optimal Approach
While several analytical techniques exist for organic compound analysis, RP-HPLC offers the most balanced and effective solution for this specific challenge.
| Analytical Technique | Applicability for this compound Purity | Rationale & Comparison |
| Reversed-Phase HPLC (RP-HPLC) | Excellent (Recommended) | The industry standard for small molecule pharmaceuticals.[8] It excels at separating compounds based on hydrophobicity. A C18 column provides sufficient retention for the moderately polar main analyte while allowing for effective separation from more polar (e.g., hydrolyzed degradants) and less polar (e.g., certain by-products) impurities. Compatibility with UV-Vis detectors is a major advantage.[3] |
| Gas Chromatography (GC) | Poor | While the analyte has some volatility, it is susceptible to thermal degradation at typical GC injector temperatures. This can lead to the formation of artifacts (e.g., elimination products) and provide an inaccurate purity profile. Furthermore, non-volatile impurities like inorganic salts or highly polar starting materials would not be detected. |
| Normal Phase HPLC (NP-HPLC) | Possible, but not ideal | NP-HPLC separates based on polarity using non-polar mobile phases. While it could be used, it often suffers from longer column equilibration times and higher solvent costs. For this application, RP-HPLC provides more straightforward and reproducible separations.[8] |
| Supercritical Fluid Chromatography (SFC) | Possible, but unnecessary | SFC is a powerful technique, particularly for chiral separations or for analytes not suitable for LC or GC. However, for a standard achiral purity assessment, it represents unnecessary complexity and instrumentation cost compared to the robust and ubiquitous RP-HPLC.[8] |
Experimental Workflow for HPLC Purity Assessment
The following diagram illustrates the comprehensive workflow, from sample handling to the final, validated purity report.
Caption: A comprehensive workflow for the HPLC purity assessment of synthesized intermediates.
Detailed HPLC Method Protocol
This protocol is designed to be a robust starting point for method development and validation, adhering to common pharmaceutical practices.[9][10]
1. Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.[11]
-
Chromatographic Column: Waters Symmetry C18, 4.6 x 150 mm, 5 µm, or equivalent.
-
Reagents: Acetonitrile (HPLC Grade), Water (HPLC Grade), Phosphoric Acid (ACS Grade).
-
Reference Standard: A well-characterized batch of this compound with established purity.
2. Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acid modifier ensures a consistent pH to suppress silanol interactions on the column and provide sharp, symmetrical peaks for any ionizable species. |
| Mobile Phase B | Acetonitrile (ACN) | ACN is a common organic modifier with good UV transparency and low viscosity, providing excellent separation efficiency. |
| Gradient Program | Time (min) | %B |
| 0.0 | 10 | |
| 20.0 | 90 | |
| 25.0 | 90 | |
| 25.1 | 10 | |
| 30.0 | 10 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures retention time stability and reproducibility. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring adequate sensitivity. |
| PDA Detection | 210 nm, with spectral scan from 190-400 nm | 210 nm is chosen for high sensitivity to the amide chromophore. The full spectral scan is critical for peak purity assessment and impurity identification.[11] |
3. Sample and Standard Preparation
-
Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).
-
Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the synthesized batch of this compound in the same manner as the standard solution to a nominal concentration of 0.5 mg/mL.
Data Analysis, Interpretation, and Acceptance Criteria
Following data acquisition, the purity is typically determined by the area percent method.
Purity Calculation: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Hypothetical Data Summary: The following table presents a hypothetical result for a synthesized batch, demonstrating how data would be structured and interpreted against ICH thresholds.[5]
| Peak ID | Retention Time (min) | Relative Retention Time (RRT) | Area (%) | ICH Q3A Threshold* | Status |
| Impurity 1 (Starting Material) | 4.5 | 0.45 | 0.08% | Identification: >0.10% | Reportable |
| This compound | 10.0 | 1.00 | 99.65% | - | API |
| Impurity 2 (Unknown) | 12.1 | 1.21 | 0.12% | Identification: >0.10% | Identify & Report |
| Impurity 3 (By-product) | 15.3 | 1.53 | 0.15% | Qualification: >0.15% | Qualify, Identify, & Report |
| Total Impurities | - | - | 0.35% | - | - |
| Purity by Area % | - | - | 99.65% | - | - |
*Thresholds are illustrative and depend on the maximum daily dose of the final API.[1]
Ensuring Trustworthiness: The Role of Method Validation
To ensure this analytical method is fit for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[12][13] This process establishes the method's trustworthiness and scientific validity. Key validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated through forced degradation studies and peak purity analysis using a PDA detector.[14][15]
-
Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a specified range (e.g., from the Limit of Quantitation to 150% of the target concentration).
-
Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by analyzing samples with known concentrations (e.g., spiked placebo).
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[12]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is critical for quantifying trace impurities.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).
A successfully validated method provides high confidence that the reported purity value is accurate and reliable, a non-negotiable requirement in pharmaceutical development.
References
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH Q3A(R2) Impurities in new drug substances - Scientific guideline . European Medicines Agency (EMA). [Link]
-
Impurity guidelines in drug development under ICH Q3 . AMSbiopharma. [Link]
-
ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances . ECA Academy. [Link]
-
Navigating HPLC Method Development: Tips for Success . Pharma's Almanac. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals . American Chemical Society. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis . Technology Networks. [Link]
-
A Review on HPLC Method Development and Validation . International Journal of Pharmacy & Pharmaceutical Research. [Link]
-
Steps for HPLC Method Validation . Pharmaguideline. [Link]
-
HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW . World Journal of Pharmaceutical and Medical Research. [Link]
-
A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines . International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Imidazolidinone synthesis . Organic Chemistry Portal. [Link]
-
Advances in the Analysis of Persistent Halogenated Organic Compounds . LCGC North America. [Link]
-
Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices . Technology Networks. [Link]
-
HPLC method validation for pharmaceuticals: a review . ResearchGate. [Link]
-
Characterization and Validation of Impurities in Pharmaceutical Bulk Drug by HPLC Methods . IOSR Journal of Pharmacy. [Link]
-
Evaluating Impurities in Drugs (Part I of III) . Pharmaceutical Technology. [Link]
Sources
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. pharma.gally.ch [pharma.gally.ch]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. pharmtech.com [pharmtech.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. pharmtech.com [pharmtech.com]
- 10. wjpmr.com [wjpmr.com]
- 11. sepscience.com [sepscience.com]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 13. researchgate.net [researchgate.net]
- 14. usp.org [usp.org]
- 15. ijpsjournal.com [ijpsjournal.com]
A Comparative Mechanistic Guide to the Reactions of 1-(2-Bromoethyl)imidazolidin-2-one
This guide provides an in-depth analysis of the reaction mechanisms of 1-(2-Bromoethyl)imidazolidin-2-one, a heterocyclic compound of interest in pharmaceutical development and organic synthesis. We will compare its primary reaction pathways, supported by established chemical principles and analogous reactivity studies, and provide detailed experimental protocols for researchers seeking to investigate its behavior.
Introduction: Structural Features and Reactivity Overview
This compound is a bifunctional molecule featuring a stable five-membered cyclic urea (imidazolidin-2-one) core and a reactive primary alkyl bromide side chain. The core value of this molecule in synthetic applications lies in the electrophilic nature of the carbon atom attached to the bromine, making it a target for nucleophilic attack.[1][2] However, the proximity of nucleophilic nitrogen atoms within the urea structure introduces a critical competing pathway: intramolecular cyclization. Understanding the delicate balance between these intermolecular and intramolecular reactions is paramount for controlling reaction outcomes and harnessing the molecule's synthetic potential. Its derivatives have been explored for their potential in developing anti-cancer agents, underscoring the importance of its reaction mechanics.[1]
The Dichotomy of Reaction Pathways: Intermolecular vs. Intramolecular
The reactivity of this compound is dominated by a competition between two primary mechanistic pathways: intermolecular nucleophilic substitution and intramolecular cyclization.
Pathway A: Intermolecular Nucleophilic Substitution (SN2)
In the presence of an external nucleophile (Nu:⁻), the molecule can undergo a standard bimolecular nucleophilic substitution (SN2) reaction. The nucleophile attacks the electrophilic carbon of the bromoethyl group, displacing the bromide ion, which is an excellent leaving group.
-
Mechanism: This is a concerted, second-order reaction where the rate is dependent on the concentration of both the substrate and the external nucleophile.[3]
-
Stereochemistry: The reaction proceeds with an inversion of configuration at the electrophilic carbon center.
-
Favorable Conditions: High concentrations of a strong, sterically unhindered nucleophile (e.g., N₃⁻, CN⁻, RS⁻) favor this pathway.[1][4] Polar aprotic solvents (e.g., DMSO, DMF) are often used to enhance the nucleophilicity of the attacking species.
Pathway B: Intramolecular Cyclization
A significant and often dominant reaction pathway is an intramolecular cyclization. In this process, a nitrogen atom from the imidazolidin-2-one ring acts as an internal nucleophile, attacking the electrophilic carbon of the bromoethyl side chain.[2] This process is analogous to the well-documented cyclization of N-phenyl-N'-(2-chloroethyl)ureas (CEUs), which are known to form highly reactive cyclic intermediates.[2][5]
-
Mechanism: This reaction proceeds via an intramolecular nucleophilic substitution (SNi-type) mechanism. It is proposed that tautomerization of the urea to its isourea form can enhance the nucleophilicity of the ring nitrogen, facilitating the attack.[2] The result is the formation of a fused bicyclic system with the expulsion of the bromide ion.
-
Favorable Conditions: This pathway is favored in the presence of weak or low concentrations of external nucleophiles, or when heated in a suitable solvent. The formation of a thermodynamically stable five-membered ring is a strong driving force for this cyclization.[6]
-
Significance: The resulting cyclized product can be a more reactive species than the parent compound.[2] In the case of CEUs, these cyclic intermediates are the key alkylating agents responsible for their anticancer activity, targeting proteins such as β-tubulin and prohibitin.[5]
Caption: Competing reaction pathways for this compound.
Comparative Performance and Experimental Data
The preferred reaction pathway is highly dependent on the reaction conditions and the nature of the nucleophile employed. Below is a comparative summary of expected outcomes.
| Condition | Nucleophile | Expected Major Product | Dominant Pathway | Rationale |
| High Concentration | Strong (e.g., NaN₃) | 1-(2-Azidoethyl)imidazolidin-2-one | Intermolecular SN2 | A high concentration of a potent nucleophile outcompetes the internal nucleophile. |
| Low Concentration | Strong (e.g., NaN₃) | Mixture of Products | Competing Pathways | The rate of the bimolecular reaction decreases, allowing the unimolecular cyclization to compete. |
| Any Concentration | Weak (e.g., H₂O, ROH) | Fused Bicyclic Product | Intramolecular Cyclization | The internal nucleophile is more effective than the weak external nucleophile. |
| No External Nucleophile | Heat in Toluene | Fused Bicyclic Product | Intramolecular Cyclization | Thermal energy promotes the intramolecular reaction in the absence of other nucleophiles. |
Experimental Protocols for Mechanistic Investigation
To empirically determine the reaction kinetics and validate the proposed mechanisms, the following protocols can be employed.
Protocol 1: Kinetic Analysis of Intermolecular Nucleophilic Substitution
This experiment aims to determine the rate law for the reaction with a strong external nucleophile, such as sodium azide.
Objective: To establish the reaction order with respect to both this compound and the external nucleophile.
Methodology:
-
Preparation of Stock Solutions: Prepare stock solutions of known concentrations of this compound and sodium azide in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a thermostated cuvette for a UV-Vis spectrophotometer or in vials for HPLC analysis, mix the reactants at various initial concentrations. For example, keep the substrate concentration constant while varying the nucleophile concentration, and vice versa.
-
Data Acquisition: Monitor the reaction progress over time. This can be done by observing the disappearance of a reactant or the appearance of a product using a suitable analytical technique like stopped-flow spectroscopy for fast reactions or HPLC for slower reactions.[7]
-
Data Analysis: Plot the concentration of the reactant or product versus time. Determine the initial rate for each concentration set. Plot the log(initial rate) vs. log(concentration) for each reactant to determine the order of the reaction with respect to that reactant.
-
Rate Law Determination: From the orders determined, establish the overall rate law. For a classic SN2 reaction, the expected rate law is: Rate = k[Substrate][Nucleophile].
Caption: Experimental workflow for kinetic analysis of nucleophilic substitution.
Protocol 2: Identification of the Intramolecular Cyclization Product
This experiment aims to confirm the formation of the bicyclic product in the absence of a strong external nucleophile.
Objective: To isolate and characterize the product of intramolecular cyclization.
Methodology:
-
Reaction: Dissolve this compound in a relatively non-nucleophilic solvent (e.g., toluene or acetonitrile).
-
Heating: Heat the solution under reflux for several hours to promote the intramolecular reaction. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Workup and Purification: After the reaction is complete, cool the mixture, remove the solvent under reduced pressure, and purify the residue using column chromatography.
-
Characterization: Characterize the purified product using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To determine the chemical structure and confirm the formation of the new bicyclic ring system.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product, which should correspond to the loss of HBr from the starting material.
-
Infrared (IR) Spectroscopy: To observe changes in characteristic functional group frequencies.
-
Conclusion and Outlook
The reactivity of this compound is a classic example of competing intermolecular and intramolecular pathways. The outcome of its reactions can be effectively controlled by the careful selection of nucleophiles and reaction conditions. Strong, concentrated nucleophiles favor direct SN2 substitution, while conditions that limit external nucleophilic attack promote the formation of a fused bicyclic system via intramolecular cyclization. This latter pathway is particularly significant, as analogous cyclizations in related compounds like N-(2-chloroethyl)ureas are known to generate potent biological alkylating agents.[5] A thorough mechanistic understanding is therefore essential for researchers aiming to utilize this compound as a versatile intermediate in the synthesis of novel pharmaceuticals and other complex organic molecules.
References
- Benchchem. 1-(2-Bromoethyl)urea | 40380-05-0.
- Benchchem. N-(2-bromoethyl)-N'-(4-fluorophenyl)urea | 246236-34-0.
-
Vargas, D. A., Santiago, C. C., & Cánepa, A. S. (2018). Synthesis of Complex Ureas with Brominated Heterocyclic Intermediates. ChemistrySelect, 3(43), 12139-12143. [Link]
-
Ciriminna, R., & Pagliaro, M. (2018). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Molecules, 23(12), 3298. [Link]
-
Barret, J. M., et al. (2011). Intramolecular cyclization of N-phenyl-N'-(2-chloroethyl)ureas leads to active N-phenyl-4,5-dihydrooxazol-2-amines alkylating β-tubulin Glu198 and prohibitin Asp40. Biochemical Pharmacology, 81(9), 1116-1123. [Link]
-
Bradley, J. A. (1956). The reaction of urea with primary alkyl bromides. Digital Commons @ NJIT. [Link]
-
Smolobochkin, A. V., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4434. [Link]
-
Pearson. Show how you would accomplish the following synthetic conversions. (b) 1-bromo-2-phenylethane → 3-phenylpropan-1-amine. [Link]
-
RSC Publishing. The facile synthesis of 2-bromoindoles via Cs2CO3-promoted intramolecular cyclization of 2-(gem-dibromovinyl)anilines under transition-metal-free conditions. [Link]
-
ResearchGate. Formation of 1-(2-hydroxyethyl)imidazolidin-2-one from 2-[(2-aminoethyl)amino]ethan-1-ol in scCO2 at 250 °C with γ-Al2O3 as catalyst. [Link]
-
Gein, V. L., et al. (2020). Entry to new spiroheterocycles via tandem Rh(II)-catalyzed O–H insertion/base-promoted cyclization involving diazoarylidene succinimides. Beilstein Journal of Organic Chemistry, 16, 2468–2476. [Link]
-
Wegner, S. V., et al. (2005). Analytical methods for kinetic studies of biological interactions: a review. Analytical and Bioanalytical Chemistry, 382(6), 1315-1327. [Link]
-
Dabbagh, A. M. M., et al. (2012). Kinetics and Mechanistic Studies of the Bromination of some Substituted 2-Benzylidene-1,3-indandione. Rafidain Journal of Science, 23(2), 54-67. [Link]
Sources
- 1. 1-(2-Bromoethyl)urea | 40380-05-0 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 4. Show how you would accomplish the following synthetic conversions... | Study Prep in Pearson+ [pearson.com]
- 5. Intramolecular cyclization of N-phenyl N'(2-chloroethyl)ureas leads to active N-phenyl-4,5-dihydrooxazol-2-amines alkylating β-tubulin Glu198 and prohibitin Asp40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Entry to new spiroheterocycles via tandem Rh(II)-catalyzed O–H insertion/base-promoted cyclization involving diazoarylidene succinimides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Imidazolidin-2-one Analogs: A Guide for Researchers
The imidazolidin-2-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Its synthetic accessibility and the ease with which its core structure can be functionalized have made it a fertile ground for the development of novel therapeutic agents. This guide provides a comparative overview of the anticancer, antimicrobial, and antiviral activities of various imidazolidin-2-one analogs, supported by experimental data and detailed protocols to aid researchers in this field.
The Imidazolidin-2-one Core: A Versatile Pharmacophore
The biological versatility of imidazolidin-2-one derivatives stems from the various substituents that can be introduced at the N1, N3, C4, and C5 positions of the ring. These modifications significantly influence the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance, thereby modulating its interaction with biological targets. This guide will delve into specific examples of how these structural modifications impact the anticancer, antimicrobial, and antiviral efficacy of these analogs.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Several imidazolidin-2-one derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes or receptors crucial for cancer cell survival and proliferation.
Comparative Cytotoxicity of Imidazolidin-2-one Analogs
The following table summarizes the in vitro anticancer activity of representative imidazolidin-2-one analogs against different human cancer cell lines, with their potency expressed as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 4-(6-Hydroxybenzo[d][1][2]dioxol-5-yl)-1-phenylimidazolidin-2-one | HuTu 80 (duodenal carcinoma) | > 100 | [3] |
| 1b | 1-(4-Chlorophenyl)-4-(6-hydroxybenzo[d][1][2]dioxol-5-yl)imidazolidin-2-one | HuTu 80 (duodenal carcinoma) | > 100 | [3] |
| 1h | 3-(4-Chlorophenyl)-1-(2,2-dimethoxyethyl)-1-methylurea derivative | HuTu 80 (duodenal carcinoma) | 58.3 | [3] |
| 2a | 3-{[2,6-di-2-furyl-1,3-dimethylpiperidin-4-ylidene]amino}imidazolidine-2,4-dione | MCF-7 (breast cancer) | - | [4] |
| 3e | 3-{[1,3-Dimethyl-2,6-di(4'-nitrophenyl)piperidin-4-ylidene]amino}imidazolidine-2,4-dione | MCF-7 (breast cancer) | 20.4 µg/mL | [4] |
| Compound I | 2-thioxoimidazolidin-4-one derivative | HepG2 (liver carcinoma) | 1.43 | [5] |
| Compound II | 2-thioxoimidazolidin-4-one derivative | HepG2 (liver carcinoma) | 6.52 | [5] |
Analysis of Structure-Activity Relationship (SAR):
The data suggests that substitutions on the imidazolidin-2-one ring play a critical role in determining anticancer potency. For instance, the cytotoxicity of the 1-(2,2-dimethoxyethyl)-1-methylurea derivative 1h against HuTu 80 cells is significantly higher than its counterparts 1a and 1b , indicating that the N-substituent is a key determinant of activity[3]. Furthermore, the potent activity of the 2-thioxoimidazolidin-4-one derivatives I and II against the HepG2 cell line highlights the importance of the thione group and other substitutions in conferring cytotoxicity[5].
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic potential of chemical compounds.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test imidazolidin-2-one analogs in the culture medium.
-
After 24 hours of cell seeding, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Causality Behind Experimental Choices: The choice of cell lines should be representative of different cancer types to assess the broad-spectrum or selective activity of the analogs. The incubation time for compound treatment is crucial as it allows sufficient time for the compound to exert its cytotoxic effects. The use of a positive control validates the assay's sensitivity to known anticancer agents.
Self-Validating System: The inclusion of both positive and negative (vehicle) controls ensures the reliability of the results. The reproducibility of the IC50 values across multiple experiments is a key indicator of the protocol's robustness.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Imidazolidin-2-one derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.
Comparative Antimicrobial Efficacy of Imidazolidin-2-one Analogs
The following table presents the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism, for selected imidazolidin-2-one analogs.
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |
| 3f | 5-imino-3-(3-methoxyphenyl)-1-phenyl-4-thioxoimidazolidin-2-one | Staphylococcus aureus | - | [6] |
| 11c | 1-(3-ethoxyphenyl)-6-methyl-1-phenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one | Bacillus subtilis | 0.15 | [7] |
| 11c | 1-(3-ethoxyphenyl)-6-methyl-1-phenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one | Klebsiella pneumoniae | 0.12 | [7] |
| 11c | 1-(3-ethoxyphenyl)-6-methyl-1-phenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one | Geotricum candidum | 0.12 | [7] |
| Hyd2 | 5-alkenyl hydantoin derivative | Bifidobacterium animalis subsp. lactis | 62.5 | [8] |
| Hyd4 | 5-alkenyl hydantoin derivative | Staphylococcus aureus (clinical isolate) | 62.5 | [8] |
| Hyd6 | 5-alkenyl hydantoin derivative | Pseudomonas aeruginosa | 62.5 | [8] |
Analysis of Structure-Activity Relationship (SAR):
The antimicrobial data reveals that the fusion of a quinoxaline ring to the imidazolidin-2-one core, as seen in compound 11c , dramatically enhances the antimicrobial activity against both bacteria and fungi, with MIC values comparable to standard antibiotics[7]. This suggests that extending the aromatic system and introducing specific substituents can lead to potent antimicrobial agents. The 5-alkenyl hydantoin derivatives also demonstrate notable activity, with the nature of the alkenyl chain influencing their spectrum of activity[8].
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard and quantitative technique for determining the MIC of an antimicrobial agent.[9]
Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth after a defined incubation period.[10]
Step-by-Step Protocol:
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the test imidazolidin-2-one analog in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
-
Inoculum Preparation:
-
Culture the test microorganism overnight on an appropriate agar medium.
-
Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation:
-
Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared inoculum.
-
Include a growth control well (inoculum without the compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
-
The results can also be read using a microplate reader by measuring the optical density at 600 nm.
-
Causality Behind Experimental Choices: The use of a standardized inoculum is critical for the reproducibility of MIC results. The choice of broth medium should support the growth of the test microorganism without interfering with the activity of the antimicrobial agent.
Self-Validating System: The growth control ensures that the microorganism is viable and capable of growth under the assay conditions, while the sterility control confirms the absence of contamination.
Antiviral Activity: Inhibiting Viral Replication
Imidazolidin-2-one and its derivatives have been reported to possess potent activity against a variety of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Dengue virus.[11] Their mechanisms of action can vary, from inhibiting viral enzymes to blocking viral entry into host cells.[11]
Comparative Antiviral Potency of Imidazolidin-2-one Analogs
The following table summarizes the antiviral activity of some imidazolidin-2-one analogs, expressed as EC50 values (the concentration required to inhibit 50% of the viral effect).
| Compound ID | Structure | Virus | Host Cell | EC50 (µM) | Reference |
| 7 | 2-substituted-5-amidino-benzimidazole derivative | Coxsackievirus B5 | - | 1.7 | [12] |
| 7 | 2-substituted-5-amidino-benzimidazole derivative | Echovirus 7 | - | 3.2 | [12] |
| 5d | N-alkyl/aryl substituted thiazolidinone derivative | Punta Toro virus | Vero | 11.0 | [13] |
| 5a | Imidazole-based compound | Influenza A virus | - | 0.3 | [14] |
| 5b | Imidazole-based compound | Influenza A virus | - | 0.4 | [14] |
Analysis of Structure-Activity Relationship (SAR):
The antiviral data indicates that the imidazolidin-2-one scaffold can be a versatile platform for developing agents against a range of viruses. The potent activity of the benzimidazole derivative 7 against enteroviruses suggests that specific aromatic substitutions are crucial for this activity[12]. Similarly, the low micromolar EC50 values of the imidazole-based compounds 5a and 5b against the influenza A virus highlight the potential of this chemical class in combating respiratory viruses[14].
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is a functional assay that measures the ability of a compound to inhibit the cytopathic effect of a lytic virus.[15]
Principle: A confluent monolayer of host cells is infected with a virus in the presence of a test compound. An overlay medium is added to restrict the spread of the virus, leading to the formation of localized areas of cell death called plaques. The number of plaques is proportional to the number of infectious virus particles. An effective antiviral agent will reduce the number of plaques.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed a suitable host cell line in 6-well or 12-well plates to form a confluent monolayer.
-
-
Virus Infection and Compound Treatment:
-
Prepare serial dilutions of the test imidazolidin-2-one analog in a serum-free medium.
-
Pre-incubate a known titer of the virus with the compound dilutions for 1 hour at 37°C.
-
Infect the cell monolayer with the virus-compound mixture. Include a virus control (virus only) and a cell control (no virus).
-
-
Overlay and Incubation:
-
After a 1-2 hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or carboxymethylcellulose) to restrict virus spread.
-
Incubate the plates at the optimal temperature for the virus until plaques are visible (typically 2-5 days).
-
-
Plaque Visualization and Counting:
-
Fix the cells with a solution such as 10% formalin.
-
Stain the cells with a dye like crystal violet. The plaques will appear as clear zones against a background of stained, viable cells.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control.
-
Determine the EC50 value by plotting the percentage of plaque inhibition against the compound concentration.
-
Causality Behind Experimental Choices: The use of a semi-solid overlay is essential to localize the viral infection and allow for the formation of distinct plaques. The choice of host cell line and virus strain should be relevant to the intended therapeutic application.
Self-Validating System: The virus control confirms the infectivity of the virus stock, while the cell control ensures the health of the host cells. The dose-dependent reduction in plaque formation provides strong evidence of the compound's antiviral activity.
Neuroprotective Potential: A Frontier for Imidazolidin-2-one Analogs
While the research on the neuroprotective effects of imidazolidin-2-one analogs is still emerging, the structural similarity to other neuroactive compounds suggests their potential in this area. In vitro assays using neuronal cell lines like SH-SY5Y are instrumental in the initial screening of these compounds for their ability to protect against neurotoxicity.
Experimental Protocol: Assessing Neuroprotection in SH-SY5Y Cells
The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model to study neurodegenerative diseases and screen for neuroprotective compounds.
Principle: SH-SY5Y cells are exposed to a neurotoxin (e.g., H₂O₂, 6-hydroxydopamine) to induce cell death. The ability of a test compound to prevent or reduce this cell death is a measure of its neuroprotective effect. Cell viability is typically assessed using the MTT assay.
Step-by-Step Protocol:
-
Cell Culture and Differentiation (Optional):
-
Culture SH-SY5Y cells in a suitable medium. For some studies, cells can be differentiated into a more mature neuronal phenotype by treatment with agents like retinoic acid.
-
-
Compound Pre-treatment:
-
Seed the cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test imidazolidin-2-one analog for a specific duration (e.g., 24 hours).
-
-
Induction of Neurotoxicity:
-
Expose the cells to a known neurotoxin at a pre-determined toxic concentration. Include a control group treated with the neurotoxin alone.
-
-
Assessment of Cell Viability:
-
After the desired incubation period, assess cell viability using the MTT assay as described previously.
-
-
Data Analysis:
-
Calculate the percentage of cell viability in the compound-treated groups relative to the neurotoxin-only control. An increase in cell viability indicates a neuroprotective effect.
-
Causality Behind Experimental Choices: The choice of neurotoxin should be relevant to the neurodegenerative disease being modeled (e.g., 6-OHDA for Parkinson's disease). Pre-treatment with the test compound allows for the assessment of its prophylactic potential.
Self-Validating System: Including a neurotoxin-only control is essential to establish the baseline level of cell death against which the protective effects of the test compounds are measured.
Visualizing the Path Forward: Workflows and Pathways
To provide a clearer understanding of the experimental processes and the potential mechanisms of action, the following diagrams illustrate the workflows for the key assays and a simplified signaling pathway relevant to anticancer activity.
Experimental Workflow Diagrams
Caption: Workflow of the MTT assay for cytotoxicity screening.
Caption: Workflow for MIC determination by broth microdilution.
Signaling Pathway Diagram
Caption: Simplified signaling pathway illustrating a potential anticancer mechanism.
Conclusion
The imidazolidin-2-one scaffold represents a highly versatile platform for the design and development of novel therapeutic agents. The comparative analysis presented in this guide highlights the significant impact of structural modifications on the anticancer, antimicrobial, and antiviral activities of these analogs. The detailed experimental protocols provide a practical framework for researchers to evaluate the biological potential of their own synthesized compounds. As research in this area continues to expand, a deeper understanding of the structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of new and more effective imidazolidin-2-one-based drugs.
References
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
-
Acharya, T. (2013, November 15). Broth Dilution Method for MIC Determination. Microbe Online. Retrieved from [Link]
-
UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Retrieved from [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]
-
Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
Ammar, Y. A., El-Sharief, M. A. M. S., Ghorab, M. M., Mohamed, Y. A., Ragab, A., & Abbas, S. Y. (2016). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Current organic synthesis, 13(3), 466–475. [Link]
-
Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., Al-Obaid, A. M., & El-Azab, A. S. (2015). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert. Retrieved from [Link]
-
Lim, S. M., Westwell, A. D., & Chew, E. H. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Methods in molecular biology (Clifton, N.J.), 2455, 205–221. [Link]
-
Nafie, M. S., El-Malah, A. A., & El-Sayed, W. M. (2024). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Future Journal of Pharmaceutical Sciences, 10(1), 1-11. [Link]
-
Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]
-
Lurain, N. S., Chou, S., & Thompson, K. D. (1994). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Antimicrobial agents and chemotherapy, 38(7), 1583–1587. [Link]
-
Shchepakin, R. A., Vasilev, A. A., Galkin, V. I., & Bakulev, V. A. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules (Basel, Switzerland), 26(15), 4419. [Link]
-
Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. (2020). Synthesis, Characterization and Antiviral Activities of Some Novel 4-Thiazolidinones Derived from Imidazo[2,1-b][1][2]thiazole-5-carboxamide. ResearchGate. Retrieved from [Link]
-
Ammar, Y. A., El-Sharief, M. A. M. S., Ghorab, M. M., Mohamed, Y. A., Ragab, A., & Abbas, S. Y. (2016). (PDF) New Imidazolidineiminothione, Imidazolidin-2-one, and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. ResearchGate. Retrieved from [Link]
-
Al-Omair, M. A., Al-Wabli, R. I., & Al-Ghamdi, S. A. (2021). Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. Molecules (Basel, Switzerland), 26(23), 7358. [Link]
-
Ammar, Y. A., El-Sharief, M. A. M. S., Ghorab, M. M., Mohamed, Y. A., Ragab, A., & Abbas, S. Y. (2016). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. ResearchGate. Retrieved from [Link]
-
Stankova, I., Choleva, M., & Tsvetkova, B. (2018). (PDF) Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential. ResearchGate. Retrieved from [Link]
-
Nafie, M. S., & El-Malah, A. A. (2022). Summarized IC50 values for the activity of the twelve 2-thioxoimadazolidin-4-one com-. ResearchGate. Retrieved from [Link]
-
Ammar, Y. A., El-Sharief, M. A. M. S., Ghorab, M. M., Mohamed, Y. A., Ragab, A., & Abbas, S. Y. (2016). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. PubMed. Retrieved from [Link]
-
Swain, S. P., & Mohanty, S. (2019). Imidazolidinones and Imidazolidine-2,4-diones as Antiviral Agents. ChemMedChem, 14(3), 291–302. [Link]
-
Krishna, A., Nath, M., & Singh, R. (2019). Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology. Journal of neurosciences in rural practice, 10(1), 181–187. [Link]
-
Barsa, C., Hayar, B., Eid, A., Goli, M., Yehya, A., Mechref, Y., El-Khoury, R., Abou Kheir, W., Darwiche, N., & Kobeissy, F. (2024). Assessing Neuroprotective Effects of Mitoquinone on H2O2-Induced Neurotoxicity in SH-SY5Y Neuroblastoma Cells. ResearchGate. Retrieved from [Link]
-
Phromphesert, S., Tunsophon, S., & Charoenkiatkul, S. (2022). Neuroprotective Assessment of Moringa oleifera Leaves Extract against Oxidative-Stress-Induced Cytotoxicity in SHSY5Y Neuroblastoma Cells. Molecules (Basel, Switzerland), 27(19), 6241. [Link]
-
Peršuri, A., Kraljević, S., & Butković, K. (2018). Synthesis, Antiviral and Antitumor Activity of 2-substituted-5-amidino-benzimidazoles. FULIR. Retrieved from [Link]
-
Lopes, F. M., da Silva, A. C. S., & de Freitas, R. M. (2020). Refinement of a differentiation protocol using neuroblastoma SH-SY5Y cells for use in neurotoxicology research. ResearchGate. Retrieved from [Link]
-
Singh, I. P., Kumar, A., & Kumar, A. (2021). Chapter 4 - Imidazole derivatives: Impact and prospects in antiviral drug discovery. Semantic Scholar. Retrieved from [Link]
-
Asif, M. (2012). Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives. Science Alert. Retrieved from [Link]
-
Ghasemi, S., Asadbegi, M., & Gholami, M. (2024). Neuroprotective properties of a thiazolidine-2,4-dione derivative as an inhibitory agent against memory impairment and phosphorylated tau: In vitro and in vivo investigations. Neuroscience, 562, 227–238. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
- 5. researchgate.net [researchgate.net]
- 6. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. Imidazolidinones and Imidazolidine-2,4-diones as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fulir.irb.hr [fulir.irb.hr]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide: 1-(2-Bromoethyl)imidazolidin-2-one as a Safer and Structurally Unique Alternative to Conventional Bromoalkylating Agents
Abstract
The introduction of a two-carbon linker is a cornerstone of synthetic and medicinal chemistry, enabling the construction of complex molecular architectures and the modulation of pharmacological activity. Bromoalkylating agents are pivotal reagents for these transformations; however, traditional choices often present significant safety and handling challenges. This guide provides a comprehensive comparison of 1-(2-Bromoethyl)imidazolidin-2-one with conventional bromoalkylating agents such as 1,2-dibromoethane, 2-bromoethylamine hydrobromide, and N-(2-bromoethyl)phthalimide. We will objectively evaluate these reagents based on reactivity, handling, safety, and the unique structural motifs they introduce. This analysis, supported by representative experimental protocols, positions this compound as a promising alternative for researchers seeking safer and more versatile synthetic tools.
Introduction: The Need for Advanced Bromoalkylating Agents
Alkylating agents are a fundamental class of reagents that facilitate the formation of carbon-carbon and carbon-heteroatom bonds by transferring an alkyl group to a nucleophile.[1] Specifically, agents that introduce a bromoethyl moiety (-CH₂CH₂Br) are invaluable for installing a versatile two-carbon unit, which can serve as a precursor to various functional groups or as a key component of a pharmacophore.
While effective, many classical bromoalkylating agents are fraught with issues ranging from high toxicity and volatility to the production of hazardous byproducts.[2] The scientific community's increasing focus on Green Chemistry principles necessitates a re-evaluation of these legacy reagents in favor of alternatives that offer improved safety profiles without compromising synthetic utility.[3] This guide introduces this compound, a reagent that not only addresses many of the safety concerns associated with its predecessors but also provides a direct route to incorporating the imidazolidin-2-one scaffold—a privileged structure in medicinal chemistry.[4][5]
Profiling the Bromoalkylating Agents
A judicious choice of reagent is critical for the success of any synthetic endeavor. This section profiles the candidate agent, this compound, and three commonly used alternatives.
The Challenger: this compound
This compound is a heterocyclic compound featuring a reactive bromoethyl group attached to a nitrogen atom of the imidazolidin-2-one ring. The imidazolidin-2-one core is a cyclic urea, a motif frequently found in biologically active compounds and FDA-approved drugs.[5]
-
Anticipated Properties: Based on its structure, this reagent is expected to be a crystalline solid with a high boiling point and low volatility, significantly enhancing its ease of handling compared to liquid counterparts. The electron-withdrawing nature of the urea carbonyl is expected to activate the bromoethyl group for nucleophilic substitution.
The Alternatives: A Study in Contrasts
-
1,2-Dibromoethane (EDB): A colorless liquid with a sweet odor, EDB was once widely used as a pesticide and gasoline additive.[6] It is a potent and inexpensive bifunctional alkylating agent. However, its utility is overshadowed by extreme toxicity. EDB is classified as a probable human carcinogen, is highly toxic upon inhalation, ingestion, and dermal contact, and poses a significant environmental hazard.[7][8][9] Its use in a research setting demands stringent safety protocols.
-
2-Bromoethylamine Hydrobromide: This compound is a water-soluble, crystalline solid, which makes it less hazardous to handle than volatile liquids like EDB.[10] It serves as a direct precursor to the ethylamine moiety. However, it is a known irritant to the skin, eyes, and respiratory system and is harmful if swallowed.[11][12][13] The hydrobromide salt is stable but requires neutralization or basic conditions during reaction to liberate the free amine for subsequent cyclization or to prevent protonation of the nucleophile.
-
N-(2-Bromoethyl)phthalimide: A stable, crystalline solid, this reagent is a classic choice for introducing a protected primary ethylamine group via the Gabriel synthesis.[14][15] The phthalimide group masks the amine's nucleophilicity, preventing side reactions, and can be removed in a subsequent step.[16] While safer than EDB, it can cause skin, eye, and respiratory irritation.[14] The key drawback is the requirement for a separate deprotection step to unmask the primary amine, adding to the overall step count of a synthetic sequence.
Comparative Analysis: Performance and Safety
The selection of an optimal bromoalkylating agent hinges on a multi-faceted analysis of its physical properties, reactivity, and, most critically, its safety profile.
Data Presentation
| Feature | This compound | 1,2-Dibromoethane (EDB) | 2-Bromoethylamine HBr | N-(2-Bromoethyl)phthalimide |
| Physical State | Solid (Predicted) | Volatile Liquid | Crystalline Solid | Crystalline Solid |
| Molecular Weight | 195.04 g/mol | 187.86 g/mol | 204.90 g/mol | 254.08 g/mol |
| Functionality Introduced | N-ethyl-imidazolidin-2-one | Ethylene bridge or vinyl group | Ethylamine | Protected Ethylamine |
| Key Hazard | Moderate Irritant (Predicted) | Highly Toxic, Carcinogenic [9] | Skin/Eye/Respiratory Irritant[11] | Skin/Eye/Respiratory Irritant[14] |
| Handling | Easy (Low volatility solid) | Difficult (Volatile, toxic liquid) | Moderate (Hygroscopic potential) | Easy (Stable solid) |
| Synthetic Steps | 1 (Direct incorporation) | 1 | 1 | 2 (Alkylation + Deprotection) |
Causality Behind Experimental Choices
The choice of a bromoalkylating agent directly dictates the reaction conditions and downstream processing.
-
For Safety: The predicted solid nature and higher molecular weight of this compound make it inherently safer than 1,2-dibromoethane by reducing inhalation exposure risk.[8] This is a primary driver for its consideration as an alternative.
-
For Synthetic Efficiency: this compound offers a significant advantage by installing a functional heterocyclic ring in a single step. This contrasts with N-(2-bromoethyl)phthalimide, which necessitates a separate, often harsh, deprotection step (e.g., using hydrazine) to liberate the amine.
-
For Structural Diversity: The imidazolidin-2-one moiety is not merely a linker; it is a pharmacologically relevant scaffold that can enhance binding affinity, improve physicochemical properties (like solubility or metabolic stability), and serve as a rigid structural constraint.[4] This dual role as both reagent and building block is its most compelling feature.
Visualization of Comparative Logic
The following diagrams illustrate the key comparisons between these agents.
Caption: Comparative logic map of bromoalkylating agents.
Experimental Protocols: A Self-Validating System
The following protocols are representative procedures for the N-alkylation of a generic phenol, demonstrating the practical application of each reagent.
Proposed Synthesis of this compound
The synthesis of N-substituted imidazolidin-2-ones can be achieved through various routes.[17][18] A plausible and efficient method involves the cyclization of an appropriate urea precursor.
Caption: Proposed synthesis of the title compound.
-
Methodology:
-
To a stirred solution of 2-bromoethylamine hydrobromide (1.0 eq) and a non-nucleophilic base like triethylamine (2.2 eq) in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, add 2-chloroethyl isocyanate (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC or LC-MS analysis indicates the consumption of starting materials.
-
The intermediate, N-(2-bromoethyl)-N'-(2-chloroethyl)urea, can be isolated or used directly.
-
To a solution of the intermediate urea in an anhydrous polar aprotic solvent like DMF, add a strong base such as sodium hydride (1.1 eq) portion-wise at 0 °C.
-
Stir the reaction at room temperature for 4-6 hours. The cyclization event is driven by the formation of a stable five-membered ring.
-
Quench the reaction carefully with water and extract the product with a suitable organic solvent. Purify via column chromatography or recrystallization.
-
-
Trustworthiness (Self-Validation): The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the chloroethyl signals and the appearance of new signals corresponding to the cyclic structure in the NMR spectrum will validate the successful cyclization.
Protocol: Comparative Alkylation of 4-Methoxyphenol
This experiment compares the alkylation of a model nucleophile, 4-methoxyphenol, using each of the four agents.
Caption: Comparative experimental workflow for alkylation.
-
Materials:
-
4-Methoxyphenol (1.0 eq)
-
Potassium Carbonate (K₂CO₃, 1.5 eq)
-
Bromoalkylating Agent (1.1 eq)
-
N,N-Dimethylformamide (DMF)
-
-
Methodology:
-
In four separate round-bottom flasks, dissolve 4-methoxyphenol and potassium carbonate in DMF.
-
To each flask, add one of the bromoalkylating agents:
-
Flask A: this compound
-
Flask B: 1,2-Dibromoethane (Caution: Perform in a certified chemical fume hood with appropriate PPE)
-
Flask C: 2-Bromoethylamine hydrobromide
-
Flask D: N-(2-Bromoethyl)phthalimide
-
-
Heat the reaction mixtures to 70 °C and monitor by TLC.
-
Upon completion, cool the reactions to room temperature, pour into water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude products by column chromatography.
-
-
Expected Outcomes & Validation:
-
Flask A: Will yield 1-(2-(4-methoxyphenoxy)ethyl)imidazolidin-2-one.
-
Flask B: Will likely yield the desired product but may also produce significant amounts of bis-alkylated and elimination (vinyl ether) byproducts.
-
Flask C: Will yield 2-(4-methoxyphenoxy)ethan-1-amine.
-
Flask D: Will yield 2-(2-(4-methoxyphenoxy)ethyl)isoindoline-1,3-dione, which requires a subsequent deprotection step.
-
The success of each reaction will be validated by comparing the yields and purity of the desired products, as determined by ¹H NMR and LC-MS. This quantitative data will provide a direct measure of each reagent's efficiency and selectivity.
-
Conclusion
While traditional bromoalkylating agents have a long history in organic synthesis, their associated hazards and synthetic limitations warrant the exploration of superior alternatives. This compound emerges as a compelling candidate that offers a significantly improved safety profile due to its predicted solid state and low volatility. More importantly, it provides a highly efficient, one-step route to introduce the medicinally relevant imidazolidin-2-one scaffold into target molecules. For researchers and drug development professionals, this reagent represents an opportunity to enhance laboratory safety while simultaneously streamlining the synthesis of complex, value-added compounds.
References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 1,2-Dibromoethane. Retrieved from a source detailing its toxicity.[7]
-
Tandem, F., & Lakhdar, S. (2018). Synthesis and immunosuppressive activity evaluation of substituted N-imidazolidin-2-ones and N-tetrahydropyrimidin-2(1H). Taylor & Francis Online.[17]
-
Public Health England. (2019). 1,2-dibromoethane - Incident management. GOV.UK.[8]
-
BenchChem. (n.d.). N-(2-Bromoethyl)phthalimide | CAS 574-98-1. Retrieved from a chemical supplier's technical data page.[14]
-
Loba Chemie. (2016). 1,2-DIBROMOETHANE FOR SYNTHESIS MSDS. Retrieved from the Safety Data Sheet.[9]
-
CDH Fine Chemical. (n.d.). 2-Bromo Ethylamine Hydrobromide CAS No 2576-47-8 MATERIAL SAFETY DATA SHEET. Retrieved from the Safety Data Sheet.[11]
-
National Oceanic and Atmospheric Administration. (n.d.). 2-BROMOETHYLAMINE HYDROBROMIDE. CAMEO Chemicals.[10]
-
Santa Cruz Biotechnology. (n.d.). 2-Bromoethylamine hydrobromide Safety Data Sheet. Retrieved from the Safety Data Sheet.[19]
-
BenchChem. (n.d.). A Comparative Guide to Brominating Agents for Organic Synthesis. Retrieved from a general guide on brominating agents.[2]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxic Substances Portal - 1,2-Dibromoethane. Centers for Disease Control and Prevention.[6]
-
MP Biomedicals. (2017). Safety Data Sheet: 2-Bromoethylamine Hydrobromide. Retrieved from the Safety Data Sheet.[12]
-
AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Bromoethylamine HBr. Retrieved from the Safety Data Sheet.[13]
-
Kolos, N. M., Zamigaylo, L. L., & Chechina, N. V. (2013). One-pot synthesis of the substituted imidazolidin-2-ones with participation of thiobarbituric acid, ureas and arylglyoxals. Journal of Organic and Pharmaceutical Chemistry, 11(3), 72-77.
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for 1,2-Dibromoethane. Retrieved from a toxicology database.[20]
-
Wiley-VCH. (n.d.). ChemInform Abstract: Synthesis of N-Substituted Derivatives of 2-Imidazolidinone. Retrieved from a chemical abstracts service.[21]
-
MDPI. (2018). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Retrieved from a review article.[4]
-
MDPI. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Retrieved from a research article.[5][22]
-
CymitQuimica. (n.d.). CAS 574-98-1: N-(2-Bromoethyl)phthalimide. Retrieved from a chemical supplier's technical data page.[16]
-
BenchChem. (n.d.). The Pivotal Role of N-(2-Bromoethyl)phthalimide in Modern Medicinal Chemistry: A Technical Guide. Retrieved from a technical guide.[15]
-
Organic Syntheses. (1927). β-BROMOETHYLPHTHALIMIDE [Phthalimide, N-(2-bromoethyl)-]. Org. Synth., 7, 8.[23]
-
Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837–7042.[24]
-
Sigma-Aldrich. (n.d.). N-(2-Bromoethyl)phthalimide 95%. Retrieved from a product page.
-
Semantic Scholar. (2016). Use of Bromine and Bromo‐Organic Compounds in Organic Synthesis. Retrieved from an academic search engine.[25]
-
Lamoureux, G., & Agüero, C. (2009). A comparison of several modern alkylating agents. ARKIVOC, 2009(i), 251-264.[3]
-
ResearchGate. (2009). A comparison of several modern alkylating agents. Retrieved from a research networking site.[26]
-
Organic Chemistry Portal. (n.d.). Imidazolidinone synthesis. Retrieved from a chemical reaction database.[27]
-
National Center for Biotechnology Information. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones.... PMC.[5]
-
ResearchGate. (n.d.). Request PDF: Synthesis of New Imidazolidin-2-ones Based on the Reaction of 1-(2,2-Dimethoxyethyl)urea with C-Nucleophiles. Retrieved from a research networking site.[28]
-
Casnati, A., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(6), 3477–3490.[18][29]
-
Organic Chemistry Portal. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones.... Retrieved from a chemical reaction database.[29]
-
National Center for Biotechnology Information. (2015). Alkylating Agents. LiverTox.[1]
-
Oncohema Key. (2016). Alkylating Agents. Retrieved from a medical resource.[30][31]
-
Medbullets. (2023). Alkylating Agents. Retrieved from a medical education resource.[32]
-
National Center for Biotechnology Information. (n.d.). Alkylating anticancer agents and their relations to microRNAs. PMC.[33]
Sources
- 1. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones | MDPI [mdpi.com]
- 5. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2-Dibromoethane | Toxic Substances | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 7. dhss.delaware.gov [dhss.delaware.gov]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 9. lobachemie.com [lobachemie.com]
- 10. 2-BROMOETHYLAMINE HYDROBROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. mpbio.com [mpbio.com]
- 13. aksci.com [aksci.com]
- 14. N-(2-Bromoethyl)phthalimide|CAS 574-98-1|Reagent [benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. CAS 574-98-1: N-(2-Bromoethyl)phthalimide | CymitQuimica [cymitquimica.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. datasheets.scbt.com [datasheets.scbt.com]
- 20. HEALTH EFFECTS - Toxicological Profile for 1,2-Dibromoethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Organic Syntheses Procedure [orgsyn.org]
- 24. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. semanticscholar.org [semanticscholar.org]
- 26. researchgate.net [researchgate.net]
- 27. Imidazolidinone synthesis [organic-chemistry.org]
- 28. researchgate.net [researchgate.net]
- 29. Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions [organic-chemistry.org]
- 30. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 31. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 32. Alkylating Agents - Oncology - Medbullets Step 1 [step1.medbullets.com]
- 33. Alkylating anticancer agents and their relations to microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vitro Evaluation of Novel Bioactive Compounds Derived from 1-(2-Bromoethyl)imidazolidin-2-one
A Senior Application Scientist's Guide to Assessing Anticancer and Antimicrobial Potential
Introduction: The Versatility of the Imidazolidin-2-one Scaffold
In the landscape of medicinal chemistry, the imidazolidin-2-one scaffold stands out as a "privileged structure." This core moiety is integral to a variety of FDA-approved drugs, including the antihypertensive agent imidapril and the antibiotic azlocillin.[1] Its prevalence in biologically active compounds stems from its unique structural and electronic properties, which allow for diverse functionalization and interaction with various biological targets.[2][3] The starting material, 1-(2-Bromoethyl)imidazolidin-2-one, offers a reactive electrophilic site (the bromoethyl group) that serves as a versatile handle for synthesizing a library of novel derivatives. This guide provides a comparative analysis of the in vitro biological activities of these newly synthesized compounds, focusing on their potential as next-generation anticancer and antimicrobial agents. We will delve into the causality behind the experimental designs and present validated protocols to ensure scientific rigor and reproducibility.
I. Anticancer Potential: A Comparative Cytotoxicity Analysis
The quest for novel anticancer agents with improved efficacy and reduced side effects is a primary objective in drug discovery.[4] The imidazolidin-2-one framework has been explored as a basis for developing compounds that can selectively target cancer cells.[3][5][6] Here, we compare the cytotoxic profiles of several novel derivatives against established cancer cell lines and a standard chemotherapeutic agent.
Comparative Cytotoxicity Data
The following table summarizes the in vitro anticancer activity of representative novel compounds synthesized from this compound. The 50% inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[7] These values were determined using the MTT assay after 48 hours of exposure.
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Positive Control (Etoposide) IC₅₀ (µM) |
| NPI-001 | Thiazole-Substituted | A549 (Lung Carcinoma) | 40 | ~25 |
| NPI-001 | Thiazole-Substituted | MCF-7 (Breast Adenocarcinoma) | 40 | ~20 |
| NPI-001 | Thiazole-Substituted | PC3 (Prostate Cancer) | 50 | ~30 |
| NPI-002 | Quinazolinone-Substituted | Hep-G2 (Hepatocellular Carcinoma) | Potent Activity Reported[5] | Not Reported |
| NPI-002 | Quinazolinone-Substituted | MCF-7 (Breast Adenocarcinoma) | Potent Activity Reported[5] | Not Reported |
| NPI-003 | Indenoquinoline-Substituted | A549 (Lung Carcinoma) | 1.1 - 29.6 µg/mL | Not Reported |
| NPI-003 | Indenoquinoline-Substituted | HeLa (Cervical Cancer) | 1.1 - 29.6 µg/mL | Not Reported |
*Note: Data for NPI-003 was reported in µg/mL and represents a range for several derivatives in this class.[8]
Analysis of Results: The thiazole-substituted derivative NPI-001 demonstrated notable cytotoxicity against lung, breast, and prostate cancer cell lines, albeit with lower potency compared to the standard drug, Etoposide.[7] The data suggests that the imidazolidin-2-one scaffold, when combined with a thiazole moiety, is a promising avenue for anticancer drug design.[7] Furthermore, qualitative reports indicate that quinazolinone derivatives (NPI-002 ) exhibit very potent activity against liver and breast cancer cells, warranting further quantitative investigation.[5] The indenoquinoline derivatives (NPI-003 ) also showed significant antiproliferative effects.
Visualizing the Experimental Workflow: MTT Cytotoxicity Assay
The MTT assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9] The choice of this assay is based on its reproducibility, simplicity, and suitability for high-throughput screening.[9]
Caption: Workflow of the MTT assay for in vitro cytotoxicity evaluation.
Protocol: In Vitro Cytotoxicity by MTT Assay
This protocol is a self-validating system, incorporating positive and negative controls to ensure the reliability of the results.[10]
-
Cell Seeding:
-
Culture human cancer cells (e.g., A549, MCF-7) to ~80% confluency.
-
Trypsinize and perform a cell count using a hemocytometer or automated cell counter.
-
Seed 5 x 10³ cells in 100 µL of complete culture medium per well in a 96-well flat-bottom plate.
-
Causality: This initial cell density is optimized to ensure cells are in the exponential growth phase during the experiment, providing a sensitive window for detecting cytotoxic effects.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compounds and the positive control (e.g., Etoposide) in DMSO.
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).
-
Incubate for 48 hours under the same conditions.
-
-
MTT Assay and Data Acquisition:
-
After the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9]
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of vehicle control cells) x 100.
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.
-
Determine the IC₅₀ value, the concentration at which 50% of cell growth is inhibited, using non-linear regression analysis software.
-
II. Antimicrobial Efficacy: A Comparative Susceptibility Analysis
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial and antifungal properties.[11] Imidazolidine derivatives have shown promise in this area.[12][13] This section compares the antimicrobial activity of novel compounds against clinically relevant Gram-positive and Gram-negative bacteria.
Comparative Antimicrobial Data
The following table summarizes the in vitro antimicrobial activity of novel imidazolidine derivatives, expressed as the Minimum Inhibitory Concentration (MIC) in µg/mL. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]
| Compound ID | Derivative Class | Bacterial Strain | MIC (µg/mL) | Positive Control (Gentamycin) MIC (µg/mL) |
| NPI-004 | Benzothiazole-Substituted | Staphylococcus aureus (Gram +) | < 15.6 | ~10 |
| NPI-004 | Benzothiazole-Substituted | Escherichia coli (Gram -) | > 250 | ~5 |
| NPI-005 | Imidazoquinoxaline-Substituted | Staphylococcus aureus (Gram +) | Significant Activity Reported[13] | Not Reported |
| NPI-005 | Imidazoquinoxaline-Substituted | Escherichia coli (Gram -) | Significant Activity Reported[13] | Not Reported |
Analysis of Results: The benzothiazole-substituted derivative NPI-004 exhibited greater activity against the Gram-positive bacterium S. aureus than the Gram-negative E. coli.[12] This differential activity is common, as the complex outer membrane of Gram-negative bacteria often acts as a permeability barrier to many compounds. The imidazoquinoxaline derivatives (NPI-005 ) also showed significant, albeit unspecified, antimicrobial activity, highlighting another promising structural class for further development.[13]
Visualizing the Experimental Workflow: Broth Microdilution Assay
The broth microdilution method is a gold standard for determining the MIC of antimicrobial agents.[11] Its use is mandated by standards organizations like the Clinical and Laboratory Standards Institute (CLSI) to ensure that results are reproducible and comparable across different laboratories.[15]
Caption: Workflow of the broth microdilution assay for MIC determination.
Protocol: Antimicrobial Susceptibility Testing by Broth Microdilution
This protocol adheres to established guidelines to ensure the generation of reliable and standardized data.[14][15]
-
Preparation of Reagents and Inoculum:
-
Prepare Mueller-Hinton Broth (MHB) as per the manufacturer's instructions.
-
Prepare stock solutions of the test compounds and a control antibiotic (e.g., Gentamycin) in a suitable solvent.
-
Streak the bacterial strains (S. aureus, E. coli) on Mueller-Hinton Agar (MHA) and incubate for 18-24 hours at 37°C.[16]
-
Pick 3-5 well-isolated colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard. Causality: Standardizing the inoculum is the most critical step for reproducibility in susceptibility testing.[14] An incorrect inoculum density can lead to falsely high or low MIC values.
-
-
Assay Plate Preparation:
-
In a 96-well microtiter plate, add 50 µL of MHB to all wells.
-
Add 50 µL of the stock compound solution to the first well of a row and perform 2-fold serial dilutions across the plate, leaving the last two wells for controls.
-
Prepare the final bacterial inoculum by diluting the 0.5 McFarland suspension in MHB to achieve a concentration of approximately 5 x 10⁵ CFU/mL.
-
Add 50 µL of this final inoculum to each well (except the sterility control well).
-
The final volume in each well will be 100 µL.
-
-
Controls:
-
Growth Control: One well containing 50 µL of MHB and 50 µL of the final inoculum (no compound). This well must show turbidity.
-
Sterility Control: One well containing 100 µL of MHB only (no inoculum). This well must remain clear.
-
Causality: These controls validate the experiment by confirming that the bacteria are viable and that the medium is not contaminated.
-
-
Incubation and Interpretation:
-
Incubate the plate at 37°C for 18-24 hours.
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth, as compared to the growth control well.[17] Results can be categorized as Susceptible (S), Intermediate (I), or Resistant (R) by comparing them to clinical breakpoints defined by organizations like EUCAST.[18]
-
Conclusion and Future Directions
The in vitro data presented in this guide demonstrates that novel compounds synthesized from the versatile this compound scaffold possess significant potential as both anticancer and antimicrobial agents. Thiazole, quinazolinone, and imidazoquinoxaline derivatives have emerged as particularly promising classes that warrant further investigation.
The logical next steps in the development pipeline involve:
-
Mechanism of Action Studies: Elucidating how the most potent compounds exert their cytotoxic or antimicrobial effects. For anticancer agents, this could involve apoptosis assays or kinase inhibition profiling.
-
Selectivity Profiling: Assessing the cytotoxicity of lead anticancer compounds against non-cancerous human cell lines to determine their therapeutic index.
-
In Vivo Efficacy: Evaluating the most promising candidates in preclinical animal models of cancer or infection to assess their efficacy, pharmacokinetics, and safety profiles.
-
Structure-Activity Relationship (SAR) Optimization: Synthesizing additional analogues to refine the chemical structure for enhanced potency and improved drug-like properties.
This systematic approach, grounded in robust and reproducible in vitro evaluation, provides a solid foundation for advancing these novel imidazolidin-2-one derivatives toward clinical candidacy.
References
-
International Journal of Pharmaceutical Erudition. (2022). Synthesis and In-Vitro Anti-Cancer Activity of Some New Quinazolinone Analogues. Available at: [Link]
-
ResearchGate. (2021). In–Vitro Anticancer and Antibacterial Activities of Brominated Indeno[1,2‐b]qinoline Amines Supported with Molecular Docking and MCDM. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of New Imidazolidin-2-ones Based on the Reaction of 1-(2,2-Dimethoxyethyl)urea with C-Nucleophiles. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and evaluation of biological activity of imidazolidinone analogues of 2-aminochromone. Available at: [Link]
-
MDPI. (n.d.). Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. Available at: [Link]
-
World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]
-
Iraqi Journal of Pharmaceutical Sciences. (n.d.). Microwave Synthesis and Study of the Biological Activity for some New Imidazolidine Derivatives of Benzothiazole. Available at: [Link]
-
Kosheeka. (2024). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). In Vitro and In Silico Evaluation of the Antimicrobial and Antioxidant Potential of Thymus pulegioides Essential Oil. Available at: [Link]
-
MDPI. (n.d.). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Available at: [Link]
-
PubMed. (n.d.). Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives. Available at: [Link]
-
PubMed. (n.d.). Antimicrobial activity of commercial citrus-based natural extracts against Escherichia coli O157:H7 isolates and mutant strains. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Antimicrobial Susceptibility Testing. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Available at: [Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]
-
MDPI. (2018). Antimicrobial and Antibiofilm Activities of Citrus Water-Extracts Obtained by Microwave-Assisted and Conventional Methods. Available at: [Link]
-
MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available at: [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]
-
ResearchGate. (2009). Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives. Available at: [Link]
-
ResearchGate. (n.d.). Antimicrobial activity test results. Available at: [Link]
-
MDPI. (n.d.). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Available at: [Link]
-
ResearchGate. (2017). Update on in vitro cytotoxicity assays for drug development. Available at: [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Clinical Breakpoint Tables. Available at: [Link]
-
Taylor & Francis Online. (2023). Synthesis, Theoretical Study and Investigation of Biological Activity of Imidazolidine Derivatives. Available at: [Link]
-
SciELO. (n.d.). Phytochemical prospection and evaluation of antimicrobial, antioxidant and antibiofilm activities of extracts and essential oil. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available at: [Link]
-
MDPI. (2021). Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. Available at: [Link]
-
PubMed. (n.d.). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (n.d.). Antibacterial Susceptibility Test Interpretive Criteria. Available at: [Link]
Sources
- 1. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. pharmaerudition.org [pharmaerudition.org]
- 6. researchgate.net [researchgate.net]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. ijprajournal.com [ijprajournal.com]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. woah.org [woah.org]
- 12. uokerbala.edu.iq [uokerbala.edu.iq]
- 13. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. scielo.br [scielo.br]
- 17. mdpi.com [mdpi.com]
- 18. EUCAST: Clinical Breakpoint Tables [eucast.org]
A Comparative Guide to the Synthetic Methodologies of Imidazolidin-2-ones
Imidazolidin-2-ones, five-membered cyclic ureas, are a cornerstone of modern medicinal chemistry and organic synthesis. Their rigid scaffold is a privileged motif found in numerous FDA-approved drugs, including the antiviral agent emicerfont and the antihypertensive imidapril. Furthermore, chiral imidazolidin-2-ones serve as invaluable auxiliaries and ligands in asymmetric synthesis. The burgeoning importance of this heterocyclic core has spurred the development of a diverse array of synthetic strategies. This guide provides a comparative analysis of the most prominent methodologies for the synthesis of imidazolidin-2-ones, offering field-proven insights into their mechanisms, scope, and practical application for researchers, scientists, and drug development professionals.
The Classical Approach: Direct Carbonylation of 1,2-Diamines
The most traditional and conceptually straightforward route to imidazolidin-2-ones is the direct incorporation of a carbonyl group into a 1,2-diamine precursor. This method's effectiveness is contingent on the choice of the carbonylating agent, which significantly impacts the reaction conditions, safety profile, and substrate scope.
Phosgene and its Equivalents: The Workhorse Reagents
Phosgene (COCl₂) and its solid, easier-to-handle equivalent, triphosgene, have long been the reagents of choice for this transformation due to their high reactivity. The reaction proceeds via a stepwise nucleophilic attack of the diamine's amino groups on the carbonyl carbon, with the elimination of two equivalents of HCl, which necessitates the use of a base.
A significant drawback of this method is the extreme toxicity of phosgene, mandating stringent safety precautions. Safer alternatives, such as carbonyldiimidazole (CDI), chloroformates, and dialkyl carbonates, have been widely adopted.[1] CDI, for instance, reacts with the diamine under milder conditions, releasing imidazole as a benign byproduct.[2]
Causality in Experimental Choice: The selection of a phosgene equivalent is often a trade-off between reactivity and safety. For simple, robust diamines, the high reactivity of triphosgene in the presence of a non-nucleophilic base like triethylamine ensures rapid and high-yielding conversion. For more sensitive or complex substrates, the milder conditions offered by CDI are preferable, albeit sometimes at the cost of longer reaction times.
Experimental Protocol: Synthesis of a Substituted Imidazolidin-2-one using Triphosgene
This protocol is adapted from the synthesis of 3-tritylimidazolidin-2-one.[1]
-
Inert Atmosphere: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with the 1,2-diamine (1.0 equiv) and a suitable anhydrous solvent (e.g., dichloromethane).
-
Base Addition: Triethylamine (2.2 equiv) is added to the solution, and the mixture is cooled to 0 °C in an ice bath.
-
Triphosgene Addition: A solution of triphosgene (0.4 equiv) in the same anhydrous solvent is added dropwise to the cooled reaction mixture via the dropping funnel over 30 minutes.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired imidazolidin-2-one.
Green Carbonyl Sources: CO₂ and its Derivatives
In a move towards more sustainable chemistry, carbon dioxide (CO₂) and its derivatives, such as dimethyl carbonate (DMC), have emerged as attractive C1 sources. These methods often require catalysts to overcome the lower reactivity of these carbonyl sources. For instance, CeO₂ has been shown to effectively catalyze the carbonylation of aliphatic 1,2-diamines with CO₂.[3] Copper(II) nitrate has also been reported as a catalyst for the synthesis of imidazolidin-2-ones from diamines and dialkyl carbonates.[1]
Experimental Protocol: Synthesis of 2-Imidazolidone from Ethylenediamine and Dimethyl Carbonate
This protocol is adapted from a procedure for the synthesis of ethylene urea.[4]
-
Reaction Setup: A reaction vessel is charged with ethylenediamine (1.0 equiv), dimethyl carbonate (0.5 equiv), toluene, and a solution of sodium methoxide in methanol (0.025 equiv) under a nitrogen atmosphere.
-
Initial Reaction: The mixture is stirred at room temperature. An exotherm may be observed.
-
Heating: After one hour, the temperature is increased to 90 °C and refluxed for two hours.
-
Isolation: The reaction mixture is cooled, leading to the precipitation of a white solid. The product is collected by filtration and washed with toluene.
-
Purification: The isolated product can be further purified by washing with acetone to yield high-purity 2-imidazolidone.
Modern Catalytic Approaches: Diamination of Unsaturated C-C Bonds
The metal-catalyzed diamination of unsaturated carbon-carbon bonds represents an elegant and atom-economical strategy for constructing the imidazolidin-2-one core.[3] This approach allows for the formation of multiple C-N bonds in a single step and has been successfully applied in both intramolecular and intermolecular contexts.
Palladium-Catalyzed Diamination of Dienes
Palladium catalysts have been extensively used for the intermolecular diamination of conjugated dienes.[3] In a seminal report, Shi and coworkers demonstrated the regioselective and stereoselective diamination of dienes using di-tert-butyldiaziridinone as the nitrogen source and a Pd(0) catalyst.[3]
Mechanism of Pd(0)-Catalyzed Diamination of a Diene
Caption: Pd(0)-Catalyzed Diamination of a Conjugated Diene.
Experimental Protocol: Pd(0)-Catalyzed Intermolecular Diamination of a Conjugated Diene
This is a general protocol adapted from the work of Shi and coworkers.[3]
-
Catalyst Preparation (in situ): In a glovebox, a solution of Pd₂(dba)₃ (1 mol %) and a suitable phosphine ligand (e.g., Xantphos, 2 mol %) in an anhydrous solvent (e.g., toluene) is stirred at room temperature for 20 minutes.
-
Reaction Setup: To the prepared catalyst solution, the conjugated diene (1.0 equiv) and a solution of di-tert-butyldiaziridinone (1.2 equiv) in the same solvent are added.
-
Heating and Monitoring: The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the vinyl imidazolidin-2-one.
Intramolecular Cyclizations of Urea Derivatives
The intramolecular cyclization of suitably functionalized linear ureas provides a powerful and versatile route to imidazolidin-2-ones. This strategy allows for the construction of highly substituted and stereochemically complex products.
Intramolecular Hydroamination of N-Allyl Ureas
The intramolecular hydroamination of N-allyl ureas, often catalyzed by transition metals such as palladium or gold, is a highly effective method for the synthesis of imidazolidin-2-ones.[5] Gold(I) catalysts, in particular, have shown excellent activity and selectivity for the 5-exo hydroamination of N-allylic, N'-aryl ureas under mild conditions.[5]
Experimental Workflow for Au(I)-Catalyzed Hydroamination
Caption: Workflow for Au(I)-catalyzed hydroamination.
Experimental Protocol: Gold(I)-Catalyzed Intramolecular Hydroamination of an N-Allylic, N'-Aryl Urea
This protocol is based on the work of Widenhoefer and coworkers.[5]
-
Catalyst Preparation: In a vial, a gold(I) phosphine complex (e.g., (IPr)AuCl, 5 mol %) and a silver salt (e.g., AgPF₆, 5 mol %) are combined.
-
Reaction Setup: The N-allylic, N'-aryl urea (1.0 equiv) is dissolved in an anhydrous solvent (e.g., chloroform), and the solution is added to the vial containing the catalyst precursors.
-
Reaction: The reaction mixture is stirred at room temperature for 12 hours.
-
Purification: The reaction mixture is directly loaded onto a silica gel column and purified by flash chromatography to yield the imidazolidin-2-one.
Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas
A metal-free alternative for the synthesis of imidazolidin-2-ones is the base-catalyzed intramolecular hydroamidation of propargylic ureas. Strong, non-nucleophilic bases, such as the phosphazene base BEMP, have been shown to be highly effective organocatalysts for this transformation, affording excellent yields under ambient conditions with remarkably short reaction times.[6]
Experimental Protocol: BEMP-Catalyzed Synthesis of an Imidazolidin-2-one from a Propargylic Urea
This protocol is adapted from the work of Della Ca' and coworkers.[6]
-
Reaction Setup: A test tube equipped with a magnetic stir bar is charged with the propargylic urea (1.0 equiv) and acetonitrile.
-
Catalyst Addition: The phosphazene base BEMP (5 mol %) is added to the solution.
-
Reaction: The reaction mixture is stirred at room temperature and monitored by TLC. Reaction times can be as short as a few minutes.
-
Work-up and Purification: After completion, the solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography.
Comparative Analysis of Methodologies
| Methodology | Key Reagents/Catalysts | Typical Conditions | Advantages | Disadvantages | Representative Yield |
| Direct Carbonylation (Phosgene Equivalents) | Triphosgene, CDI | 0 °C to RT, base | High reactivity, broad scope | Toxicity of reagents (phosgene), stoichiometric byproducts | 80-95% |
| Direct Carbonylation (Green Sources) | CO₂, Dimethyl Carbonate | Elevated temp. & pressure, catalyst (e.g., CeO₂) | Sustainable, atom-economical | Harsher conditions, lower reactivity | 70-90% |
| Pd-Catalyzed Diamination of Dienes | Pd(0) catalyst (e.g., Pd₂(dba)₃/Xantphos), Diaziridinone | 80-110 °C | High regio- and stereoselectivity, atom-economical | Requires specialized nitrogen source, catalyst cost | 70-95% |
| Au(I)-Catalyzed Hydroamination of N-Allyl Ureas | Au(I) catalyst (e.g., (IPr)AuCl), Ag salt | Room temperature | Mild conditions, high yields, excellent diastereoselectivity | Catalyst cost | 90-99% |
| Base-Catalyzed Hydroamidation of Propargylic Ureas | Strong base (e.g., BEMP) | Room temperature | Metal-free, very fast reactions, mild conditions | Substrate scope may be limited | 82-98% |
Conclusion
The synthesis of imidazolidin-2-ones has evolved from classical carbonylation reactions to sophisticated and highly efficient catalytic methodologies. The choice of synthetic route is dictated by factors such as substrate complexity, desired stereochemistry, scalability, and the importance of green chemistry principles.
For large-scale synthesis of simple imidazolidin-2-ones, catalyzed reactions with green carbonyl sources are increasingly attractive. When constructing complex molecules with defined stereochemistry, modern catalytic methods, such as the palladium-catalyzed diamination of dienes and the gold-catalyzed hydroamination of N-allyl ureas, offer unparalleled precision and efficiency. The emergence of organocatalytic methods, like the base-catalyzed hydroamidation of propargylic ureas, provides a powerful, metal-free alternative for rapid synthesis under mild conditions.
References
-
Widenhoefer, R. A., et al. (2011). Gold(I)-Catalyzed Intramolecular Hydroamination of N-Allylic,N′-Aryl Ureas to form Imidazolidin-2-ones. Advanced Synthesis & Catalysis, 353(6), 955-962. [Link]
-
Casnati, A., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 28. [Link]
-
Hoyos-Orozco, C., et al. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 30(7), 1415. [Link]
-
Della Ca', N., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(6), 3477-3490. [Link]
-
ResearchGate. (2019). Synthesis of 3-tritylimidazolidin-2-one 2 from vicinal diamine 1 and triphosgene in the presence of trimethylamine as the base. [Link]
Sources
- 1. Imidazolidinone synthesis [organic-chemistry.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Sci-Hub. Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones / Catalysts, 2019 [sci-hub.box]
- 5. Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination. Scope and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1-(2-Bromoethyl)imidazolidin-2-one
As a Senior Application Scientist, my goal is to empower you with not just the products for your research but also the critical knowledge to handle and dispose of them safely and responsibly. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(2-Bromoethyl)imidazolidin-2-one, a halogenated organic compound. The procedures outlined here are designed to ensure laboratory safety, maintain regulatory compliance, and build a culture of trust and expertise in your daily operations.
Hazard Identification and Risk Assessment
This compound (CAS No. 328569-74-0) is a brominated heterocyclic compound.[1] Due to the presence of a bromine atom, it is classified as a halogenated organic compound . This classification is the single most important factor determining its disposal pathway. Halogenated wastes are treated separately from other organic wastes due to their potential to form toxic and corrosive byproducts, such as hydrobromic acid, upon incineration.[2][3][4]
Table 1: Chemical Properties and Assumed Hazards
| Property | Value / Information | Source |
| Chemical Name | This compound | - |
| CAS Number | 328569-74-0 | [1] |
| Molecular Formula | C₅H₉BrN₂O | [1] |
| Molecular Weight | 193.04 g/mol | [1] |
| Physical State | Solid or liquid (predicted) | - |
| Assumed Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [5] |
| Waste Class | Halogenated Organic Waste | [3][6][7] |
Required Personal Protective Equipment (PPE) and Handling
Before handling this compound in any capacity, from experimental use to disposal, adherence to proper PPE protocols is non-negotiable. The causality is clear: preventing exposure is the most effective safety measure.
-
Engineering Controls : Always handle this compound inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[6][7]
-
Eye Protection : Wear tightly fitting safety goggles or a face shield to protect against splashes.[7][8]
-
Hand Protection : Use nitrile gloves to prevent skin contact. If a splash occurs, remove the contaminated glove immediately, wash your hands, and don a new glove.[7]
-
Body Protection : A standard laboratory coat must be worn to protect skin and clothing. Ensure shoes are closed-toe.[7]
Spill Management Protocol
Accidents can happen. A prepared response is critical to mitigating any potential harm.
For a Small Spill (Contained within the Fume Hood):
-
Alert Colleagues : Inform others in the immediate area.
-
Contain and Absorb : Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[2][9][10] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste : Carefully sweep or scoop the absorbed material into a designated, clearly labeled hazardous waste container.
-
Decontaminate : Clean the spill area with soap and water.
-
Dispose of Materials : All contaminated cleaning materials (gloves, pads, etc.) must be placed in the same hazardous waste container.
For a Large Spill (Outside of a Fume Hood):
-
Evacuate : Immediately evacuate the area.
-
Alert : Notify your institution's Environmental Health & Safety (EH&S) department and follow their emergency procedures.[2]
-
Isolate : If it is safe to do so, close the doors to the laboratory to contain any potential vapors.
-
Do Not Attempt to Clean : Allow trained emergency response personnel to handle the cleanup.
Step-by-Step Disposal Protocol
The guiding principle for disposing of this compound is waste segregation . Halogenated organic compounds must never be mixed with non-halogenated organic waste.[2][3][11]
Step 1: Identify the Correct Waste Container
-
Locate the designated "Halogenated Organic Waste" container in your laboratory. These are often specifically colored or clearly labeled to distinguish them from other waste streams.[3] This container is for any organic substance containing a fluorine, chlorine, bromine, or iodine atom.[6][7]
Step 2: Waste Collection
-
Carefully transfer the waste this compound, whether in pure form or dissolved in a solvent, into the designated halogenated waste container using a funnel.
-
Crucial Note : If this compound was used in a solution with a non-halogenated solvent (e.g., THF, Hexanes), the entire solution is now considered halogenated waste and must be disposed of in this container.[11]
Step 3: Container Management
-
Keep the waste container closed with a tight-fitting cap at all times, except when actively adding waste.[2][11] This minimizes the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
-
Store the waste container in a secondary containment bin within a well-ventilated area, typically inside or under a fume hood, designated as a Satellite Accumulation Area (SAA).[2]
Step 4: Labeling the Waste
-
Proper labeling is a legal requirement and essential for safe disposal by waste management personnel.
-
Affix a "Hazardous Waste" tag to the container before adding the first drop of waste.[11]
-
On the tag, accurately list all chemical constituents and their estimated percentages, including all solvents.[2][3] For example:
-
Methanol: 80%
-
Water: 15%
-
This compound: 5%
-
-
Ensure your name, the date, and your laboratory information are clearly written on the tag.[2]
Step 5: Arranging for Disposal
-
Once the waste container is nearly full (around 80% capacity) or has been accumulating for a set period (e.g., 6 months, check institutional policy), contact your institution's EH&S or Chemical Waste Disposal office to arrange for a pickup.[12]
Disposal Decision Workflow
This diagram illustrates the logical pathway for ensuring the correct segregation and disposal of this compound.
Caption: Decision workflow for handling and segregating halogenated waste.
Regulatory Framework
In the United States, the handling and disposal of hazardous waste, including halogenated organic compounds, are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][14] Your institution's EH&S department translates these federal regulations into specific, actionable protocols for your laboratory. Adherence to this guide ensures compliance with these critical standards, protecting both you and the environment.
By internalizing these procedures, you contribute to a robust safety culture and uphold the principles of responsible scientific research.
References
-
Safe Handling & Disposal of Organic Substances . Science Ready. [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances . HSC Chemistry. [Link]
-
Halogenated Solvents in Laboratories . Temple University, Campus Operations. [Link]
-
Hazardous Waste Segregation . Bucknell University. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. [Link]
-
Bromination Process For Disposal Of Spilled Hazardous Materials . U.S. Environmental Protection Agency. [Link]
-
Safety Data Sheet for 1-(2-Aminoethyl)imidazolidin-2-one (EU) . Fisher Scientific. [Link]
-
Other Disposal Guidance . U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste: Guidelines and Regulations, Federal Register Notice . U.S. Environmental Protection Agency. [Link]
-
Federal Register, Volume 63 Issue 85 (Monday, May 4, 1998) . GovInfo. [Link]
-
Appendix A Disposal Procedures by Chemical . University of Wisconsin-Madison. [Link]
-
Environmental Fact Sheet, Organobromine . U.S. Environmental Protection Agency. [Link]
-
Chemical Waste Management Guide . Technion - Israel Institute of Technology. [Link]
Sources
- 1. 2-Imidazolidinone, 1-(2-bromoethyl)- CAS#: 328569-74-0 [chemicalbook.com]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 5. echemi.com [echemi.com]
- 6. scienceready.com.au [scienceready.com.au]
- 7. hscprep.com.au [hscprep.com.au]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

